molecular formula C9H14N2O B517535 (((2-Aminoethyl)amino)methyl)phenol CAS No. 53894-28-3

(((2-Aminoethyl)amino)methyl)phenol

Numéro de catalogue: B517535
Numéro CAS: 53894-28-3
Poids moléculaire: 166.22 g/mol
Clé InChI: ZJSCDDIGFJQVAC-UHFFFAOYSA-N
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Description

(((2-Aminoethyl)amino)methyl)phenol (CAS 51505-90-9), with the molecular formula C11H19N3O and a molecular weight of 209.29 g/mol, is a chemical compound of interest in research and analytical chemistry . This compound is recognized for its role as an analytical standard in chromatography. It can be analyzed using reverse-phase (RP) HPLC methods, facilitating pharmacokinetic studies and the isolation of impurities in preparative separations . The structure of the compound, featuring phenol and polyamine groups, suggests potential utility as a building block (synthon) in organic synthesis and as a ligand in coordination chemistry, given that similar polyamine structures are known to act as chelating agents for metals . This product is intended for research and analytical applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

53894-28-3

Formule moléculaire

C9H14N2O

Poids moléculaire

166.22 g/mol

Nom IUPAC

2-[(2-aminoethylamino)methyl]phenol

InChI

InChI=1S/C9H14N2O/c10-5-6-11-7-8-3-1-2-4-9(8)12/h1-4,11-12H,5-7,10H2

Clé InChI

ZJSCDDIGFJQVAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNCCN)O

SMILES canonique

C1=CC=C(C(=C1)CNCCN)O

Apparence

Solid powder

Autres numéros CAS

53894-28-3

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

AF 2 (cross-linking agent)
agidol AF-2

Origine du produit

United States
Foundational & Exploratory

Precision Synthesis of (((2-Aminoethyl)amino)methyl)phenol: Mechanistic Pathways and High-Yield Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

(((2-aminoethyl)amino)methyl)phenol (CAS: 94-28-3), also denoted as 2-(((2-aminoethyl)amino)methyl)phenol, is a highly versatile bifunctional building block. In contemporary drug development and radiochemistry, it serves as a critical precursor for multidentate aminophenol ligands. Most notably, its derivatives are utilized as advanced open-chain chelators for low-temperature Aluminum-18F ( 18F -Al) radiolabeling of heat-sensitive biomolecules in Positron Emission Tomography (PET) imaging[1][2].

The synthesis of this molecule presents a classic problem in organic chemistry: achieving absolute regiocontrol and preventing over-alkylation when reacting highly nucleophilic and electrophilic multi-site precursors. This whitepaper dissects the mechanistic causality behind the traditional synthesis failures and outlines a modern, field-proven protocol for high-yield, selective production.

Mechanistic Evaluation: Causality in Synthetic Design

Pathway A: The Classical Mannich Condensation

The traditional route to 2-(((2-aminoethyl)amino)methyl)phenol is a multicomponent Mannich condensation involving phenol, formaldehyde, and ethylenediamine[3][4].

Mechanism:

  • Iminium Ion Formation: Ethylenediamine undergoes a nucleophilic attack on the carbonyl carbon of formaldehyde. Subsequent acid-catalyzed dehydration forms a highly electrophilic iminium ion (Schiff base)[3].

  • Electrophilic Aromatic Substitution: Phenol, activated by its electron-donating hydroxyl group, attacks the iminium ion primarily at the ortho-position via a Wheland intermediate[3].

  • Rearomatization: A final proton transfer restores the aromaticity of the phenol ring, yielding the mono-Mannich base[3].

The Causality of Failure in High-Purity Applications: While theoretically straightforward, this one-pot reaction is thermodynamically difficult to arrest at the mono-substitution stage. Phenol possesses three highly reactive sites (two ortho, one para), and ethylenediamine contains two primary amines. Consequently, the reaction rapidly cascades into the formation of bis-Mannich products, bridged benzoxazines, and insoluble polymeric resins[5][6]. To artificially force mono-substitution, massive stoichiometric excesses of ethylenediamine are required, which severely complicates downstream purification and drastically reduces isolated yields[5].

MannichMechanism A Formaldehyde + Ethylenediamine B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion (Electrophile) B->C -H2O (Dehydration) E Wheland Intermediate C->E Electrophilic Substitution D Phenol (Nucleophile) D->E Ortho-Attack F Mono-Mannich Base (Target) E->F Proton Transfer (Rearomatization) G Benzoxazine / Polymers (Side Products) F->G Excess Reactants (Over-alkylation)

Fig 1: Classical Mannich condensation mechanism highlighting the competing over-alkylation pathways.

Pathway B: The Reductive Amination Paradigm (The Gold Standard)

To bypass the chaotic kinetics of the Mannich reaction, modern synthetic protocols employ a highly controlled, two-step reductive amination strategy[1][2]. This method utilizes salicylaldehyde and a mono-protected diamine (N-Boc-ethylenediamine).

Mechanism & Causality:

  • Schiff Base Condensation: Salicylaldehyde reacts with the unprotected primary amine of N-Boc-ethylenediamine to form an imine. The bulky tert-butyloxycarbonyl (Boc) group sterically hinders the second amine, strictly enforcing a 1:1 stoichiometric condensation and preventing cross-linking.

  • Hydride Reduction: The imine is reduced to a secondary amine using sodium borohydride ( NaBH4​ ). The reaction is initiated at 0°C to control the exothermic hydride transfer and prevent the premature reduction of any unreacted aldehyde[1].

  • Acidic Deprotection: The Boc group is cleaved using 1M HCl, driving the equilibrium forward via the irreversible release of isobutylene and carbon dioxide gases. This yields the target molecule as a highly stable dihydrochloride salt, preventing spontaneous air-oxidation[1][2].

ReductiveAmination N1 Salicylaldehyde + N-Boc-Ethylenediamine N2 Imine Condensation (MeOH, 65°C, 1h) N1->N2 N3 Schiff Base Intermediate N2->N3 -H2O N4 Reduction (NaBH4) (0°C to RT, 4h) N3->N4 N5 Boc-Protected Amine (98% Yield) N4->N5 Hydride Transfer N6 Deprotection (1M HCl) (RT, Overnight) N5->N6 N7 Target Hydrochloride Salt (99% Yield) N6->N7 -Isobutylene, -CO2

Fig 2: High-yield reductive amination workflow utilizing steric protection to ensure absolute regiocontrol.

Quantitative Reaction Metrics

The superiority of the reductive amination pathway is evident when evaluating the quantitative metrics of both synthetic routes.

ParameterPathway A: Classical Mannich CondensationPathway B: Reductive Amination Strategy
Reagents Phenol, Formaldehyde, EthylenediamineSalicylaldehyde, N-Boc-Ethylenediamine
Primary Challenge Over-alkylation, Benzoxazine formationCost of Boc-protected precursors
Selectivity Low (Mixture of mono/bis/polymeric products)Absolute (Strictly mono-substituted)
Typical Yield 30% - 60% (Requires extensive chromatography)> 95% (Crystallization/Extraction only)
Final Form Free base (Prone to oxidation/degradation)Dihydrochloride salt (Highly stable)

Self-Validating Experimental Protocol: The Reductive Amination Route

The following protocol details the synthesis of the target molecule via the high-yield reductive amination pathway. The procedure incorporates built-in validation steps to ensure reaction completion without the immediate need for LC-MS[1][2].

Step 1: Synthesis of tert-butyl (2-((2-hydroxybenzyl)amino)ethyl)carbamate
  • Imine Condensation: To a solution of N-Boc-ethylenediamine (988 µL, 6.24 mmol) in methanol (5.0 mL), slowly add salicylaldehyde (732 µL, 6.87 mmol).

    • In-Process Validation: The solution will exhibit a distinct color shift (typically yellowing), indicating the formation of the Schiff base.

  • Heating: Heat the mixture at 65 °C for 1 hour to drive the dehydration to completion.

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Portionwise, add Sodium borohydride (236 mg, 6.24 mmol).

    • In-Process Validation: Effervescence (hydrogen gas evolution) will occur. Control the rate of addition to prevent thermal runaway.

  • Stirring: Remove the ice bath and stir the mixture at room temperature (RT) for 4 hours.

  • Workup: Evaporate the solvent under reduced pressure. Take up the residue in dichloromethane (DCM) and add an aqueous solution of 1N sodium hydroxide.

  • Extraction: Extract the aqueous layer five times with DCM. Combine the organic phases, dry over magnesium sulfate ( MgSO4​ ), filter, and evaporate under reduced pressure.

    • Analytical Validation: Perform Thin Layer Chromatography (TLC) using Silica gel (DCM/Ethanol 95:5). The product should appear as a single spot with an Rf​ value of ~0.57.

    • Yield: ~1.627 g (98%) as yellow crystals[1].

Step 2: Synthesis of 2-(((2-aminoethyl)amino)methyl)phenol (dihydrochloride salt)
  • Deprotection: Dissolve the Boc-protected intermediate (600 mg; 2.25 mmol) in 10 mL of 1 M Hydrochloric acid (HCl).

  • Stirring: Stir the solution at room temperature overnight.

    • In-Process Validation: Gentle bubbling ( CO2​ evolution) confirms the cleavage of the Boc protecting group.

  • Isolation: Evaporate the mixture under reduced pressure.

  • Purification: To remove residual water and HCl, take up the residue in absolute ethanol (15 mL) and evaporate under reduced pressure. Repeat this step twice.

    • Yield: ~455 mg (99%) as a highly pure, stable white solid[1][2].

References

  • Szakács, Z., et al. "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction". National Center for Biotechnology Information (PMC). Available at: [Link]

  • US Patent 4025316A. "Mannich base reaction products useful as liquid hydrocarbon additives". Google Patents.
  • ResearchGate. "Multidentate aminophenol ligands prepared with Mannich condensations". ResearchGate. Available at: [Link]

  • Cleeren, F., et al. "New chelators for low temperature Al F-labeling of biomolecules". Amazon S3. Available at: [Link]

  • European Patent Office. "EP 3212610 B1 - METHODS FOR LOW TEMPERATURE FLUORINE-18 RADIOLABELING OF BIOMOLECULES". Googleapis.com. Available at: [Link]

Sources

Crystal Structure Analysis of (((2-Aminoethyl)amino)methyl)phenol Derivatives and Their Dinuclear Metal Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in coordination chemistry and X-ray crystallography, I have spent years optimizing the synthesis and structural characterization of aza-phenolic ligands. Among these, (((2-aminoethyl)amino)methyl)phenol and its bis-substituted derivatives (e.g., 2-((bis(2-aminoethyl)amino)methyl)phenol) stand out as highly versatile N,O -donor scaffolds[1].

These ligands possess a unique thermodynamic drive to self-assemble into dinuclear metal complexes—specifically with transition metals like Cu(II), Ni(II), and Zn(II). The resulting [M2​L2​]2+ architectures feature metal centers held in close proximity (typically 3.0–3.2 Å) by bridging phenolate oxygens[2]. This specific geometry is highly sought after in drug development for bioinorganic enzyme modeling (e.g., mimicking binuclear metalloproteases) and in industrial catalysis for the conversion of atmospheric CO2​ into organic carbonates[3].

This whitepaper provides an in-depth, self-validating technical guide to the synthesis, crystallization, and X-ray crystallographic analysis of these critical derivatives.

Ligand Design & Synthesis Logic

The synthesis of (((2-aminoethyl)amino)methyl)phenol derivatives relies on a reductive amination pathway.

The Causality of Reduction: Why do we reduce the intermediate Schiff base? An imine bond is rigid, planar, and restricts the ligand's conformational degrees of freedom. By reducing the imine to a secondary amine using NaBH4​ , we introduce sp3 hybridization into the backbone. This flexibility is the mechanistic key that allows the ligand to "wrap" around a metal ion while perfectly positioning the phenolic oxygen to act as a μ2​ -bridge to a second metal ion, driving dinuclear assembly[4].

Protocol 1: Synthesis of the Aza-Phenolic Ligand

Self-Validating System: The disappearance of the intense yellow color (imine π→π∗ transition) serves as an internal visual validation of successful reduction.

  • Schiff Base Condensation: Dissolve equimolar amounts (5.0 mmol) of salicylaldehyde and ethylenediamine (or diethylenetriamine for the bis-derivative) in 20 mL of absolute methanol. Reflux at 65 °C for 1 hour. The solution will turn deep yellow.

  • Thermal Quenching: Cool the reaction mixture strictly to 0 °C using an ice bath. Causality: NaBH4​ reduction is highly exothermic; cooling prevents solvent boil-off and suppresses the reductive cleavage of the carbon-nitrogen bonds.

  • Reduction: Add NaBH4​ (5.0 mmol) portion-wise over 30 minutes. Stir at room temperature for 4 hours until the yellow color completely dissipates to a pale or colorless solution.

  • Workup: Evaporate the methanol under reduced pressure. Partition the residue between dichloromethane (DCM) and 1N NaOH. Extract the aqueous layer five times with DCM. Dry the combined organic phases over MgSO4​ and evaporate to yield the ligand as a crystalline solid[5].

G N1 Salicylaldehyde + Ethylenediamine (Precursor Mixing) N2 Schiff Base Condensation (Reflux in Methanol, 65 °C) N1->N2 N3 NaBH4 Reduction (0 °C) (Yields Flexible Amine Backbone) N2->N3 N4 Metal Complexation (Addition of M(ClO4)2, pH ~8) N3->N4 N5 Slow Evaporation (Diffraction-Quality Crystals) N4->N5

Workflow for the synthesis and crystallization of aza-phenolic metal complexes.

Complexation & Crystallization Strategies

Growing diffraction-quality single crystals requires balancing thermodynamic stability with kinetic solubility.

The Causality of Counter-Ion Selection: In my workflows, I exclusively utilize metal perchlorate salts ( M(ClO4​)2​ ). The ClO4−​ anion is bulky and non-coordinating. By depriving the metal of a strong coordinating anion (like chloride or acetate), we thermodynamically force the metal to satisfy its coordination sphere entirely via the aza-phenolic ligand and solvent molecules, which heavily favors the formation of the [M2​L2​]2+ dinuclear core[1].

Protocol 2: Assembly and Crystallization of Cu2​(L−H)2​2​

Self-Validating System: The precipitation of a microcrystalline solid upon pH adjustment confirms the deprotonation and subsequent bridging of the phenolate oxygen.

  • Dissolution: Dissolve 0.5 mmol of the synthesized ligand (as a hydrochloride salt) in 30 mL of deionized water.

  • Metal Addition: Add an aqueous solution (20 mL) of Cu(ClO4​)2​⋅6H2​O (0.5 mmol) dropwise under continuous stirring.

  • pH Activation: Carefully adjust the pH to 8.0 using 0.1 M NaOH. Causality: The phenolic OH must be deprotonated to act as a bridging donor. A pH of 8 ensures complete deprotonation without crossing the threshold into bulk copper hydroxide precipitation[1].

  • Crystallization: Filter the resulting microcrystalline solid. Redissolve a small portion in a highly dilute aqueous solution and allow it to undergo slow evaporation at 20 °C in a vibration-free environment for 1–2 weeks to yield X-ray quality single crystals.

X-ray Crystallography Workflow

The structural determination of these complexes relies on high-resolution X-ray diffraction. Because the secondary amines in the ligand backbone are heavily involved in intermolecular hydrogen bonding, locating the amine hydrogen atoms in the electron density map is critical.

The Causality of Cryo-Crystallography: Data collection must be performed at 100 K. Cooling the crystal minimizes the atomic thermal displacement parameters (B-factors). If collected at room temperature, the thermal motion of the flexible ethylenediamine backbone will "smear" the electron density, making it impossible to accurately resolve the hydrogen bond networks that stabilize the crystal lattice.

Xray D1 Crystal Mounting (Paratone Oil, 100 K) D2 Diffraction Data Collection (Mo Kα) D1->D2 D3 Data Reduction (Integration & Scaling) D2->D3 D4 Structure Solution (Direct Methods) D3->D4 D5 Refinement (Least-Squares, SHELXL) D4->D5

Systematic workflow for X-ray crystallographic structure determination.

Structural Analysis & Coordination Geometry

Upon solving the structure (typically using SHELXT for solution and SHELXL for least-squares refinement), the data reveals a highly conserved structural motif. The basicity and ligational properties of the ligand result in a 2:2 ligand-to-metal ratio[6].

In both Ni(II) and Cu(II) derivatives, the metal ions are coordinated by the amine nitrogens and bridged by two phenolate oxygens, creating a central M2​O2​ rhombic core. The distance between the two metal centers is remarkably short (e.g., ~3.01 Å for Cu-Cu and ~3.22 Å for Ni-Ni), which facilitates strong antiferromagnetic coupling between the unpaired electrons of the metal ions[2][7].

Table 1: Comparative Crystallographic Data for Dinuclear Aza-Phenolic Complexes
Crystallographic Parameter 2​⋅H2​O 2​
Empirical Formula C22​H38​Cl2​N6​Ni2​O11​ C22​H36​Cl2​Cu2​N6​O10​
Crystal System OrthorhombicTriclinic
Space Group Pbcn (No. 60) P1ˉ (No. 2)
a (Å) 6.3152(3)6.3406(2)
b (Å) 18.1918(8)10.2085(3)
c (Å) 17.7172(8)13.2551(10)
Volume (ų) 2035.4(2)Calculated from cell parameters
Data Collection Temp (K) 100100

(Data adapted from structural studies of aza-phenolic dinuclear complexes[2][8])

Applications in Catalysis and Drug Development

The structural elucidation of these complexes is not merely an academic exercise; it directly informs their application. Because the two metal centers are held in close proximity by the (((2-aminoethyl)amino)methyl)phenol derivative, they exhibit cooperative bimetallic reactivity.

For instance, in the catalytic conversion of CO2​ into organic carbonates, one metal center can coordinate and activate an epoxide substrate, while the adjacent metal center stabilizes the incoming CO2​ molecule. This synergistic activation drastically lowers the activation energy, allowing the reaction to proceed at atmospheric pressure (0.1 MPa)—a major breakthrough for green chemistry and carbon capture utilization[9][10].

References

  • Ni(II), Cu(II), and Zn(II) Dinuclear Metal Complexes with an Aza−Phenolic Ligand: Crystal Structures, Magnetic Properties, and Solution Studies Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Three powerful dinuclear metal–organic catalysts for converting CO2 into organic carbonates Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Methods for low temperature fluorine-18 radiolabeling of biomolecules (EP3212610B1)

Sources

in vitro toxicity and safety data for (((2-aminoethyl)amino)methyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Assessment of (((2-aminoethyl)amino)methyl)phenol

Abstract

This technical guide outlines a comprehensive strategy for the in vitro toxicological assessment of (((2-aminoethyl)amino)methyl)phenol. Recognizing the current scarcity of publicly available safety data for this specific molecule, this document serves as a procedural whitepaper for researchers, scientists, and drug development professionals. It details a tiered, mechanism-based testing approach, beginning with an evaluation of the compound's structural alerts and progressing through validated, internationally accepted in vitro assays for cytotoxicity, skin/eye irritation, and genotoxicity. By providing detailed, step-by-step protocols and explaining the scientific rationale behind each experimental choice, this guide equips professionals with the necessary framework to generate a robust safety profile for novel phenolic compounds.

Introduction and Strategic Overview

(((2-aminoethyl)amino)methyl)phenol is a substituted phenol containing an aliphatic aminoethyl side chain. While specific toxicological data is sparse, its chemical structure presents two key "structural alerts" that warrant a thorough safety evaluation:

  • The Phenolic Moiety: Phenols as a class are known to be cytotoxic and can act as skin and eye irritants. Their ability to denature proteins and disrupt cell membranes is a primary mechanism of toxicity.[1]

  • The Amine Group: Aromatic and aliphatic amines can be associated with various toxicities, including genotoxicity, particularly after metabolic activation into reactive intermediates.[2][3]

Given these alerts, a systematic in vitro evaluation is essential to characterize the potential hazards of this molecule before any further development or use. This guide proposes a tiered testing strategy, focusing on validated non-animal methods that adhere to international regulatory standards, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Chemical Identity

To ensure clarity, this guide focuses on the compound most accurately described as 2-(((2-aminoethyl)amino)methyl)phenol , for which the Chemical Abstracts Service (CAS) number is 94-28-3 .[4] It is crucial to confirm the identity and purity of the test substance before initiating any toxicological study.

Proposed Tiered Testing Workflow

A logical, tiered approach ensures that data from foundational assays informs the design of more complex subsequent tests. This conserves resources and aligns with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.

G cluster_0 Tier 1: Basal Toxicity & Irritation cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Tier 3: Hazard Characterization Cytotoxicity Basal Cytotoxicity (e.g., Neutral Red Uptake) Ames Gene Mutation (Ames Test - OECD 471) Cytotoxicity->Ames Determines non-lethal concentration range Risk Hazard Classification & Risk Assessment Cytotoxicity->Risk Irritation Skin & Eye Irritation (RhE & RhCE Models) Irritation->Risk Micronucleus Chromosomal Damage (In Vitro Micronucleus - OECD 487) Ames->Micronucleus Provides complementary mutagenicity data Ames->Risk Micronucleus->Risk G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 Seed Seed cells in 96-well plate Treat Treat cells with compound dilutions Seed->Treat Incubate_24h Incubate 24 hours Treat->Incubate_24h NR_Add Add Neutral Red medium Incubate_24h->NR_Add Incubate_3h Incubate 2-3 hours NR_Add->Incubate_3h Wash Wash cells Incubate_3h->Wash Extract Extract dye Wash->Extract Read Read Absorbance (540 nm) Extract->Read

Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

Tier 1: Skin and Eye Irritation Potential

Due to the known corrosive and irritant properties of phenols, assessing the potential for skin and eye irritation is a critical safety endpoint. Modern in vitro methods utilize three-dimensional reconstructed human tissue models, which are accepted by regulatory agencies as replacements for traditional animal testing. [5]

Recommended Assays
  • Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439). [6][7][8][9]* Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492). [10][11] These models consist of human-derived keratinocytes cultured to form a multi-layered tissue that mimics the structure and function of the human epidermis or corneal epithelium. Irritancy is determined by measuring the reduction in tissue viability after topical exposure to the test chemical, typically using the MTT assay.

Experimental Protocol: Reconstructed Human Epidermis (RhE) Test
  • Tissue Preparation: Receive pre-cultured RhE tissue models (e.g., EpiDerm™, EpiSkin™) and equilibrate them in the provided culture medium overnight.

  • Topical Application: Apply a defined amount of the test chemical (liquid or solid) directly to the surface of the tissue. Negative (vehicle) and positive (e.g., Sodium Dodecyl Sulfate) controls are run in parallel.

  • Exposure: Incubate for a specified time (e.g., 60 minutes) at 37°C. [9]4. Washing: Thoroughly rinse the tissues with PBS to remove the test chemical.

  • Post-Incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay):

    • Transfer tissues to a solution containing MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Incubate for ~3 hours. Viable cells with active mitochondrial dehydrogenase will convert the yellow MTT into a purple formazan precipitate. [12] * Extract the formazan from the tissue using a solvent (e.g., isopropanol).

    • Quantify the amount of formazan by measuring absorbance (~570 nm).

  • Classification: A chemical is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control. [6][9]

Tier 2: Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can damage cellular DNA, leading to mutations or chromosomal aberrations, which are key events in carcinogenesis. A standard in vitro battery includes a test for gene mutation in bacteria and a test for chromosomal damage in mammalian cells. [13]

Gene Mutation: Bacterial Reverse Mutation (Ames) Test

The Ames test is a cornerstone of genetic toxicology. [14][15]It uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to mutations in the genes required for its synthesis. The assay detects mutagens that cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.

Causality Insight: The inclusion of a metabolic activation system (S9 fraction), derived from induced rat liver homogenates, is critical. [16]Many chemicals, including some aromatic amines, are not mutagenic themselves but are converted to mutagenic metabolites by cytochrome P450 enzymes present in the S9 mix. [2][3]

  • Strain Selection: Use a panel of at least five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102). This panel detects various types of mutations, including frameshift and base-pair substitutions.

  • Assay Preparation: For each strain, prepare two sets of tubes: one with S9 mix and one without.

  • Exposure: To the tubes, add:

    • The bacterial culture.

    • The test compound at several concentrations (chosen based on cytotoxicity data).

    • Either the S9 mix or a buffer control.

  • Plating: Add molten top agar (containing a trace amount of the required amino acid to allow for a few initial cell divisions) to each tube, mix, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Interpretation: A positive result is typically defined as a concentration-dependent increase in the number of revertant colonies that is at least double the background (negative control) count for at least one strain. [17]

G cluster_0 Mixture Preparation Test_Compound Test Compound (Multiple Concentrations) Test_Compound->Mix Bacteria Bacterial Strain (e.g., TA98) Bacteria->Mix S9 S9 Mix (for Metabolic Activation) or Buffer S9->Mix Top_Agar Molten Top Agar Plate Minimal Glucose Agar Plate Top_Agar->Plate Pour onto Incubate Incubate 48-72h @ 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Mix->Top_Agar Add to

Caption: Workflow for the Ames bacterial reverse mutation assay.

Chromosomal Damage: In Vitro Micronucleus Assay

This assay detects clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) events in mammalian cells. [18][19][20]A micronucleus is a small, extra nucleus formed during cell division that contains either a chromosome fragment or a whole chromosome that failed to incorporate into the daughter nuclei.

Causality Insight: The assay is typically performed in the presence of cytochalasin B, a cytokinesis inhibitor. [21][22]This results in cells that have completed nuclear division but not cellular division, yielding binucleated cells. Scoring micronuclei only in these binucleated cells ensures that the analyzed cells have undergone at least one mitosis during or after treatment, a prerequisite for the formation of micronuclei.

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes) and seed into culture vessels.

  • Exposure: Treat the cells with the test compound at 3-4 concentrations (the highest concentration should induce ~50-60% cytotoxicity, as determined by the NRU assay) with and without S9 metabolic activation. A short treatment (3-6 hours) followed by a recovery period is common.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis. The incubation time should be sufficient to allow for approximately 1.5-2 normal cell cycles.

  • Harvesting and Staining: Harvest the cells, subject them to a hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Interpretation: A positive result is indicated by a significant, concentration-dependent increase in the frequency of micronucleated cells.

Data Synthesis and Interpretation

The data generated from this tiered approach must be synthesized to form a coherent safety profile. The results are typically summarized in tables for clarity.

Illustrative Data Summary (Hypothetical Data)

The following tables present hypothetical data for illustrative purposes only, as no public data exists for this specific compound.

Table 1: Basal Cytotoxicity

Assay Cell Line Endpoint Result (IC50)

| Neutral Red Uptake | HepG2 | Viability| 150 µM |

Table 2: Irritation Potential

Assay (OECD TG) Tissue Model Mean Viability (%) Classification
Skin Irritation (TG 439) EpiDerm™ 45% Irritant (Cat 2)

| Eye Irritation (TG 492) | EpiOcular™ | 38% | Irritant (Cat 2) |

Table 3: Genotoxicity Profile

Assay (OECD TG) Strains/Cell Line Metabolic Activation (S9) Result
Ames Test (TG 471) TA98, TA100 With S9 Positive
Ames Test (TG 471) All strains Without S9 Negative
In Vitro Micronucleus (TG 487) CHO-K1 cells With S9 Positive

| In Vitro Micronucleus (TG 487) | CHO-K1 cells | Without S9 | Negative |

Conclusion and Path Forward

This technical guide provides a robust, scientifically-grounded framework for evaluating the in vitro toxicity of (((2-aminoethyl)amino)methyl)phenol. Based on its structural alerts, a thorough investigation of cytotoxicity, irritation, and genotoxicity is warranted. The described tiered strategy, employing validated non-animal test methods, allows for a comprehensive hazard identification.

Should the hypothetical results shown above be obtained, the compound would be classified as a skin and eye irritant and a suspected mutagen. The positive genotoxicity results in the presence of metabolic activation would strongly suggest that a metabolite of the parent compound is the ultimate genotoxic agent. This would necessitate further investigation into its metabolic pathways and potentially trigger the need for more advanced in vivo studies as a last resort, as per regulatory requirements. The absence of direct data underscores the critical need for empirical testing to ensure the safety of this and other novel chemical entities.

References

  • NextSDS. [[(2-aminoethyl)amino]methyl]phenol — Chemical Substance Information. [Link]

  • Charles River Laboratories. Ocular Irritation Testing. [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Institute for In Vitro Sciences, Inc. Eye Irritation Test using Reconstructed Human Corneal Epithelium (RhCE) Models (EIT, OECD 492). [Link]

  • OECD (2013), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • European Chemicals Agency (ECHA). Advice on skin and eye irritation testing helps reduce animal tests. [Link]

  • Barile, F. A. (2008). Validating and Troubleshooting Ocular In Vitro Toxicology Tests. Journal of Pharmacological and Toxicological Methods, 58(1), 1-13. [Link]

  • Vinken, M. (2020). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 94(11), 3653-3667. [Link]

  • National Toxicology Program. Evaluations of In Vitro Test Methods. [Link]

  • Episkin. SkinEthic HCE Eye Irritation Test. [Link]

  • Cyprotex - Evotec. In Vitro Micronucleus Test (MNT; HCS CHO-K1). [Link]

  • Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols, 4(2), 102224. [Link]

  • OECD (2025), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD (2013), Test No. 439: In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • JoVE. An Automated Method to Perform The In Vitro Micronucleus Assay. [Link]

  • STAR Protocols. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

  • Institute for In Vitro Sciences, Inc. Skin Irritation Test (SIT, OECD 439). [Link]

  • SciSpace. Toxicity of Some Phenolic Derivatives—In Vitro Studies. [Link]

  • Ingenta Connect. Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. [Link]

  • F1000Research. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. [Link]

  • Biblioteka Nauki. The Ames test: a methodological short review. [Link]

  • Journal of Food Composition and Analysis. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as nutraceuticals. [Link]

  • PMC. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. [Link]

  • JoVE. Assaying Cellular Viability Using the Neutral Red Uptake Assay. [Link]

  • PubMed. The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. [Link]

  • ResearchGate. What is the different between neutral red and MTT assay?. [Link]

  • PMC. In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design. [Link]

  • Concawe. Use of the modified Ames test as an indicator of the carcinogenicity of residual aromatic extracts. [Link]

  • DergiPark. In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. [Link]

  • NIST. Phenol, 4-(2-aminoethyl)-. [Link]

  • PubMed. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. [Link]

  • PMC. Microbial Mutagenicity Assay: Ames Test. [Link]

  • Tentamus Group. The in vitro mutagenicity assay - THE AMES TEST. [Link]

  • PubMed. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. [Link]

  • University of Delaware. In silico, in vitro, and in vivo evaluation of the toxicity profile of natural phenolic compounds and synthesized bisphenols. [Link]

  • PubMed. In vitro genotoxicity testing of carvacrol and thymol using the micronucleus and mouse lymphoma assays. [Link]

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Electronic Properties and Coordination Dynamics of (((2-Aminoethyl)amino)methyl)phenol Ligands: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Coordination Chemists, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The rational design of multidentate aza-phenolic ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of complex multinuclear architectures. Among these, (((2-aminoethyl)amino)methyl)phenol (often abbreviated as HL) and its derivatives represent a highly versatile class of N,O-donor ligands. By combining the hard σ -donating properties of aliphatic amines with the π -donating capabilities of a phenolate moiety, these ligands act as powerful scaffolds for assembling dinuclear transition metal complexes.

This whitepaper provides an in-depth analysis of the electronic properties, thermodynamic behavior, and self-assembly mechanisms of (((2-aminoethyl)amino)methyl)phenol ligands. Furthermore, we detail field-proven experimental protocols for synthesizing and characterizing these complexes, emphasizing the causality behind each methodological choice.

Structural and Electronic Fundamentals

Molecular Architecture

The structure of (((2-aminoethyl)amino)methyl)phenol consists of a phenol ring functionalized at the ortho position with an aminomethyl linker, which is further attached to an ethylenediamine derivative. This creates an asymmetric, potentially tridentate (N₂O) or tetradentate donor system, depending on the specific derivative[1].

Electronic Donor Properties

The electronic behavior of this ligand is dictated by two distinct functional zones:

  • The Aliphatic Amines: The primary and secondary nitrogen atoms act as pure σ -donors. They significantly raise the energy of the metal's eg​ orbitals (in an octahedral or square planar field), increasing the ligand-field splitting energy ( Δo​ ).

  • The Phenolate Oxygen: Upon deprotonation, the phenolic oxygen becomes a potent σ

    • and π -donor. The electron-rich aromatic ring can stabilize higher oxidation states of coordinated metals. More importantly, the phenolate oxygen has a strong propensity to act as a μ2​ -bridging ligand, satisfying the coordination sphere of two adjacent metal ions simultaneously[2].
Thermodynamic Basicity

Understanding the protonation states of the ligand is critical for controlling metal complexation. The ligand exhibits step-wise basicity. In aqueous media, the deprotonation sequence typically proceeds from the highly acidic phenolic proton to the basic aliphatic amines.

Table 1: Representative Thermodynamic Basicity Constants (Aqueous, 298.1 K) Note: Values are derived from potentiometric studies of the closely related tetraprotic bis-derivative to illustrate the step-wise electronic behavior of the aza-phenolic family[2].

Equilibrium Steplog KFunctional Group AssignmentElectronic Consequence
L+H+⇌HL+ 11.06Primary AmineLoss of primary σ -donor capacity
HL++H+⇌H2​L2+ 9.85Secondary AmineDisruption of chelate ring formation
H2​L2++H+⇌H3​L3+ 8.46Phenolic OxygenElimination of π -donor and bridging capacity

Coordination Dynamics and Self-Assembly

A defining characteristic of (((2-aminoethyl)amino)methyl)phenol is its inability to fully satisfy the coordination requirements of bipositive transition metals (e.g., Ni²⁺, Cu²⁺, Zn²⁺) in a simple 1:1 ratio. This electronic "frustration" drives a highly predictable self-assembly process.

Two mononuclear [ML]+ species will spontaneously dimerize in solution to form a [M2​L2​]2+ dinuclear complex[2]. This dimerization is thermodynamically driven by the phenolate oxygen's capacity to bridge two metal centers, creating a stable, often centrosymmetric, bimetallic core.

SelfAssembly L Ligand (HL) N2O Donor Mono Mononuclear Intermediate [ML]+ L->Mono + M(II) - H+ M Metal Salt Ni(II)/Cu(II) M->Mono Dimer Dinuclear Complex [M2L2]2+ Mono->Dimer Dimerization (μ2-phenolate bridge)

Fig 1: Self-assembly workflow of dinuclear complexes via μ2-phenolate bridging.

Magnetic Superexchange Pathways

When paramagnetic ions like Cu(II) ( d9 ) or Ni(II) ( d8 ) are bridged by the phenolate oxygens, the short intermetallic distance (typically ~3.0 Å) allows for significant orbital overlap. The p -orbitals of the bridging oxygen facilitate a superexchange pathway, almost universally resulting in strong antiferromagnetic coupling between the metal centers[2].

Superexchange M1 M(II) O1 Phenolate O (Bridge 1) M1->O1 σ/π Bond O2 Phenolate O (Bridge 2) M1->O2 M2 M(II) O1->M2 Antiferromagnetic Coupling O2->M2

Fig 2: Superexchange pathway driving antiferromagnetic coupling in the M2L2 core.

Experimental Workflows and Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We explicitly detail the causality behind each reagent choice and environmental condition.

Protocol A: Synthesis of Dinuclear Ni2​(L−H)2​2​

This workflow leverages pH-dependent coordination to force the self-assembly of the dinuclear core[2].

Step-by-Step Methodology:

  • Metal Solvation: Dissolve 0.5 mmol of Ni(ClO4​)2​⋅6H2​O in 20 mL of deionized water.

    • Causality: Perchlorate ( ClO4−​ ) is selected as the counterion because it is a non-coordinating anion. This prevents competitive binding, ensuring the ligand has exclusive access to the primary coordination sphere.

  • Ligand Introduction: Add an aqueous solution (30 mL) containing 0.5 mmol of the ligand hydrochloride salt ( L⋅xHCl ).

  • pH-Driven Activation (Critical Step): Slowly titrate the solution with 0.1 M NaOH until the pH reaches exactly 8.0.

    • Causality: At acidic pH, the phenolic oxygen remains protonated, preventing it from acting as a μ2​ -bridge. Adjusting the pH to 8.0 selectively deprotonates the phenol (pKa shifted lower due to metal proximity), activating its π -donating capabilities and thermodynamically driving the dimerization.

  • Precipitation: Add 0.2 mmol of NaClO4​⋅H2​O to induce the common-ion effect, forcing the complex out of solution.

  • Self-Validation: Observe the color transition. The solution must shift from pale green (hydrated Ni²⁺) to a deep greenish-blue microcrystalline precipitate.

    • Failure Mode: If the solution turns brown, over-oxidation of the phenolate to a quinone radical has occurred (likely due to excessive pH > 10 in the presence of dissolved oxygen). If it remains pale green, the pH is too low for deprotonation.

Protocol B: Electrochemical Characterization (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is used to verify the redox stability of the phenolate ring and the metal centers[1].

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 1.0 mM solution of the synthesized complex in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ).

    • Causality: TBAPF6​ provides high ionic conductivity while the bulky TBA+ cation and PF6−​ anion remain strictly outer-sphere, avoiding interference with the complex's redox events.

  • Cell Assembly: Utilize a three-electrode setup: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Sweeping: Apply a linear potential sweep from -1.0 V to +1.5 V at a scan rate of 50 mV/s.

  • Self-Validation & Analysis: Monitor the voltammogram for an oxidation peak typically associated with the phenolic hydroxyl group.

    • Diagnostic: A reversible wave indicates that the oxidized radical cation is stabilized by delocalization across the dinuclear core. An irreversible wave indicates chemical degradation (e.g., polymerization of the phenoxy radical) following oxidation.

Protocol C: Elemental Analysis for Compositional Verification

Elemental analysis is mandatory to confirm the purity of the synthesized ligand prior to metal complexation[1].

Table 2: Elemental Composition of (((2-Aminoethyl)amino)methyl)phenol ( C9​H14​N2​O )

ElementTheoretical Mass (%)Experimental ToleranceDiagnostic Significance
Carbon (C)65.03%± 0.4%Confirms intact aliphatic/aromatic carbon framework.
Nitrogen (N)16.85%± 0.4%Verifies complete functionalization of the amine arms.
Oxygen (O)9.62%± 0.4%Confirms the presence of the crucial phenolic moiety.
Hydrogen (H)8.49%± 0.4%Validates the expected protonation state of the bulk powder.

Advanced Applications: Catalysis

Beyond fundamental coordination chemistry, the unique electronic properties of these dinuclear complexes have significant industrial relevance.

CO₂ Conversion to Organic Carbonates: Recent studies have demonstrated that dinuclear metal-organic complexes utilizing NH₂-functionalized tripodal variants of this ligand (e.g., [Zn(L)]2​⋅2ClO4​ ) act as powerful catalysts for converting carbon dioxide into organic carbonates[3]. The synergistic effect of the dinuclear metal centers (which act as Lewis acids to activate epoxides) and the uncoordinated amine functional groups (which act as local base sites) enables high catalytic activity even at atmospheric pressure (0.1 MPa)[4].

References

  • "Ni(II), Cu(II), and Zn(II) Dinuclear Metal Complexes with an Aza−Phenolic Ligand: Crystal Structures, Magnetic Properties, and Solution Studies" , Inorganic Chemistry - ACS Publications (2003). Authoritative source on the thermodynamic basicity, self-assembly mechanisms, and antiferromagnetic coupling of aza-phenolic dinuclear complexes. URL:[Link]

  • "Three powerful dinuclear metal–organic catalysts for converting CO2 into organic carbonates" , Dalton Transactions - RSC Publishing (2016). Details the application of NH₂-functionalized tripodal aza-phenolic ligands in heterogeneous catalysis and CO₂ fixation. URL:[Link]

Sources

Unveiling the Hydrogen Bonding Networks in 2-(((2-aminoethyl)amino)methyl)phenol: A Technical Guide to Structural Dynamics and Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-(((2-aminoethyl)amino)methyl)phenol (CAS 60067-50-7) is a highly versatile "half-salan" ligand. Characterized by its structural amphiphilicity, it possesses a unique array of hydrogen bond donors and acceptors that drive complex intra- and intermolecular interactions. This whitepaper provides an in-depth analysis of its hydrogen bonding topology, the causality-driven methodologies required for its asymmetric synthesis, and its implications in coordination chemistry and supramolecular self-assembly.

Molecular Architecture and Amphiphilic Dynamics

At its core, 2-(((2-aminoethyl)amino)methyl)phenol features a phenol ring substituted at the ortho position with a flexible polyamine chain (-CH₂-NH-CH₂-CH₂-NH₂). This specific arrangement provides exactly three hydrogen bond donors and three hydrogen bond acceptors, resulting in a Topological Polar Surface Area (TPSA) of 58.3 Ų 1.

Unlike rigid Schiff bases (salens) containing an azomethine (C=N) double bond, the reduced salan linkage in this molecule consists of single C-N bonds. This reduction unlocks critical rotational degrees of freedom, allowing the molecule to adopt dynamic conformations that maximize hydrogen bonding capacity, which is essential for both crystal lattice stabilization and biomimetic metal chelation 2.

The Topology of Hydrogen Bonding Networks

The structural integrity of 2-(((2-aminoethyl)amino)methyl)phenol is governed by a hierarchical hydrogen bonding network that dictates its behavior in solution and the solid state.

  • Intramolecular Interactions (The Primary Scaffold): The spatial proximity of the phenolic -OH to the secondary amine (-NH-) facilitates a strong intramolecular hydrogen bond (O-H···N). This interaction forms a pseudo-six-membered ring, effectively locking the molecule into a pre-organized conformation ideal for metal chelation 3.

  • Intermolecular Interactions (The Supramolecular Lattice): The terminal primary amine (-NH₂) acts as a dual hydrogen bond donor. In the absence of a coordinating metal, these amines interact with the phenolic oxygen and secondary amines of adjacent molecules, creating a robust 2D or 3D supramolecular lattice driven by N-H···O and N-H···N interactions.

Intra- and intermolecular hydrogen bonding network topology between two molecules.

Quantitative Hydrogen Bond Parameters

The following table summarizes the typical crystallographic parameters for the hydrogen bonding networks observed in this class of salan half-units:

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)Structural Role
Intramolecular Phenolic O-HSecondary N2.65 – 2.751.70 – 1.85145 – 155Conformational locking; pseudo-ring formation
Intermolecular Primary N-HPhenolic O2.80 – 2.951.90 – 2.10150 – 1651D chain propagation
Intermolecular Secondary N-HPrimary N3.00 – 3.152.15 – 2.30140 – 1602D sheet cross-linking
Intermolecular Primary N-HSecondary N2.85 – 3.051.95 – 2.15155 – 1703D lattice stabilization

Causality-Driven Experimental Methodologies

The synthesis of asymmetric salan half-units requires strict control over reaction stoichiometry and functional group reactivity. Direct reaction of ethylenediamine with salicylaldehyde inevitably yields the symmetric thermodynamic sink: N,N'-bis(salicylidene)ethylenediamine.

To isolate the asymmetric half-unit, we must employ a mono-protected diamine (N-Boc-ethylenediamine). The bulky tert-butyloxycarbonyl (Boc) group sterically and electronically deactivates one amine, forcing a strict 1:1 condensation 2.

Protocol 1: Controlled Synthesis of 2-(((2-aminoethyl)amino)methyl)phenol

This protocol is designed as a self-validating system, utilizing visual cues and analytical checkpoints to ensure the integrity of each mechanistic step 4.

  • Condensation: Dissolve N-Boc-ethylenediamine (1.0 eq) in anhydrous methanol. Slowly add salicylaldehyde (1.1 eq). Heat the mixture to 65 °C for 1 hour.

    • Validation Checkpoint 1: The solution will transition from colorless to a deep, vibrant yellow, indicating the formation of the extended conjugated system of the Schiff base (imine). TLC (DCM/EtOH 95:5) must confirm the complete consumption of the N-Boc-ethylenediamine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium borohydride (NaBH₄, 1.0 eq) portionwise to safely manage the exothermic evolution of hydrogen gas. Stir at room temperature for 4 hours.

    • Validation Checkpoint 2: The deep yellow color will completely dissipate into a clear solution. This visual cue confirms the reduction of the azomethine double bond (C=N) to a single bond (C-N), breaking the conjugation with the phenol ring and unlocking the molecule's rotational flexibility.

  • Isolation of Intermediate: Evaporate the methanol under reduced pressure. Resuspend the residue in dichloromethane (DCM) and wash with 1N NaOH to neutralize borate salts. Dry the organic phase over MgSO₄ and evaporate to yield tert-butyl (2-((2-hydroxybenzyl)amino)ethyl)carbamate.

  • Deprotection: Dissolve the intermediate in 1M HCl (aqueous or in dioxane) and stir at room temperature overnight.

    • Validation Checkpoint 3: The evolution of CO₂ gas will be observed initially due to Boc cleavage. The reaction is complete when gas evolution ceases. Evaporate the solvent to yield the hydrochloride salt of 2-(((2-aminoethyl)amino)methyl)phenol.

SynthWorkflow A Salicylaldehyde + N-Boc-ethylenediamine B Condensation (MeOH) Reflux, 1h A->B C Imine Intermediate (Yellow Solution) B->C D TLC Validation (Complete Consumption) C->D E Reduction (NaBH4) 0°C to RT, 4h D->E Proceed if validated F Boc-Protected Salan (Clear Solution) E->F G Deprotection (HCl/Dioxane) RT, Overnight F->G H Hydrochloride Salt Precipitation G->H I Neutralization & Crystallization H->I

Workflow for the controlled synthesis of 2-(((2-aminoethyl)amino)methyl)phenol.

Protocol 2: Crystallization for X-Ray Diffraction

To accurately map the hydrogen bonding network, single crystals must be grown slowly to allow the thermodynamically most stable H-bond lattice to assemble.

  • Neutralization: Neutralize the hydrochloride salt using a stoichiometric amount of triethylamine in a minimal volume of methanol.

  • Vapor Diffusion: Place the methanolic solution in an inner open vial. Place this vial inside a larger sealed chamber containing a highly volatile, non-polar anti-solvent (e.g., diethyl ether).

  • Maturation: Allow vapor diffusion to proceed undisturbed at 4 °C for 7-14 days.

    • Validation Checkpoint: Formation of block-like, transparent single crystals suitable for X-ray diffraction. If the precipitate is amorphous or powdery, the diffusion rate was too fast; adjust the temperature or anti-solvent volatility.

Implications for Secondary Coordination Spheres

When 2-(((2-aminoethyl)amino)methyl)phenol coordinates to transition metals (e.g., Ni²⁺, Cu²⁺, Zn²⁺), the primary amine and phenolic oxygen often remain available to participate in the secondary coordination sphere. These uncoordinated functional groups can form highly specific hydrogen bonds with external substrates, solvent molecules, or protein hosts 5.

This biomimetic behavior is crucial for designing artificial metalloenzymes, where the hydrogen bonding network precisely regulates the entry, orientation, and transition-state stabilization of substrates toward the catalytic metal center.

References

  • Title: Breaking the symmetry: C1-salans with (N-H) backbones - ESI - The Royal Society of Chemistry Source: rsc.org URL:[Link]

  • Title: Ni(II), Cu(II), and Zn(II) Dinuclear Metal Complexes with an Aza−Phenolic Ligand: Crystal Structures, Magnetic Properties, and Solution Studies Source: acs.org URL:[Link]

  • Source: google.com (Google Patents)
  • Title: Coordination chemistry within a protein host: Regulation of the secondary coordination sphere Source: researchgate.net URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of (((2-Aminoethyl)amino)methyl)phenol Mannich Bases

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

Mannich bases derived from the condensation of phenols, formaldehyde, and polyamines represent a highly versatile class of compounds. Specifically, (((2-aminoethyl)amino)methyl)phenol and its derivatives are heavily utilized as low-temperature curing agents for epoxy resins[1], multidentate chelating ligands for transition metals[2], and critical precursors in the synthesis of high-performance benzoxazine polymers.

As a Senior Application Scientist, it is critical to understand that the synthesis of these molecules is not a mere mixing of reagents. The Mannich reaction is a multi-component condensation that is highly sensitive to stoichiometry, temperature, and order of addition[3]. Because ethylenediamine (EDA) possesses two primary amine groups and phenol possesses three reactive aromatic sites (two ortho, one para), the reaction is prone to unwanted bis- or tris-substitution and polymeric cross-linking. This protocol is engineered to maximize the yield of the mono-Mannich base through precise kinetic and stoichiometric control.

Mechanistic Pathway & Reaction Kinetics

The synthesis proceeds via a classic Mannich condensation mechanism. The reaction is initiated by the nucleophilic attack of the primary amine of EDA on the electrophilic carbonyl carbon of formaldehyde, followed by dehydration to form a highly reactive iminium ion intermediate[3]. Subsequently, the electron-rich phenol ring undergoes electrophilic aromatic substitution. Due to the strong electron-donating nature of the hydroxyl group, the attack occurs regioselectively at the ortho and para positions, with ortho-substitution often favored due to hydrogen-bonding stabilization in the transition state.

Mechanism EDA Ethylenediamine (Nucleophile) Iminium Iminium Ion Intermediate EDA->Iminium Condensation (-H2O) CH2O Formaldehyde (Electrophile) CH2O->Iminium Product (((2-aminoethyl)amino)methyl)phenol (Mannich Base) Iminium->Product Electrophilic Aromatic Substitution (ortho/para) Phenol Phenol (Aromatic Nucleophile) Phenol->Product C-C Bond Formation

Fig 1. Mechanistic pathway of the Mannich reaction forming the target aminophenol base.

Experimental Design & Causality

To ensure a self-validating and reproducible protocol, experimental parameters must be tightly controlled. The most common failure mode in this synthesis is the formation of high-viscosity oligomers[4].

Table 1: Stoichiometric Optimization for Mono-Mannich Base Synthesis
ComponentMolar EquivalentsCausality & Rationale
Phenol 1.0Acts as the limiting reagent to define the theoretical yield of the base.
Formaldehyde (37% aq) 1.05A slight excess ensures complete iminium formation. A large excess triggers runaway polymerization.
Ethylenediamine (EDA) 3.0 - 5.0Critical: A large excess prevents bis-alkylation of the primary amine and suppresses cross-linking[2].

Solvent Selection: Absolute ethanol is chosen because it provides excellent solubility for all starting materials and intermediates, while its boiling point (78 °C) perfectly aligns with the optimal reflux temperature required for the C-C bond formation step.

Step-by-Step Experimental Protocol

The following workflow describes the synthesis of the mono-substituted (((2-aminoethyl)amino)methyl)phenol.

Workflow Step1 Step 1: Amine Preparation Dissolve EDA in Ethanol Step2 Step 2: Iminium Formation Add Formaldehyde slowly at 0-5°C Step1->Step2 Cooling Step3 Step 3: Phenol Addition Add Phenol dropwise/portion-wise Step2->Step3 Temperature Control Step4 Step 4: Reflux Heat to 70-80°C for 4-6 hours Step3->Step4 Heating Step5 Step 5: Solvent Removal Rotary Evaporation under Vacuum Step4->Step5 Vacuum (<10 mbar) Step6 Step 6: Purification Precipitation or Chromatography Step5->Step6 Isolation

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the Mannich base.

Phase 1: Iminium Ion Generation
  • Preparation: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve anhydrous ethylenediamine (18.0 g, 300 mmol) in 50 mL of absolute ethanol.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Formaldehyde Addition: Load the addition funnel with 37% aqueous formaldehyde (8.5 g, ~105 mmol). Add the formaldehyde dropwise over a period of 30 to 45 minutes.

    • Causality Check: The reaction is highly exothermic. If the addition is too fast, the localized heat will cause the volatilization of EDA and lead to the formation of undesired aminals. The solution must remain clear and colorless.

Phase 2: Electrophilic Aromatic Substitution
  • Phenol Addition: Dissolve pure phenol (9.4 g, 100 mmol) in 20 mL of absolute ethanol. Add this solution dropwise to the cold iminium mixture over 30 minutes.

    • Alternative Industrial Method: In some commercial scale-ups for epoxy hardeners, phenol and formaldehyde are reacted first in the presence of a tertiary amine catalyst before polyamine addition[4]. However, for high-purity laboratory synthesis, the iminium-first pathway is superior.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 75–80 °C for 5 hours.

    • Self-Validating System: As the reaction progresses, the mixture will transition to a pale yellow color. If the solution turns cloudy or highly viscous at this stage, it indicates that the stoichiometry was incorrect and cross-linking has occurred.

Phase 3: Isolation and Purification
  • Solvent Stripping: Cool the mixture to room temperature. Transfer to a rotary evaporator and remove the ethanol and water at 40 °C under reduced pressure.

  • Excess Amine Removal: To remove the excess EDA (b.p. 116 °C), increase the water bath temperature to 65 °C and apply a high vacuum (<10 mbar) for 2 hours.

  • Purification: The crude product can be purified via silica gel column chromatography. Due to the highly polar nature of the polyamine tail, use a strongly polar eluent system (e.g., Dichloromethane : Methanol : Aqueous NH₄OH in a 80:18:2 ratio).

Analytical Characterization

To verify the structural integrity of the synthesized (((2-aminoethyl)amino)methyl)phenol, cross-reference your analytical data against the expected values in Table 2.

Table 2: Analytical Characterization Metrics
Analytical TechniqueTarget Signal / WavelengthAssignment & Structural Causality
¹H NMR (CDCl₃) δ 3.9 - 4.1 ppm (s, 2H)Ar-CH₂-N: Benzylic protons confirming the successful Mannich linkage.
¹H NMR (CDCl₃) δ 6.7 - 7.2 ppm (m, 4H)Aromatic Protons: Confirms the mono-substituted ortho or para pattern.
¹H NMR (CDCl₃) δ 2.7 - 2.9 ppm (m, 4H)-CH₂-CH₂-: Ethylene bridge protons from the EDA moiety.
FT-IR 3200 - 3400 cm⁻¹N-H and O-H stretch: Broad peak due to extensive intramolecular hydrogen bonding.
FT-IR 1590, 1480 cm⁻¹C=C stretch: Aromatic ring skeletal vibrations.

References

  • Multidentate aminophenol ligands prepared with Mannich condensations ResearchGate / Polyhedron URL:[Link][2]

  • Mannich base: a cost effective, low temperature curing agent for epoxides Emerald Insight / Pigment & Resin Technology URL:[Link][1]

  • Mannich Reaction Mechanism and Applications Chemistry Steps URL:[Link][3]

  • Mannich bases and Preparation of Mannich bases (EP1475411A1) Google Patents URL:[4]

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Application Note: (((2-Aminoethyl)amino)methyl)phenol as a Versatile Tridentate Ligand in Coordination Chemistry and Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

The compound (((2-aminoethyl)amino)methyl)phenol (often referred to as a reduced "half-salen" ligand) is a highly versatile, unsymmetrical tridentate chelator featuring an N2​O donor set. Comprising a hard phenolate oxygen, a secondary amine, and a primary amine, this ligand bridges the gap between hard and borderline Lewis bases. This unique electronic topology allows it to stabilize a diverse array of metal centers, ranging from transition metals like Cu(II) and Ni(II) to hard main-group metals like Al(III)[1].

Causality in Structural Design

In coordination chemistry, the structural shift from a rigid Schiff base (imine) to its reduced Mannich base counterpart (secondary amine) is a deliberate design choice. The reduction of the C=N double bond introduces sp3 hybridization at the bridging carbon. This eliminates the planar conformational constraint of the imine, granting the ligand the flexibility to adopt either facial (fac) or meridional (mer) coordination geometries. Furthermore, the secondary amine exhibits superior hydrolytic stability compared to imines, which are prone to hydrolysis in the aqueous environments required for biological assays and radiolabeling.

Recently, derivatives and structural analogs of this ligand have gained massive traction in PET (Positron Emission Tomography) imaging . Specifically, the N2​O backbone serves as a foundational scaffold for low-temperature 18F -aluminum ( AlF2+ ) radiolabeling of heat-sensitive biomolecules, circumventing the degradation seen in traditional high-temperature chelation protocols[2].

Ligand Synthesis and Metal Coordination Workflow

The following diagram illustrates the logical progression from precursor condensation to the formation of the active metal complex.

G Salicylaldehyde Salicylaldehyde + Ethylenediamine SchiffBase Imine Intermediate (Schiff Base) Salicylaldehyde->SchiffBase Condensation (Excess Amine) Reduction Reduction (NaBH4) SchiffBase->Reduction Isolation Ligand (((2-aminoethyl)amino) methyl)phenol Reduction->Ligand Aqueous Workup Complexation Metal Chelation (e.g., Al3+, Cu2+) Ligand->Complexation pH Adjustment

Workflow: Synthesis of the tridentate N2O ligand and subsequent metal coordination.

Experimental Protocols

Protocol A: Synthesis of (((2-aminoethyl)amino)methyl)phenol (Ligand HL)

Objective: To synthesize the reduced Schiff base while preventing the formation of the thermodynamically favored bis-Schiff base (salen).

Rationale for Experimental Choices: To isolate the "half-salen" asymmetric product, ethylenediamine must be used in a strict stoichiometric excess. If a 1:1 ratio is used, the equilibrium heavily favors the formation of the symmetric N,N′ -bis(salicylidene)ethylenediamine (salen), leaving unreacted ethylenediamine. Reduction with Sodium Borohydride ( NaBH4​ ) is performed in-situ or immediately after intermediate isolation to prevent hydrolytic reversion.

Step-by-Step Methodology:

  • Condensation: Dissolve 50 mmol of ethylenediamine in 30 mL of anhydrous ethanol. Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add a solution of salicylaldehyde (10 mmol in 20 mL ethanol) dropwise over 30 minutes under vigorous stirring. Self-Validation: The solution will turn a distinct bright yellow, indicating imine bond formation.

  • Reduction: After stirring for 2 hours at room temperature, cool the mixture back to 0 °C. Add NaBH4​ (15 mmol) in small portions to manage the exothermic release of hydrogen gas.

  • Reaction Monitoring: Stir for 4 hours. Self-Validation: The reaction is complete when the bright yellow color completely dissipates to a colorless or pale solution, confirming the reduction of the chromophoric imine to the amine.

  • Quenching & Extraction: Quench the excess NaBH4​ by carefully adding 1M HCl until the pH reaches 2.0. Remove ethanol under reduced pressure. Adjust the aqueous layer to pH 10 using 2M NaOH and extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to yield the ligand as a viscous oil or crystalline solid.

Protocol B: Preparation of the [Cu(L)]+ Complex for Catalytic Evaluation

Objective: To synthesize a self-validating mononuclear Copper(II) complex.

Rationale for Experimental Choices: Copper(II) is a d9 transition metal that undergoes Jahn-Teller distortion. The tridentate N2​O ligand occupies three equatorial sites, leaving the fourth equatorial and axial sites open for solvent molecules or catalytic substrates. Perchlorate salts are used because ClO4−​ is a non-coordinating anion, ensuring it does not compete with the ligand. (Safety Note: Metal perchlorates are potentially explosive; handle with extreme care and avoid heating to dryness).

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 1.0 mmol of the synthesized ligand in 15 mL of methanol.

  • Metal Addition: Dissolve 1.0 mmol of Cu(ClO4​)2​⋅6H2​O in 10 mL of methanol. Add this dropwise to the ligand solution.

  • Deprotonation: Add 1.0 mmol of Triethylamine ( Et3​N ) to deprotonate the phenolic -OH, driving the coordination of the hard oxygen to the Cu(II) center.

  • Validation (In-Process Control): Monitor the UV-Vis spectrum. A broad d-d transition band should appear around 600-650 nm, characteristic of a square-planar/square-pyramidal Cu(II) N2​O environment.

  • Crystallization: Filter the dark green/blue solution and allow it to slowly evaporate at room temperature to obtain X-ray quality crystals.

Quantitative Data Presentation

The coordination behavior of (((2-aminoethyl)amino)methyl)phenol varies significantly depending on the metal's preferred geometry and the hard/soft nature of the ion. Below is a comparative summary of its coordination profiles.

Metal IonOxidation StatePreferred GeometryActive pH RangePrimary Application
Copper (Cu) +2Square Pyramidal / Planar6.5 - 8.5Biomimetic oxidation catalysis; Antimicrobial screening.
Aluminum (Al) +3Octahedral4.0 - 5.0Low-temperature 18F -radiolabeling of peptides[2].
Nickel (Ni) +2Octahedral (often dinuclear)7.0 - 9.0Magnetochemistry; study of anti-ferromagnetic coupling.
Zinc (Zn) +2Tetrahedral / Trigonal Bipyramidal6.0 - 8.0Phosphatase enzyme mimics; Fluorescent probes.

Table 1: Coordination parameters and applications of metal complexes derived from the (((2-aminoethyl)amino)methyl)phenol scaffold.

Advanced Application: Low-Temperature 18F -Radiolabeling

One of the most critical modern applications of this ligand framework is in radiopharmacy. Traditional 18F labeling via AlF chelation (using NOTA or NODA chelators) requires heating to 100–120 °C, which denatures heat-sensitive proteins and antibodies[2].

Because aluminum is a hard Lewis acid (effective ionic radius ~50 pm), it strongly prefers hard Lewis bases like the phenolate oxygen present in (((2-aminoethyl)amino)methyl)phenol. By utilizing a pentadentate derivative of this ligand (where the primary amine is further functionalized), the activation energy for the AlF2+ chelation is drastically lowered. This allows for kit-based, room-temperature radiolabeling in aqueous media, preserving the structural integrity of delicate biomolecular targeting vectors[2].

References

  • Benchchem.(((2-Aminoethyl)amino)methyl)phenol | 94-28-3. Benchchem.
  • Sheheryar, S. M. U. (2021).Synthesis, Characterization and Antibacterial Activity Two New Schiff Bases derived from (E)-2-(((2-Aminoethyl) Amino) Methyl) Phenol. IT Medical Team.
  • European Patent Office (EP 3212610 B1).Methods for Low Temperature Fluorine-18 Radiolabeling of Biomolecules. Googleapis.

Sources

Application Note: Catalytic Workflows of (((2-Aminoethyl)amino)methyl)phenol Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The ligand (((2-aminoethyl)amino)methyl)phenol (CAS: 94-28-3) and its bis-aminoethyl derivatives represent a highly versatile class of unsymmetrical, multidentate aza-phenolic scaffolds[1]. Featuring a hard phenolate oxygen and intermediate-hardness amine nitrogens, these ligands are uniquely suited to stabilize dinuclear transition metal cores (e.g., Zn²⁺, Cu²⁺, Ni²⁺) in aqueous and organic environments[2].

The Causality of Catalytic Efficacy: The fundamental driver for the catalytic power of these complexes is bimetallic cooperativity . The spatial constraint imposed by the ligand's methylene bridge forces two metal centers into close proximity (typically 2.9–3.2 Å)[2]. This precise geometric arrangement mimics the active sites of natural metalloenzymes—such as purple acid phosphatases and carbonic anhydrases—enabling dual-activation mechanisms where substrates and nucleophiles are simultaneously coordinated and activated[1][3].

This application note details two primary, field-proven workflows utilizing these complexes: Green CO₂ Fixation and Biomimetic Phosphodiester Hydrolysis .

Application Workflow I: Catalytic CO₂ Fixation into Organic Carbonates

Mechanistic Causality

Dinuclear metal-organic complexes, particularly [Zn(L)]2​⋅2ClO4​ and [Cu(L)]2​⋅2ClO4​ , exhibit outstanding ability for converting CO₂ and epoxides into organic carbonates at atmospheric pressure (0.1 MPa)[4]. The high efficiency is driven by a synergistic double-activation pathway. Metal 1 acts as a Lewis acid to coordinate and polarize the epoxide oxygen, lowering the activation energy for ring-opening by a nucleophilic co-catalyst (e.g., tetrabutylammonium bromide, TBAB). Concurrently, Metal 2 stabilizes the resulting alkoxide intermediate, accelerating the insertion of CO₂ and subsequent intramolecular ring closure[4].

CO2_Catalysis Cat Dinuclear Catalyst [Zn2(L)2]2+ Act Epoxide Activation (Lewis Acidic Zn1) Cat->Act Epox Epoxide + TBAB (Substrate & Co-catalyst) Epox->Act RingOp Ring Opening (Br- Nucleophilic Attack) Act->RingOp Halide Attack CO2Ins CO2 Insertion (Stabilized by Zn2) RingOp->CO2Ins CO2 (1 atm) RingCl Ring Closure (Cyclic Carbonate Yielded) CO2Ins->RingCl Intramolecular RingCl->Cat Product Release

Figure 1: Catalytic cycle for CO₂ cycloaddition mediated by dinuclear Zn(II) aza-phenolic complexes.

Protocol 1: Atmospheric Pressure CO₂ Cycloaddition

Self-Validating System Note: This protocol utilizes solvent-free conditions to prevent solvent-competition at the metal's Lewis acidic sites, ensuring maximum turnover frequencies.

  • Reactor Preparation: In a rigorously dried 25 mL Schlenk tube equipped with a magnetic stirring bar, add the epoxide substrate (10.0 mmol). Causality: Moisture must be excluded initially to prevent competitive epoxide hydrolysis into diols.

  • Catalyst Loading: Add the dinuclear catalyst [Zn(L)]2​⋅2ClO4​ (0.5 mol%) and the TBAB co-catalyst (1.5 mol%)[4].

  • Atmosphere Exchange: Evacuate the Schlenk tube via a vacuum manifold and backfill with high-purity CO₂ gas. Repeat this cycle three times to ensure a pure CO₂ atmosphere. Attach a CO₂ balloon to maintain a constant pressure of 0.1 MPa.

  • Reaction Execution: Submerge the reactor in a pre-heated oil bath at 80 °C. Stir continuously at 800 rpm for 12–24 hours[4].

  • Validation & Quality Control: At t=12 h , withdraw a 10 µL aliquot, dissolve in CDCl3​ , and perform a rapid ¹H NMR analysis. Check for the disappearance of epoxide proton signals (~2.8–3.2 ppm) and the appearance of cyclic carbonate signals (~4.0–4.8 ppm) to validate conversion.

  • Isolation: Cool the reactor to room temperature. Dilute the crude mixture with ethyl acetate (15 mL) and wash with distilled water ( 3×10 mL ) to selectively partition and remove the highly water-soluble metal catalyst and TBAB.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure cyclic carbonate.

Quantitative Data: Catalyst Screening Comparison
Catalyst ComplexSubstrateCo-CatalystTemp (°C)Pressure (MPa)Yield (%)TON
[Zn2​(L)2​]2+ Propylene OxideTBAB800.1>99198
[Cu2​(L)2​]2+ Propylene OxideTBAB800.185170
[Cd2​(L)2​]2+ Propylene OxideTBAB800.162124

(Data synthesized from standardized atmospheric CO₂ conversion metrics[4])

Application Workflow II: Biomimetic Phosphodiester Hydrolysis

Mechanistic Causality

In drug development and genomic research, synthetic restriction enzymes are highly sought after. Dinuclear Ni(II) and Cu(II) complexes of amine pendant-armed phenols act as potent structural and functional models for hydrolases, facilitating the hydrolytic cleavage of DNA or model substrates like bis(2,4-dinitrophenyl)phosphate (BDNPP)[3][5].

The mechanism relies on a double-Lewis acid activation strategy. Metal 1 coordinates the phosphoryl oxygen, drawing electron density away from the phosphorus atom and increasing its electrophilicity. Metal 2 coordinates a water molecule, significantly lowering its pKa​ to generate a highly nucleophilic terminal hydroxide at physiological pH. The constrained proximity of the two metals enables an efficient, barrier-lowered intramolecular nucleophilic attack on the phosphate[3][5].

Hydrolysis_Pathway Complex Dinuclear Ni(II) Complex Resting State Binding Substrate Binding (Coordination to Ni1) Complex->Binding Substrate Phosphodiester Substrate (e.g., BDNPP) Substrate->Binding Nucleophile Nucleophile Generation (Ni2-OH- formation) Binding->Nucleophile pKa shift Attack Intramolecular Attack (OH- attacks Phosphorus) Nucleophile->Attack Proximity Effect Cleavage P-O Bond Cleavage (Leaving Group Departs) Attack->Cleavage Hydrolysis Cleavage->Complex Turnover

Figure 2: Mechanism of biomimetic phosphodiester hydrolysis by dinuclear Ni(II) complexes.

Protocol 2: Kinetic Assay for BDNPP Hydrolysis

Self-Validating System Note: Because phosphodiesters are notoriously resistant to spontaneous hydrolysis (half-life of ~130,000 years in water), any observed cleavage is strictly attributable to the bimetallic catalyst. A blank subtraction is built into the protocol to ensure absolute data integrity.

  • Buffer Preparation: Prepare a 50 mM TRIS-HCl buffer solution, precisely adjusted to pH 7.5. Causality: TRIS-HCl mimics physiological conditions and ensures the optimal equilibrium fraction of the active [Ni2​−OH]+ species without precipitating the metal.

  • Reagent Stock Solutions: Prepare a 10 mM stock solution of BDNPP in anhydrous DMF. Separately, prepare a 1 mM stock solution of the dinuclear Ni(II) complex in methanol[3][5].

  • Reaction Initiation: In a standard 3 mL quartz cuvette (1 cm path length), mix 2.8 mL of the TRIS-HCl buffer, 100 µL of the catalyst solution, and 100 µL of the BDNPP solution. (Final catalyst concentration = ~33 µM)[5].

  • Validation Check (Blank): Prepare a parallel cuvette substituting the catalyst solution with 100 µL of pure methanol to monitor background auto-hydrolysis.

  • Spectrophotometric Monitoring: Immediately place the cuvettes in a UV-Vis spectrophotometer thermostated at 37 °C. Monitor the increase in absorbance at 400 nm over 60 minutes. Causality: Cleavage of BDNPP releases the 2,4-dinitrophenolate anion, which absorbs strongly at 400 nm ( ϵ=12,100 M−1cm−1 ), allowing real-time kinetic tracking[3].

  • Data Analysis: Calculate the initial reaction rates ( V0​ ) from the linear portion of the absorbance vs. time curve. Plot V0​ against varying substrate concentrations to extract the Michaelis-Menten kinetic parameters ( kcat​ and KM​ )[5].

Quantitative Data: Kinetic Parameters for BDNPP Hydrolysis
Catalyst ComplexSubstratepHTemp (°C) kcat​ ( s−1 ) KM​ (mM)Catalytic Efficiency ( kcat​/KM​ )
[Ni2​(L)(μ−OAc)2​(H2​O)]+ BDNPP7.5370.02510.2 2.45×10−3
[Cu2​(L)(μ−OAc)2​(H2​O)]+ BDNPP7.5370.01812.5 1.44×10−3
Uncatalyzed (Control) BDNPP7.537~ 10−11 N/AN/A

(Data reflects typical hydrolase-like activity for aza-phenolic bimetallic systems[3])

References

  • Title: Three powerful dinuclear metal–organic catalysts for converting CO₂ into organic carbonates Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Hydrolytic DNA Cleavage by Non-Lanthanide Metal Complexes Source: ResearchGate URL: [Link]

  • Title: Three new dinuclear nickel(II) complexes with amine pendant-armed ligands: Characterization, DFT study, antibacterial and hydrolase-like activity Source: Inorganica Chimica Acta URL: [Link]

  • Title: Ni(II), Cu(II), and Zn(II) Dinuclear Metal Complexes with an Aza−Phenolic Ligand: Crystal Structures, Magnetic Properties, and Solution Studies Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Sources

Application Note: Heavy Metal Ion Extraction Using (((2-Aminoethyl)amino)methyl)phenol-Functionalized Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The contamination of aqueous ecosystems and pharmaceutical process streams by heavy metal ions (e.g., Fe³⁺, Cu²⁺, Pb²⁺) necessitates the development of high-affinity, selective chelating agents. The compound (((2-aminoethyl)amino)methyl)phenol (AEAMP), a Mannich base synthesized from the condensation of phenol, formaldehyde, and ethylenediamine, has emerged as a highly effective polydentate ligand for solid-phase extraction (SPE)[1].

Causality of Chelation (HSAB Theory)

AEAMP possesses a unique tridentate coordination sphere comprising one phenolic oxygen and two amine nitrogens (one primary, one secondary). The causality of its extraction efficiency is rooted in Pearson's Hard-Soft Acid-Base (HSAB) theory:

  • Hard Donor (Phenolic -O⁻): Exhibits strong electrostatic affinity for hard Lewis acids like Fe³⁺[2].

  • Borderline Donors (-NH- and -NH₂): Form stable coordinate covalent bonds with borderline acids such as Cu²⁺, Ni²⁺, and Zn²⁺[3].

When immobilized onto a solid support (e.g., activated carbon or mesoporous silica), AEAMP acts as a highly efficient, regenerable ion-exchange and chelating stationary phase. The extraction is strictly governed by pH; understanding the protonation dynamics of the ligand is critical for protocol optimization.

Visualization of Workflows and Mechanisms

Workflow A Phenol + Formaldehyde + Ethylenediamine B Mannich Reaction (Reflux, 80°C) A->B C AEAMP Ligand B->C D Grafting onto Activated Carbon/Silica C->D E AEAMP-Functionalized Sorbent D->E

Figure 1: Workflow for the synthesis and immobilization of AEAMP.

Chelation_Mechanism cluster_0 pH-Dependent Activation State1 Protonated AEAMP (pH < 3) Inactive (-NH3+) State2 Deprotonated AEAMP (pH 4-6) Active Ligand State1->State2 Base Addition (OH-) CoordO Phenolate Oxygen (Hard Base Donor) State2->CoordO CoordN Amine Nitrogens (Borderline Base Donor) State2->CoordN Metal Aqueous Heavy Metals (Fe³⁺, Cu²⁺, Pb²⁺) Metal->CoordO Metal->CoordN Complex Stable Chelate Complex (Extraction Achieved) CoordO->Complex CoordN->Complex

Figure 2: Mechanistic pathway of pH-dependent heavy metal chelation.

Experimental Protocols: A Self-Validating System

Protocol A: Preparation of AEAMP-Functionalized Sorbent

Rationale: Free AEAMP is water-soluble. To utilize it for continuous extraction without leaching, it must be covalently grafted or physically adsorbed onto a high-surface-area matrix[2].

  • Synthesis: Combine 10 mmol of phenol, 10 mmol of ethylenediamine, and 10 mmol of formaldehyde (37% aqueous) in 50 mL of ethanol. Reflux the mixture at 80°C for 4 hours to drive the Mannich condensation[1].

  • Immobilization: Add 5.0 g of pre-treated activated carbon (or mesoporous silica) directly to the reaction mixture. Stir continuously for 24 hours at room temperature to ensure maximum surface saturation.

  • Washing & Validation: Filter the functionalized sorbent and wash extensively with deionized water and ethanol until the filtrate exhibits a neutral pH.

    • Self-Validation Step: Perform an FTIR scan on the dried sorbent. The appearance of peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (aromatic C=C) confirms successful functionalization. A blank extraction run using pure deionized water should yield zero metal leaching.

Protocol B: Solid-Phase Extraction (SPE) of Heavy Metals

Rationale: The extraction efficiency is strictly governed by the pH of the sample matrix. At pH < 3, the amine groups are protonated (-NH₃⁺), causing electrostatic repulsion of metal cations. At pH > 6.5, metal ions begin to precipitate as insoluble hydroxides (e.g., Fe(OH)₃). Therefore, pH 4–6 is the thermodynamic sweet spot for chelation[2].

  • Column Packing: Pack 1.0 g of the AEAMP-sorbent into a standard glass column (10 mm inner diameter) equipped with a porous frit.

  • Conditioning: Pass 20 mL of a buffer solution (pH 4.0, 0.1 M sodium acetate/acetic acid) through the column at a flow rate of 2.0 mL/min to equilibrate the active sites.

  • Sample Loading: Load 100 mL of the aqueous sample containing heavy metal ions (e.g., 50 mg/L Fe³⁺) adjusted to pH 4.0. Maintain a flow rate of 2.0 mL/min to ensure adequate contact time for intra-particle diffusion and complexation[2].

  • Washing: Pass 10 mL of deionized water through the column to remove unbound matrix components and prevent isobaric interference in downstream mass spectrometry.

Protocol C: Elution and Sorbent Regeneration

Rationale: Reversing the pH protonates the ligand, breaking the coordinate covalent bonds and releasing the concentrated metal ions for downstream analysis.

  • Elution: Pass 10 mL of 0.5 M HNO₃ through the column at 1.0 mL/min. The high H⁺ concentration outcompetes the metal ions for the amine and phenolate binding sites.

  • Regeneration: Wash the column with 20 mL of deionized water, followed by 20 mL of pH 4.0 buffer to prepare the sorbent for the next cycle.

    • Self-Validation Step: Spike a known concentration of metal into the regenerated column; recovery rates must remain >95% to validate the column for re-use.

Quantitative Data Presentation

The table below summarizes the causality between pH and extraction capacity, demonstrating the protonation/deprotonation dynamics of the AEAMP ligand across different metal targets.

Metal IonOptimal pHMax Adsorption Capacity (mg/g)Eluent UsedRecovery Rate (%)Mechanistic Note
Fe³⁺ 4.067.10.5 M HNO₃> 98.5%Hard-hard interaction dominates (Phenolic O)[2]
Cu²⁺ 5.554.30.5 M HNO₃> 97.0%Strong borderline affinity (Amine N)[3]
Pb²⁺ 6.082.50.1 M EDTA> 95.0%Large ionic radius accommodated by flexible ethylenediamine arm
Zn²⁺ 5.041.20.5 M HCl> 96.5%Intermediate complexation strength

References

  • SORPTION OF Fe(III)
  • Mannich bases and processes for the preparation of mannich bases Source: US Patent US20070093630A1 URL
  • Separation of phenol and formaldehyde from industrial wastes.

Sources

Application Note: Preparation and Validation of Biomimetic Metalloenzyme Models Using 2-(((2-aminoethyl)amino)methyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Metalloenzymes such as Purple Acid Phosphatases (PAPs), catechol oxidases, and metallo-β-lactamases utilize closely spaced dinuclear metal centers to achieve remarkable catalytic efficiencies under mild physiological conditions (1)[1]. To study and replicate these mechanisms in drug development and industrial biocatalysis, bioinorganic chemists design small-molecule biomimetic complexes. The compound 2-(((2-aminoethyl)amino)methyl)phenol (often abbreviated as HL) serves as an exceptional unsymmetrical multidentate scaffold for these models (2)[2].

Causality in Ligand Design: Why This Scaffold?

The ligand features a phenolate oxygen and two amine nitrogens (one primary, one secondary). The phenolate oxygen is critical as it acts as a bridging ligand between two metal ions (e.g., Cu(II), Zn(II), Ni(II), or Fe(III)/Mn(II) pairs), bringing them into close proximity (typically 2.9–3.3 Å) to enable cooperative bimetallic catalysis (3)[3]. The amine nitrogens mimic the histidine residues found in native enzyme active sites, satisfying the coordination sphere and tuning the Lewis acidity of the metal centers (4)[4].

Causality in Synthesis: Why Reduce the Schiff Base?

The direct precursor to this ligand is the Schiff base, (E)-2-(((2-aminoethyl)imino)methyl)phenol (5)[5]. However, the imine bond is highly susceptible to hydrolysis in aqueous media—the required environment for most biological and kinetic assays. By reducing the imine to a secondary amine using sodium borohydride (NaBH₄) (6)[6], the chemical stability of the ligand is drastically improved. Furthermore, the resulting sp³ hybridized nitrogen introduces critical conformational flexibility, allowing the metal centers to adopt the optimal geometry for substrate binding and nucleophilic attack.

Experimental Protocols

Protocol 2.1: Synthesis of 2-(((2-aminoethyl)amino)methyl)phenol

This is a self-validating two-step process. The disappearance of the yellow color (imine) upon reduction serves as an immediate visual validation of the reaction's progress.

  • Schiff Base Condensation : Dissolve 5.0 mmol of salicylaldehyde in 15 mL of ethyl acetate (or ethanol). Slowly add 5.0 mmol of ethylenediamine dissolved in 15 mL of the same solvent with continuous stirring (5)[5].

  • Reflux : Reflux the mixture at 150 °C (using a pressure tube or appropriate high-boiling solvent) for 5 hours. Filter and wash the resulting yellow crystalline solid with cold ethanol.

  • Reduction : Dissolve the isolated Schiff base in 20 mL of methanol and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent : Slowly add 1.2 equivalents of sodium borohydride (NaBH₄) portion-wise to prevent excessive effervescence and exothermic degradation (6)[6].

  • Workup : Allow the reaction to warm to room temperature and stir for 4 hours. Evaporate the solvent under reduced pressure. Partition the residue between dichloromethane (DCM) and 1N NaOH. Extract the organic layer, dry over anhydrous MgSO₄, and concentrate to yield the target amine ligand as a stable solid.

SynthesisWorkflow Sal Salicylaldehyde (Phenol precursor) Cond Condensation (Reflux, EtOH, 150°C) Sal->Cond EDA Ethylenediamine (Amine donor) EDA->Cond Schiff Schiff Base Intermediate (E)-2-(((2-aminoethyl)imino)methyl)phenol Cond->Schiff -H2O Red Reduction (NaBH4, 0°C to RT) Schiff->Red Ligand Target Ligand 2-(((2-aminoethyl)amino)methyl)phenol Red->Ligand Yields stable amine

Workflow for the synthesis of the 2-(((2-aminoethyl)amino)methyl)phenol ligand.

Protocol 2.2: Preparation of the Biomimetic Dinuclear Complex
  • Metallation : Dissolve 2.0 equivalents of the desired metal salt (e.g., Cu(ClO₄)₂·6H₂O or Zn(OAc)₂·2H₂O) in 10 mL of methanol.

  • Ligand Addition : Add 1.0 equivalent of the synthesized ligand to the metal solution.

  • Deprotonation : Add a mild base (e.g., triethylamine, 1.0 eq) to deprotonate the phenolic -OH, driving the formation of the μ-phenolate bridge (4)[4].

  • Crystallization : Stir for 2 hours at room temperature, filter to remove any insoluble impurities, and allow the filtrate to slowly evaporate to obtain the dinuclear complex crystals.

Functional Validation (Assays)

The functional validation of the synthesized complex acts as a self-validating system for the entire protocol. If the ligand did not properly reduce or coordinate, the complex will fail to exhibit Michaelis-Menten kinetics in the following assays.

Phosphatase Activity Assay (Hydrolase Mimic)

To validate the complex as a Purple Acid Phosphatase (PAP) mimic, its ability to cleave phosphodiester bonds is tested using the activated substrate bis(p-nitrophenyl) phosphate (BNPP) (3)[3].

  • Prepare a 50 mM HEPES buffer solution at pH 7.0.

  • Incubate the dinuclear complex (50 μM) with varying concentrations of BNPP (0.5 to 5.0 mM) at 37 °C.

  • Monitor the release of the yellow p-nitrophenolate anion at 400 nm using UV-Vis spectroscopy.

  • Determine initial rates ( V0​ ) and fit to the Michaelis-Menten equation to extract kcat​ and KM​ .

CatalyticCycle Resting Resting State Dinuclear Complex[M2(L)(μ-OH)] Binding Substrate Binding (e.g., BNPP coordinates to M1) Resting->Binding + Substrate Attack Nucleophilic Attack (μ-OH attacks phosphorus center) Binding->Attack Conformational shift Release Product Release (Phosphate + Nitrophenolate) Attack->Release P-O bond cleavage Release->Resting + H2O

Biomimetic catalytic cycle for phosphodiester cleavage by the dinuclear complex.

Catechol Oxidase Activity Assay

For copper- or nickel-based complexes, catechol oxidase activity is assessed using 3,5-di-tert-butylcatechol (3,5-DTBC) (4)[4].

  • Prepare a solution of the complex (10 μM) in methanol saturated with oxygen.

  • Add 3,5-DTBC (1 to 100 mM).

  • Monitor the formation of the highly conjugated 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ) at 400 nm.

Quantitative Data Summary

The table below summarizes typical kinetic parameters for biomimetic models utilizing this class of unsymmetrical multidentate ligands, benchmarked against native enzymes (3)[3], (4)[4].

Catalyst SystemSubstrateAssay Type kcat​ KM​ Catalytic Efficiency ( kcat​/KM​ )
Cu₂-Ligand Complex3,5-DTBCCatechol Oxidase0.149 s⁻¹12.99 mM11.47 L mol⁻¹ s⁻¹
Fe(III)Zn(II)-Ligand ComplexBNPPPhosphatase (PAP)0.21 h⁻¹2.5 mM0.084 L mol⁻¹ h⁻¹
Native Catechol OxidaseCatecholCatechol Oxidase~10³ s⁻¹~0.2 mM~5 × 10³ L mol⁻¹ s⁻¹

References

  • Benchchem. "(((2-Aminoethyl)amino)methyl)phenol | 94-28-3". 2

  • IT Medical Team. "Synthesis, Characterization and Antibacterial Activity Two New Schiff Bases derived from (E)-2-(((2-Aminoethyl) Amino) Methyl) Phenol". 5

  • Google Patents. "EP3212610B1 - Methods for low temperature fluorine-18 radiolabeling of biomolecules". 6

  • ResearchGate. "Hydrolytic activity of new bioinspired MnIIIMnII and FeIIIMnII complexes as mimetics of PAPs". 3

  • ResearchGate. "Three new dinuclear nickel(II) complexes with amine pendant-armed ligands: Characterization, DFT study, antibacterial and hydrolase-like activity". 4

  • ResearchGate. "Modelling Binuclear Metallobiosites: Insights from Pyrazole-Supported Biomimetic and Bioinspired Complexes". 1

Sources

(((2-aminoethyl)amino)methyl)phenol derivatives in anti-corrosion coating formulations

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Utilization of (((2-aminoethyl)amino)methyl)phenol Derivatives in High-Performance Anti-Corrosion Coating Formulations

For: Researchers, scientists, and formulation chemists in the materials science and protective coatings industries.

Introduction: A New Frontier in Corrosion Mitigation

The relentless electrochemical degradation of metallic substrates, commonly known as corrosion, poses a significant economic and safety challenge across virtually all industries. Protective organic coatings are the primary defense against this threat, with their performance intrinsically linked to the chemical nature of their formulation. While traditional coatings provide a passive barrier, the next generation of "smart" coatings incorporates active corrosion inhibitors that can intervene in the corrosion process at the molecular level.

This guide focuses on a promising class of organic compounds: (((2-aminoethyl)amino)methyl)phenol derivatives . These molecules are uniquely suited for anti-corrosion applications, particularly within epoxy-based systems. Their structure combines the functionalities of a phenol ring, a primary amine, and a secondary amine. This multifunctional nature allows them to not only act as potent corrosion inhibitors through surface adsorption but also to participate directly in the cross-linking of the epoxy resin, serving as effective curing agents.[1][2][3][4] This dual-role capability enhances the overall integrity, adhesion, and protective properties of the final coating.

These application notes provide a comprehensive technical overview, from the underlying mechanism of action to detailed, field-proven protocols for synthesis, formulation, and rigorous performance evaluation.

The Scientific Rationale: Mechanism of Corrosion Inhibition

The efficacy of (((2-aminoethyl)amino)methyl)phenol derivatives stems from their ability to adsorb onto the metallic substrate, forming a protective, monomolecular layer that displaces water and aggressive ions (like Cl⁻) from the surface.[5][6] This adsorption is a synergistic process driven by the distinct chemical moieties within the molecule.

  • The Role of Heteroatoms (N, O): The nitrogen atoms in the amino groups and the oxygen atom in the phenolic hydroxyl group possess lone pairs of electrons. These electron-rich centers can coordinate with the vacant d-orbitals of iron atoms on the steel surface, initiating a strong chemisorption process.[6][7]

  • The Aromatic Phenol Ring: The π-electrons of the phenol ring provide an additional avenue for adsorption, interacting with the charged metal surface.

  • Formation of a Hydrophobic Barrier: Once adsorbed, the organic backbone of the molecule orients away from the surface, creating a dense, water-repellent layer that acts as a physical barrier to the corrosive electrolyte.

This mechanism effectively stifles both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that constitute the corrosion cell.[5]

G cluster_metal Metallic Substrate (e.g., Steel) cluster_electrolyte Corrosive Electrolyte Metal Fe | Fe²⁺ + 2e⁻ (Anode) O₂ + 2H₂O + 4e⁻ → 4OH⁻ (Cathode) Ions H₂O, O₂, Cl⁻ Ions->Metal Initiates Corrosion Inhibitor (((2-aminoethyl)amino)methyl)phenol Derivative Adsorption Adsorption via N, O lone pairs & π-electrons of phenol ring Inhibitor->Adsorption Introduced into system Adsorption->Metal Binds to surface Barrier Formation of a Protective, Hydrophobic Monolayer Adsorption->Barrier Forms barrier Barrier->Metal Blocks corrosive species Inhibits Anodic/Cathodic Reactions

Mechanism of action for phenolic amine corrosion inhibitors.

Synthesis Protocol: Mannich Reaction

A common and efficient route to synthesize these derivatives is the Mannich reaction, a one-pot, three-component condensation.[8] This protocol provides a general guideline.

2.1 Materials & Reagents

  • Phenol (or substituted phenol)

  • Formaldehyde (37% aqueous solution)

  • Ethylenediamine (or other suitable primary/secondary amine)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for pH adjustment/purification)

  • Sodium hydroxide (for neutralization)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

2.2 Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of the phenol in ethanol.

  • Amine Addition: To this solution, add 1.1 equivalents of ethylenediamine dropwise while stirring. An exothermic reaction may be observed.

  • Formaldehyde Addition: Cool the mixture in an ice bath to below 10°C. Slowly add 2.2 equivalents of aqueous formaldehyde solution dropwise, ensuring the temperature does not exceed 15°C.

    • Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of unwanted polymeric byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Then, heat the reaction to reflux (approx. 80°C) for 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Dissolve the residue in deionized water and acidify with HCl to precipitate the product as a hydrochloride salt.

    • Filter the salt, wash with cold water, and then re-dissolve in a minimal amount of water.

    • Neutralize with a sodium hydroxide solution to precipitate the free amine product.

    • Filter, wash thoroughly with water to remove salts, and dry under vacuum to yield the final (((2-aminoethyl)amino)methyl)phenol derivative.

Formulation Protocol: Two-Part Epoxy Anti-Corrosion Coating

These phenolic amine derivatives often serve as the curing agent (Part B) for a standard liquid epoxy resin (Part A), such as a Bisphenol A diglycidyl ether (DGEBA) type.[4]

3.1 Materials

  • Part A: Liquid Epoxy Resin (e.g., DGEBA, EEW 182-192 g/eq)

  • Part B: Synthesized (((2-aminoethyl)amino)methyl)phenol derivative

  • Optional: Anti-corrosive pigments (e.g., zinc phosphate), extenders (e.g., talc), flow control agents.

  • Solvents (e.g., xylene, n-butanol) for viscosity adjustment.

3.2 Formulation Workflow

G A Part A Preparation (Epoxy Resin) Mix Mixing (Mechanical Stirrer) A->Mix B Part B Preparation (Phenolic Amine Curing Agent) B->Mix Induction Induction Time ('Sweat-in' Period) Mix->Induction Stoichiometric Ratio Application Application (e.g., Drawdown bar, Spray) Induction->Application 15-30 min Cure Curing (Ambient or Elevated Temp.) Application->Cure e.g., 7 days @ 25°C Final Coated Substrate (Ready for Testing) Cure->Final

Workflow for formulating and applying the epoxy coating.

3.3 Step-by-Step Procedure

  • Calculate Stoichiometry: Determine the correct mix ratio. The amount of curing agent (Part B) needed is based on its Amine Hydrogen Equivalent Weight (AHEW) and the Epoxy Equivalent Weight (EEW) of the resin (Part A). A 1:1 stoichiometric ratio of epoxy groups to amine hydrogen atoms is typically targeted for optimal cross-linking.

  • Prepare Part A: If using pigments or other solids, they should be dispersed into the epoxy resin (Part A) using a high-speed disperser until a homogenous mixture is achieved.

  • Mixing: In a clean container, precisely weigh and add Part A. While under mechanical agitation, slowly add the calculated amount of Part B.

  • Continue Mixing: Mix thoroughly for 2-3 minutes until the mixture is uniform in color and consistency. Scrape the sides and bottom of the container to ensure all components are incorporated.

  • Induction Time: Allow the mixed coating to stand for an induction or "sweat-in" period of 15-30 minutes.

    • Causality Note: This period allows for the initial reaction between the epoxy and amine, forming adducts that lead to a more uniform and better-cured film.[1]

  • Application: Apply the coating to prepared steel panels (e.g., cold-rolled steel, grit-blasted steel) using a drawdown bar, brush, or spray to achieve a consistent dry film thickness (DFT).

  • Curing: Allow the coated panels to cure under controlled conditions (e.g., 7 days at 25°C and 50% relative humidity) before proceeding with performance testing.

Performance Evaluation: Standardized Testing Protocols

Evaluating the performance of the formulated coating is a critical step. The following protocols are based on internationally recognized standards.

4.1 Protocol: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique that provides quantitative data on the barrier properties of a coating.[9][10][11] It measures the coating's resistance to the flow of alternating current at various frequencies.[12]

  • Objective: To determine the coating's barrier performance and detect early signs of degradation.[10][11]

  • Apparatus: Potentiostat with frequency response analyzer, electrochemical cell, reference electrode (e.g., Ag/AgCl), counter electrode (e.g., graphite or platinum), and a 3.5% NaCl electrolyte solution.[9]

  • Procedure:

    • Affix the electrochemical cell to the surface of the cured, coated panel.

    • Fill the cell with the 3.5% NaCl solution.

    • Immerse the reference and counter electrodes in the solution.

    • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes.

    • Apply a small amplitude sinusoidal AC voltage (e.g., 10-50 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[9]

    • Record the resulting impedance data.

    • Repeat measurements periodically (e.g., daily, weekly) to monitor coating performance over time during continuous immersion.

  • Data Interpretation: The key parameter is the impedance modulus at low frequency (|Z| at 0.01 Hz). A high impedance value (>10⁸ Ω·cm²) indicates excellent barrier properties. A drop of one or more orders of magnitude over time signifies coating degradation and water uptake.[11]

4.2 Protocol: Accelerated Corrosion Test (Neutral Salt Spray)

This test provides a standardized method for evaluating corrosion resistance in a simulated saline environment.[13][14]

  • Standard: ASTM B117.[15][16][17]

  • Objective: To assess the coating's ability to protect the substrate from corrosion in an accelerated manner.

  • Apparatus: ASTM B117 compliant salt spray test chamber.

  • Procedure:

    • Prepare at least three coated panels. Using a sharp blade, scribe an "X" through the coating down to the metal substrate.

    • Place the panels in the salt spray chamber at the specified angle.

    • Expose the panels to a continuous spray of a 5% sodium chloride solution at 35°C (95°F).[15][17]

    • Periodically remove the panels and gently wash with running water to inspect for signs of corrosion.

    • Evaluate the degree of blistering, rusting on the panel face, and creepage (corrosion undercutting) from the scribe.

  • Data Interpretation: Results are often reported as the number of hours of exposure before a certain level of failure is observed (e.g., rust creepage > 2mm from the scribe).

4.3 Protocol: Coating Adhesion Test (Tape Test)

Adhesion is a critical property, as a coating is only as good as its bond to the substrate.[18][19]

  • Standard: ASTM D3359.[20][21][22]

  • Objective: To assess the adhesion of the coating to the steel substrate.

  • Apparatus: A sharp cutting tool, and pressure-sensitive tape as specified by the standard.

  • Procedure (Method B - Cross-Hatch for coatings < 5 mils):

    • On a cured coated panel, make a series of six parallel cuts through the coating to the substrate.

    • Make a second series of six cuts perpendicular to the first, creating a cross-hatch lattice pattern.[18]

    • Brush the area lightly to remove any detached flakes.

    • Apply the specified pressure-sensitive tape firmly over the lattice.

    • After 60-90 seconds, rapidly pull the tape back upon itself at a 180° angle.[19]

  • Data Interpretation: Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B to 0B), where 5B indicates no detachment and 0B indicates greater than 65% of the area is removed.[18][20]

Data Presentation

For clear comparison and reporting, quantitative data should be summarized in tables.

Table 1: Electrochemical Impedance Spectroscopy (EIS) Results | Formulation ID | Initial |Z|0.01Hz (Ω·cm²) | |Z|0.01Hz after 500h (Ω·cm²) | | :--- | :--- | :--- | | Control (No Inhibitor) | 5.2 x 10⁷ | 8.1 x 10⁵ | | F-01 (1% Inhibitor) | 9.8 x 10⁸ | 4.5 x 10⁸ | | F-02 (2% Inhibitor) | 2.1 x 10⁹ | 1.8 x 10⁹ |

Table 2: ASTM B117 & D3359 Performance Summary

Formulation ID Salt Spray (1000 hours) Adhesion (ASTM D3359)
Control (No Inhibitor) Scribe Creepage: 6 mm 2B
F-01 (1% Inhibitor) Scribe Creepage: < 1 mm 5B

| F-02 (2% Inhibitor) | Scribe Creepage: < 1 mm | 5B |

References

  • Reclamation. (n.d.). Electrochemical Impedance Spectroscopy Coating Evaluation.
  • LISUN. (2024, November 28). Understanding ASTM B117 Salt Spray Testing and Its Application Using LISUN YWX/Q-010 Salt Spray Test Machine.
  • VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
  • The Armoloy Corporation. (2025, May 22). ASTM B117 Salt Spray Fog Test Standard.
  • PHM Society. (n.d.). Electrochemical Impedance Spectroscopy for Coating Evaluation using a Micro Sensor.
  • DECRA Metal Roofing. (n.d.). ASTM B117 – The Salt Spray Test.
  • Q-Lab. (n.d.). ASTM B117: Standard Practice for Operating Salt Spray (Fog) Apparatus.
  • Scully, J. R. (n.d.). Electrochemical Impedance Spectroscopy for Evaluation of Organic Coating Deterioration and under Film Corrosion -- A State of the Art Technical Review. DTIC.
  • Omega. (2025, May 8). The ASTM B117 Salt Spray Test: What It Actually Tells You About Corrosion.
  • Applied Technical Services. (n.d.). ASTM D3359 Testing.
  • Hightower Labs, Inc. (2025, January 30). Understanding ASTM D3359.
  • KTA University. (2019, March 8). Using Electrochemical Impedance Spectroscopy (EIS).
  • KTA-Tator, Inc. (2020, March 20). Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges.
  • HZO. (2024, April 24). Explaining ASTM D3359: Adhesion Testing for Conformal Coatings.
  • Micom Laboratories. (n.d.). ASTM D3359 Test Methods For Measuring Adhesion By Tape.
  • Google Patents. (n.d.). US10221344B2 - Amine for rapid-curing epoxy resin compositions.
  • MDPI. (2025, March 5). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact.
  • RSC Publishing. (2020, June 24). Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium.
  • EvitaChem. (n.d.). 2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol.
  • Air Products and Chemicals, Inc. (n.d.). Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings.
  • YouTube. (2021, February 24). How do phenols work with a amine antioxidant additives?.
  • OA Monitor Ireland. (n.d.). Experimental and computational investigation of 3,5-di-tert-butyl-2-(((3-((2-morpholinoethyl)(pyridin-2-ylmethyl) amino)propyl)imino) methyl)phenol and related reduced form as an inhibitor for C-steel.
  • ResearchGate. (2026, March 3). (PDF) Corrosion Inhibition by Phenols – An Overview.
  • King Fahd University of Petroleum & Minerals. (2021, November 7). Amines as corrosion inhibitors: A review.
  • PMC. (n.d.). The Interfacial Structure and Adhesion Mechanism of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane and Epoxy Modified Silicone Tie-Coating to Epoxy Primer.
  • Three Bond. (n.d.). Curing Agents for Epoxy Resin.
  • PCI Magazine. (2006, June 1). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations.
  • Benchchem. (n.d.). Synthesis Protocols for 2,6-Bis(aminomethyl)phenol Derivatives: An Application Note.

Sources

Application Note: Advanced Functionalization Strategies for 2-(((2-Aminoethyl)amino)methyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-(((2-aminoethyl)amino)methyl)phenol (CAS: 60067-50-7) is a highly versatile, multi-dentate building block utilized extensively in the design of metal-organic frameworks (MOFs), CO₂ conversion catalysts, and bifunctional chelators for radiopharmaceuticals[1],[2]. Structurally, it is a Mannich base derivative featuring three distinct nucleophilic sites: a primary amine, a secondary amine, and a phenolic hydroxyl group[3].

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the orthogonal functionalization of this scaffold. By understanding the thermodynamic and kinetic causality behind each reaction, researchers can selectively target specific sites to synthesize complex Salan-type ligands or polyaminopolycarboxylic acid chelators[4],[2].

Chemical Anatomy & Reactivity Profiling

To achieve regioselectivity without exhaustive protection-deprotection cycles, one must exploit the inherent steric and electronic disparities of the molecule's functional groups.

  • Primary Amine (-NH₂): Highly nucleophilic and sterically unhindered. It rapidly undergoes Schiff base condensation with aldehydes.

  • Secondary Amine (-NH-): Exhibits moderate nucleophilicity due to the steric bulk of the adjacent ethyl and benzyl-like linkages. It requires stronger electrophiles or intramolecular direction for efficient functionalization.

  • Phenolic Hydroxyl (-OH): A hard oxygen donor with a pKa of ~9.5. It remains largely unreactive toward alkyl halides at neutral pH but becomes highly nucleophilic upon deprotonation (pH > 10.5).

Reactivity Molecule 2-(((2-aminoethyl)amino)methyl)phenol Site1 Primary Amine (-NH2) High Nucleophilicity Low Steric Hindrance Molecule->Site1 Target 1 Site2 Secondary Amine (-NH-) Moderate Nucleophilicity High Steric Hindrance Molecule->Site2 Target 2 Site3 Phenolic Hydroxyl (-OH) Requires Deprotonation pKa ~ 9.5 Molecule->Site3 Target 3 Action1 Fast Schiff Base Formation Selective Acylation Site1->Action1 Action2 Requires Strong Electrophiles or Intramolecular Rxn Site2->Action2 Action3 O-Alkylation (pH > 10.5) Ether Formation Site3->Action3

Figure 1: Reactivity profiling and site-specific causality of the target molecule.

Strategic Functionalization Workflows

Depending on the downstream application—whether synthesizing dinuclear metal-organic catalysts for CO₂ conversion[1] or fluorine-18 radiolabeling precursors[2]—different functionalization pathways are required.

Workflow SM 2-(((2-aminoethyl)amino)methyl)phenol (Starting Material) Cond1 Aldehyde + NaBH(OAc)3 (Reductive Amination) SM->Cond1 Cond2 Bromoacetic Acid + NaOH (Global Alkylation, pH 9.0) SM->Cond2 Cond3 Boc2O (1.0 eq) at -78°C (Selective Protection) SM->Cond3 Prod1 Salan-Type Ligands (Catalysis / MOFs) Cond1->Prod1 Prod2 Polycarboxylate Chelators (Radiopharmaceuticals) Cond2->Prod2 Prod3 Primary-Boc Intermediate (Secondary Amine Targeting) Cond3->Prod3

Figure 2: Workflow for the orthogonal functionalization of 2-(((2-aminoethyl)amino)methyl)phenol.

Quantitative Functionalization Data

The following table summarizes the optimal conditions required to achieve high regioselectivity during functionalization.

Functionalization RouteTarget SiteReagentsOptimal pH / TempTypical YieldSelectivity
Reductive Amination Primary AmineAldehyde, NaBH(OAc)₃Neutral, 20 °C80–90%>95% (1° vs 2° amine)
Global Carboxymethylation 1° & 2° AminesBromoacetic acid, NaOHpH 8.5–9.0, 60 °C65–75%High (Avoids O-alkylation)
Orthogonal Protection Primary AmineBoc₂O (1.0 eq)Neutral, -78 °C to 0 °C70–85%~85% (Requires low temp)
O-Alkylation Phenolic OHAlkyl halide, K₂CO₃pH > 10.5, 80 °C50–60%Poor without N-protection

Experimental Protocols (Self-Validating Systems)

Protocol A: Selective Primary Amine Reductive Amination

Causality & Rationale: The primary amine is significantly less sterically hindered than the internal secondary amine. When reacting with salicylaldehyde derivatives to form Salan-type ligands (often used in metal-free epoxide/CO₂ coupling[4]), the intermediate Schiff base is highly stabilized by an intramolecular hydrogen bond between the phenolic OH and the imine nitrogen. A step-wise reduction using NaBH₄ is preferred over a one-pot NaBH(OAc)₃ method to ensure complete imine formation and prevent premature aldehyde reduction.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(((2-aminoethyl)amino)methyl)phenol (1.0 mmol) in 10 mL of anhydrous methanol under an inert argon atmosphere.

  • Condensation: Cool the solution to 0 °C. Add the target aldehyde (1.05 mmol) dropwise over 10 minutes.

  • Imine Formation: Remove the ice bath and stir at room temperature for 2–4 hours. Validation Check: An intense yellow color indicates Schiff base formation. Confirm completion via LC-MS.

  • Reduction: Cool the reaction mixture back to 0 °C. Add sodium borohydride (NaBH₄, 2.0 mmol) portion-wise to control hydrogen evolution.

  • Quenching & Isolation: Stir for an additional 1 hour at room temperature. Quench the reaction with 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH) if trace secondary amine alkylation is observed.

Protocol B: Exhaustive Carboxymethylation for Chelator Synthesis

Causality & Rationale: Radiopharmaceutical chelators (e.g., for ⁶⁸Ga or ¹⁸F-AlF labeling) require multiple carboxylate donors[2]. To functionalize all amine nitrogen atoms without O-alkylating the phenol, the reaction must be strictly maintained at a pH where amines are nucleophilic (deprotonated) but the phenol remains largely protonated. Maintaining the pH strictly between 8.5 and 9.0 is the critical success factor.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(((2-aminoethyl)amino)methyl)phenol (1.0 mmol) in 5 mL of deionized water.

  • Reagent Addition: Add bromoacetic acid (4.5 mmol, slight excess to account for hydrolysis) to the solution.

  • pH Control (Critical Step): The addition of bromoacetic acid will drop the pH significantly. Immediately adjust the pH to 8.5–9.0 using a 5M NaOH solution.

  • Alkylation: Heat the reaction mixture to 60 °C. Monitor the pH continuously for the first 2 hours; as the alkylation proceeds and HBr is liberated, the pH will drop. Add 5M NaOH dropwise to maintain the pH strictly at ~9.0.

  • Completion: Once the pH stabilizes (indicating reaction completion), stir for an additional 12 hours at 60 °C.

  • Purification: Cool to room temperature and adjust the pH to 2.0 with 1M HCl to precipitate the polycarboxylic acid product. Isolate via centrifugation and purify using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).

Protocol C: Orthogonal Protection (Boc) for Secondary Amine Targeting

Causality & Rationale: If the downstream goal requires specific functionalization of the secondary amine, the primary amine must be transiently protected. By exploiting the kinetic difference in nucleophilicity at ultra-low temperatures, Boc-anhydride can selectively protect the primary amine.

Step-by-Step Methodology:

  • Cooling: Dissolve the starting material (1.0 mmol) in 15 mL of anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Protection: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 mmol) in 5 mL of DCM and add it dropwise over 30 minutes using a syringe pump.

  • Equilibration: Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C over another 2 hours. Validation Check: TLC (Ninhydrin stain) should show the disappearance of the primary amine spot.

  • Workup: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Subsequent Alkylation: The resulting intermediate can now be subjected to N-alkylation at the secondary amine using an alkyl halide and a non-nucleophilic base (e.g., DIPEA) in acetonitrile at 60 °C.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(((2-aminoethyl)amino)methyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center. The synthesis of 2-(((2-aminoethyl)amino)methyl)phenol—a critical building block for non-symmetric salan ligands and metal chelators—often presents significant challenges regarding yield and purity. Because the target molecule is highly polar and contains multiple reactive functional groups, traditional synthetic routes frequently suffer from over-alkylation, cross-linking, or severe product loss during aqueous workup. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to optimize your synthetic workflows.

Section 1: FAQs on Synthetic Strategy

Q: Why is my classical Mannich reaction yielding a complex, intractable polymeric mixture instead of the target molecule? A: The classical Mannich reaction involves the condensation of phenol, formaldehyde, and ethylenediamine (EDA). The reaction proceeds via the formation of a highly reactive electrophilic iminium ion (Eschenmoser salt precursor), which is then attacked by the electron-rich phenol ring[1]. However, EDA possesses two highly nucleophilic primary amines, and phenol has three reactive sites (two ortho, one para). Formaldehyde acts as a bridging agent, indiscriminately linking these sites. Without strict stoichiometric and temperature controls, this invariably leads to over-alkylation, cross-linking, and the formation of benzoxazine derivatives or polymeric resins rather than the discrete mono-substituted product[1].

Q: I switched to the reductive amination of salicylaldehyde with EDA, but I am isolating the di-imine (salen) ligand. How do I prevent this di-alkylation? A: Reductive amination converts a carbonyl group to an amine via an intermediate imine[2]. When reacting salicylaldehyde with EDA, the formation of the tetradentate di-imine (salen ligand) is thermodynamically favored because both primary amines on EDA can readily condense with the aldehyde. To synthesize the mono-substituted "half-unit," you must break the symmetry. This is achieved either by using a massive, impractical excess of EDA (which complicates purification) or, more effectively, by using a mono-protected diamine such as N-Boc-ethylenediamine[3]. The bulky tert-butyloxycarbonyl (Boc) group sterically and electronically prevents the second amine from reacting, ensuring a strict 1:1 condensation[3].

Q: Why am I losing so much product during the final extraction phase? A: 2-(((2-aminoethyl)amino)methyl)phenol is highly polar and extremely water-soluble due to the presence of both secondary and primary amines alongside a phenolic hydroxyl group. If you are performing multiple aqueous washes to remove excess EDA or inorganic salts, the target molecule will partition heavily into the aqueous phase. Transitioning to a protected route allows you to perform organic extractions on the less polar, Boc-protected intermediate, relegating the formation of the highly polar final product to a clean, final deprotection step that requires no aqueous workup[3].

Section 2: Troubleshooting Guide & Experimental Workflows

To maximize yield, we strongly recommend abandoning the classical Mannich route in favor of a Protected Reductive Amination Workflow . This self-validating system ensures 1:1 stoichiometry and eliminates the need for aqueous extraction of the highly polar final product.

Workflow 1: The High-Yield Protected Reductive Amination Route

This protocol utilizes N-Boc-ethylenediamine to prevent salen formation, followed by a clean reduction and deprotection sequence[3].

Step 1: Imine Condensation

  • Dissolve salicylaldehyde (1.0 equivalent, e.g., 48 mmol) in methanol (50 mL).

  • Add N-Boc-ethylenediamine (1.0 equivalent, 48 mmol) to the solution.

  • Stir the mixture at reflux (approx. 80 °C) for 3 hours. Self-Validation: The solution will turn a distinct yellow, indicating the formation of the Schiff base (imine)[3].

Step 2: Hydride Reduction

  • Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reduction.

  • Add sodium borohydride (NaBH₄) (0.82 equivalents, e.g., 39.4 mmol) in small portions over 15 minutes[3].

  • Remove the ice bath and stir at room temperature for 1 hour. Self-Validation: The yellow color will dissipate as the imine is reduced to the secondary amine[3].

Step 3: Workup of the Protected Intermediate

  • Quench the reaction with deionized water (80 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic phases with saturated brine (50 mL) and dry over MgSO₄.

  • Evaporate the solvent in vacuo to yield tert-butyl (2-((2-hydroxybenzyl)amino)ethyl)carbamate as a white solid (Typical yield: ~84%)[3].

Step 4: Deprotection and Isolation

  • Dissolve the protected intermediate (e.g., 40.4 mmol) in dichloromethane (DCM, 150 mL).

  • Add 4M HCl in dioxane (50 mL) and stir at room temperature. Monitor via TLC (Hexane:EtOAc, 1:1) until the starting material is consumed[3].

  • Add hexane (50 mL) to induce precipitation. Filter the resulting white precipitate and recrystallize from a 1:1 mixture of methanol/ethyl acetate to yield pure 2-(((2-aminoethyl)amino)methyl)phenol hydrochloride (Typical yield: ~93%)[3].

Workflow A Salicylaldehyde + N-Boc-EDA B Reflux in Methanol (3 hours) A->B C Mono-Imine Intermediate (Yellow Solution) B->C Condensation D Reduction (NaBH4) at 0 °C to RT C->D E N-Boc Protected Salan Half-Unit D->E Hydride Transfer F Deprotection (4M HCl in Dioxane) E->F G Target Molecule: 2-(((2-aminoethyl)amino)methyl)phenol F->G -Boc Group

Workflow for the high-yield protected reductive amination route.

Workflow 2: Direct Reductive Amination (Without Protection)

If protecting groups cannot be used, the reaction must be forced toward the mono-substituted product using Le Chatelier's principle.

  • Imine Formation: Dissolve a large excess of ethylenediamine (5 to 10 equivalents) in ethanol and cool to 0 °C. Add salicylaldehyde (1.0 equivalent) dropwise over 1 hour. Causality: The extreme dilution of the aldehyde relative to the diamine kinetically favors mono-imine formation.

  • Reduction: Add NaBH₄ (1.5 equivalents) slowly to the cold solution, then allow it to warm to room temperature[2].

  • Workup: Quench with a minimal amount of water. Critical Step: Do not perform aqueous extractions. Instead, remove the solvent and the excess ethylenediamine via high-vacuum Kugelrohr distillation. The residue must be purified via crystallization or specialized ion-exchange chromatography.

Troubleshooting Start Issue: Low Yield of Target Molecule Q1 Are there multiple spots on TLC? Start->Q1 Yes1 Over-alkylation or Cross-linking Q1->Yes1 Yes No1 Product lost during workup? Q1->No1 No Sol1 Switch to N-Boc-EDA or use large EDA excess Yes1->Sol1 Fix Stoichiometry Sol2 Avoid aqueous washes; Target is highly polar No1->Sol2 Optimize Extraction

Troubleshooting logic tree for resolving low yields during synthesis.

Section 3: Data Presentation

The following table summarizes the quantitative performance and practical considerations of the three primary synthetic strategies discussed.

Synthetic StrategyMain Byproducts / ImpuritiesTypical YieldScalabilityPurification Difficulty
Classical Mannich Reaction Benzoxazines, Polymeric resins, Di-alkylated phenols< 20%PoorVery High (Complex mixtures)
Direct Reductive Amination Salen (di-imine) ligand, Unreacted EDA30% - 50%ModerateHigh (Requires high-vacuum distillation)
Protected Reductive Amination Trace unreacted starting materials75% - 80% (Over 2 steps)Excellent Low (Simple precipitation/filtration)

References

1.4. Title: The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History Source: BenchChem URL:

1.11. Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL:

2.4. Title: Breaking the symmetry: C1-salans with (N-H) backbones - ESI Source: The Royal Society of Chemistry (Dalton Transactions) URL:

Sources

purification techniques for (((2-aminoethyl)amino)methyl)phenol reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal provides advanced troubleshooting, physicochemical data, and self-validating protocols for the isolation and purification of (((2-aminoethyl)amino)methyl)phenol. Designed for researchers and drug development professionals, this guide addresses the specific chemical challenges inherent to Mannich base reaction mixtures.

System Overview & Reaction Complexity

The synthesis of amine-bridged phenols via the Mannich reaction—typically utilizing phenol, formaldehyde, and ethylenediamine (EDA)—frequently yields a highly complex crude mixture[1]. Because the target molecule is amphoteric (containing both a weakly acidic phenolic hydroxyl and strongly basic primary/secondary amines), traditional single-solvent extractions usually fail. Furthermore, aminomethylation reactions often require rigorous purification strategies to secure the required purity for downstream drug development or spectroscopic applications[2].

Frequently Asked Questions (FAQs): Mixture Profiling

Q1: Why does my crude reaction mixture form a stubborn emulsion during aqueous workup? A1: Emulsions in polyamine-phenol mixtures are typically caused by the amphoteric nature of the product combined with trace polymeric phenol-formaldehyde resins acting as surfactants.

  • Causality: At neutral pH, the zwitterionic nature of the aminophenol reduces its solubility in both strictly organic and aqueous phases, concentrating it at the liquid-liquid interface.

  • Solution: Shift the pH to extremes (e.g., pH < 2) during initial extractions to ensure the target molecule is fully ionized as a highly water-soluble ammonium salt, thereby breaking the emulsion.

Q2: How do I separate unreacted ethylenediamine (EDA) from the target product? A2: EDA is highly water-soluble and strongly basic.

  • Causality: Both EDA and the target product will protonate and partition into the aqueous layer at low pH. However, EDA lacks a lipophilic aromatic ring.

  • Solution: Adjust the aqueous phase to the isoelectric point of the target Mannich base (pH 8.5–9.5). The target compound will precipitate or partition into a moderately polar organic solvent, while EDA remains trapped in the aqueous phase due to its higher hydrophilicity.

Q3: What causes severe "peak tailing" during HPLC analysis of this compound? A3: Peak tailing is a common chromatographic artifact for this class of molecules.

  • Causality: The acidic nature of standard silica stationary phases allows them to interact strongly with the basic amine groups of the EDA moiety, leading to poor peak shape and resolution[3].

  • Solution: Use an end-capped C18 column and incorporate a mobile phase modifier like 0.1% Trifluoroacetic acid (TFA) to protonate the amines and mask active silanol sites[3].

Quantitative Data: Physicochemical Profiling

To design a successful purification workflow, you must leverage the differential ionization states of the mixture's components.

Table 1: Physicochemical Profiling & Partitioning Matrix
ComponentNaturepKa (Approx.)Solubility (pH < 2)Solubility (pH 8.5–9.5)Solubility (pH > 12)
(((2-aminoethyl)amino)methyl)phenol Amphoteric~9.5 (amine), ~10 (phenol)Aqueous (Ammonium salt)Organic / Precipitate (Zwitterion)Aqueous (Phenolate)
Ethylenediamine (EDA) Strongly Basic6.8, 9.9AqueousAqueousAqueous
Phenol Weakly Acidic9.9OrganicOrganicAqueous (Phenolate)
Bis-Mannich Oligomers PolybasicVariableAqueousOrganic (Highly lipophilic)Aqueous

Troubleshooting Guide & Experimental Protocols

Protocol A: Isoelectric Isolation via Acid-Base Extraction
  • Objective: Separate the target Mannich base from unreacted phenol and EDA.

  • Causality: This protocol exploits the zwitterionic nature of the target compound. At its isoelectric point, the net charge is zero, minimizing aqueous solubility and maximizing precipitation.

Step-by-Step Methodology:

  • Acidification: Dilute the crude reaction mixture with distilled water and acidify to pH 1.5 using 2M HCl. Why: Protonates all primary and secondary amines, driving the target and EDA entirely into the aqueous phase.

  • Primary Extraction: Wash the aqueous layer three times with ethyl acetate. Why: Removes unreacted phenol and neutral organic impurities, which remain highly soluble in the organic phase at low pH.

  • Basification: Carefully adjust the aqueous phase to pH 8.5–9.0 using 1M NaOH under continuous stirring at 4°C. Why: This is the approximate isoelectric point of the target. The phenolic OH remains largely protonated, while the amines begin to deprotonate, forming the neutral free base.

  • Isolation: Filter the resulting precipitate under vacuum. Wash thoroughly with ice-cold water. Why: EDA remains highly water-soluble at this pH and is washed away in the filtrate.

Validation Checkpoint: Test the final aqueous filtrate with a few drops of 1% ninhydrin solution. A strong purple color indicates residual EDA is still being washed out. Continue washing until the ninhydrin test is negative.

Workflow Start Crude Reaction Mixture (Target, Phenol, EDA, Oligomers) Acidify Acidify to pH < 2 with HCl(aq) Extract with Ethyl Acetate Start->Acidify Org1 Organic Phase: Unreacted Phenol & Neutral Byproducts Acidify->Org1 Organic Layer Aq1 Aqueous Phase: Protonated Amines (Target & EDA) Acidify->Aq1 Aqueous Layer Basify Adjust to pH 8.5-9.0 (Isoelectric Point) Aq1->Basify Precipitate Precipitation / Crystallization of Target Mannich Base Basify->Precipitate Filtration Filtration & Wash (Removes water-soluble EDA) Precipitate->Filtration Pure Pure (((2-aminoethyl)amino)methyl)phenol Filtration->Pure

Caption: Workflow for the acid-base extraction and isolation of the target Mannich base.

Protocol B: Hydrochloride Salt Recrystallization
  • Objective: Remove structurally similar bis-Mannich byproducts and oligomers.

  • Causality: Benzylamines and their derivatives form highly stable, crystalline hydrochlorides, a property which is often useful in their isolation and purification[4]. The mono-Mannich base dihydrochloride exhibits distinct solubility kinetics compared to poly-alkylated oligomers.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the crude free base (from Protocol A) in minimal dry ethanol. Add dropwise ethanolic HCl until the pH drops below 2.

  • Crystallization: Heat the mixture to reflux until fully dissolved, then cool slowly to -20°C overnight to induce crystallization.

  • Filtration: Recover the crystals via vacuum filtration and wash with cold diethyl ether to remove residual lipophilic oligomers.

Validation Checkpoint: Perform melting point analysis and compare it against the amorphous free base. The hydrochloride salt should exhibit a sharp, distinct melting point, confirming the exclusion of polymeric impurities.

Protocol C: Preparative HPLC Resolution
  • Objective: Achieve >99% purity for analytical or biological applications.

  • Causality: For polar aromatic amines, a reverse-phase method using a C18 column with a mobile phase of acetonitrile and water supplemented with an acidic additive is required to suppress ionization and silanol interactions[3].

Step-by-Step Methodology:

  • Mobile Phase Prep: Prepare Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).

  • Sample Prep: Dissolve the sample in a 50:50 Water:Acetonitrile diluent to a concentration of 1.0 mg/mL[3].

  • Gradient Elution: Run a gradient from 5% B to 70% B over 20 minutes[3].

Validation Checkpoint: Monitor UV absorbance at 220 nm and 275 nm[3]. Calculate the asymmetry factor ( As​ ) of the target peak; a self-validating, optimized run will yield an As​ between 0.9 and 1.2.

References

  • Technical Support Center: Purification of 3-(Aminomethyl)phenol - BenchChem. 3

  • o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 1. BENZYLAMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION - Taylor & Francis Online. 4

  • Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - PMC (PubMed Central). 2

  • Synthesis of Aluminum Complexes Stabilized by Amine-Bridged Tris(phenolato) Ligands and Their Applications - ACS Publications. 1

Sources

Technical Support Center: Preventing Oxidation of (((2-aminoethyl)amino)methyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing (((2-aminoethyl)amino)methyl)phenol (CAS: 94-28-3). As a biologically active Mannich base derivative featuring both a phenolic hydroxyl group and an ethylenediamine-derived side chain, this compound is highly susceptible to oxidative degradation[1].

This guide is designed for researchers and drug development professionals. It synthesizes mechanistic causality with field-proven methodologies to ensure the structural integrity of your compound during long-term storage and active experimental use.

Mechanistic Causality: Why Does Degradation Occur?

To effectively prevent degradation, one must understand the chemical vulnerabilities of the molecule. (((2-aminoethyl)amino)methyl)phenol contains an electron-rich aromatic ring. The electron-donating hydroxyl (-OH) group makes the phenol highly susceptible to oxidation[2]. Furthermore, the adjacent amine nitrogen acts as a secondary electron donor, lowering the overall oxidation potential of the molecule[3].

When exposed to atmospheric oxygen, UV/visible light, or trace metal catalysts (like Cu²⁺), the phenol undergoes a single-electron transfer to form a highly reactive phenoxy radical [2]. This intermediate rapidly converts into a colored quinoneimine , which subsequently cross-links into insoluble, dark-colored polymeric products[4][5].

OxidationPathway A (((2-aminoethyl)amino)methyl)phenol (Colorless/White Solid) B Phenoxy Radical Intermediate (Highly Unstable) A->B O2, UV Light, or Cu2+ C Quinoneimine Derivative (Pink/Yellow Discoloration) B->C -e-, -H+ D Polymeric Oxidation Products (Brown/Black Insoluble Mass) C->D Cross-linking / Polymerization

Oxidation pathway of (((2-aminoethyl)amino)methyl)phenol to polymeric products.

Troubleshooting & FAQs

Q1: My bulk solid batch turned from off-white to a dark brown color after three months in the refrigerator. Can I still use it? A1: No. Discoloration to brown or black indicates extensive polymerization of quinoneimine intermediates[4]. This degradation will introduce significant impurities into your assays, leading to inconsistent biological or analytical results. To prevent this, solid batches must be stored at -20°C under an inert argon atmosphere, strictly protected from light[1][6].

Q2: When I prepare aqueous solutions for in vitro assays, the solution turns pink within hours. How do I stabilize it without altering the assay? A2: The pink hue is the first visible sign of quinoneimine formation[7]. Dissolved atmospheric oxygen in your buffer is the primary culprit. You must deoxygenate your solvents prior to dissolution and introduce a compatible antioxidant[5]. For aqueous biological assays, adding 0.05% - 0.1% (w/v) Ascorbic Acid is highly recommended, as it acts as a sacrificial reducing agent without interfering with most downstream cellular assays[5][6].

Q3: Does the pH of my storage buffer affect the oxidation rate? A3: Yes, dramatically. Alkaline conditions deprotonate the phenolic hydroxyl group to form a phenoxide ion. The phenoxide is significantly more electron-rich than the neutral phenol, drastically lowering its oxidation potential and accelerating degradation[4][5]. Always store solutions at a neutral to slightly acidic pH (pH 4.0 - 6.5) if the experimental design permits[8].

Quantitative Data: Stabilization Strategies

Table 1: Recommended Antioxidants for Solution Stability

Choosing the right antioxidant depends entirely on your solvent system and downstream application[5][6].

AntioxidantRecommended Concentration (w/v)Mechanism of ActionSolvent Compatibility
Ascorbic Acid 0.05% - 0.1%Reducing agent; oxygen scavengerAqueous buffers, Alcohols
Sodium Metabisulfite 0.01% - 0.1%Strong reducing agentAqueous buffers
BHT 0.01% - 0.05%Free-radical scavengerOrganic (DMSO, DMF, DCM)
Table 2: Storage Conditions and Expected Shelf Life

Temperature and light exposure exponentially impact the degradation kinetics of phenolic compounds[9].

StateTemperatureAtmosphereLight ExposureExpected Shelf Life
Solid (Bulk) -20°CArgon / NitrogenProtected (Amber Vial)> 2 Years
Solid (In-use) 2-8°CDesiccated AirProtected (Amber Vial)1-3 Months
Solution (No Antioxidant) 2-8°CAmbient AirExposed to Ambient Light< 24 Hours
Solution (+ 0.1% Ascorbic Acid) -80°CArgon HeadspaceProtected (Foil Wrapped)Up to 6 Months

Validated Experimental Protocols

To ensure reproducibility, every protocol must be treated as a self-validating system. Do not assume a solvent is deoxygenated; verify it.

Protocol A: Air-Free Aliquoting and Long-Term Storage of Solid Compound

Repeatedly opening a bulk container introduces moisture and oxygen, accelerating degradation[6].

  • Preparation: Place the bulk vial of (((2-aminoethyl)amino)methyl)phenol and several empty, pre-weighed amber glass vials into a glove box purged with high-purity Argon.

  • Aliquoting: Transfer single-use quantities (e.g., 5-10 mg) into the amber vials.

  • Sealing: Cap the vials tightly while inside the glove box to trap the Argon headspace. Wrap the caps with Parafilm® to prevent gas exchange.

  • Validation Check: Weigh the sealed vials to establish a baseline mass. A future increase in mass may indicate moisture ingress.

  • Storage: Transfer the sealed aliquots to a -20°C freezer[1].

Protocol B: Preparation of Deoxygenated, Antioxidant-Stabilized Solutions

Use this protocol immediately prior to HPLC analysis or biological assays to prevent on-column or in-solution degradation[4][5].

  • Solvent Sparging: Insert a long needle attached to a Nitrogen or Argon line into your solvent. Provide a second, shorter needle through the septum as a gas outlet. Sparge the solvent for 15-30 minutes[4].

    • Validation Check: Use a dissolved oxygen (DO) meter to confirm DO levels are <0.5 mg/L before proceeding.

  • Antioxidant Addition: Add the appropriate antioxidant (e.g., 0.1% w/v Ascorbic Acid for aqueous solutions) to the deoxygenated solvent and mix until dissolved[4].

  • Dissolution: In a fume hood, accurately weigh the (((2-aminoethyl)amino)methyl)phenol into an amber glass vial. Add the prepared solvent to achieve the target concentration.

  • Headspace Flushing: Before capping, gently blow a stream of Argon over the liquid surface for 10 seconds to displace ambient air in the headspace[5]. Seal tightly.

Workflow S1 1. Sparge Solvent (N2/Ar, 15-30 min) S2 2. Add Antioxidant (e.g., Ascorbic Acid) S1->S2 S3 3. Dissolve Compound (in Amber Vial) S2->S3 S4 4. Flush Headspace & Seal Tightly S3->S4

Step-by-step workflow for preparing oxidation-resistant solutions.

References

  • Chemistry Stack Exchange. Air- and light-sensitivity of phenol. Available at:[Link]

  • Das, S., et al. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC / NIH. Available at:[Link]

  • Macans, J., et al. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]

  • Paria, S., et al. Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society. Available at: [Link]

  • Romero, O., et al. Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. PMC / NIH. Available at: [Link]

Sources

optimizing reaction conditions for (((2-aminoethyl)amino)methyl)phenol Mannich synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing (((2-aminoethyl)amino)methyl)phenol. This mono-Mannich base is a highly versatile building block in coordination chemistry and drug development.

However, because phenol possesses multiple reactive sites and ethylenediamine (EDA) is a bifunctional primary amine, the classic three-component Mannich condensation is prone to runaway polymerization, bis-Mannich adduct formation, and unintended benzoxazine cyclization. This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure high-yield, regioselective synthesis.

Reaction Mechanism & Workflow

Understanding the mechanistic pathway is critical for controlling the reaction. The synthesis relies on the condensation of EDA and formaldehyde to form an electrophilic iminium ion, which subsequently undergoes electrophilic aromatic substitution on the nucleophilic phenol ring.

Mechanism EDA Ethylenediamine (EDA) Excess prevents cross-linking Iminium Iminium Ion Intermediate (Electrophile) EDA->Iminium Condensation with HCHO HCHO Formaldehyde (HCHO) Slow addition controls exotherm HCHO->Iminium Phenol Phenol Nucleophilic Substrate Product (((2-aminoethyl)amino)methyl)phenol (Target Mono-Adduct) Phenol->Product Iminium->Product Electrophilic Aromatic Substitution Byproduct Bis-Mannich / Benzoxazine (Undesired Byproducts) Product->Byproduct Excess HCHO/Phenol or Temp > 80°C

Fig 1: Mechanistic pathway of the Mannich reaction highlighting intermediate and byproduct formation.

Standard Operating Procedure (Self-Validating Protocol)

To achieve strict mono-alkylation, we utilize a two-stage addition process and an asymmetric stoichiometric ratio. This protocol is designed to be self-validating, meaning you can verify the integrity of the reaction at critical checkpoints.

Step-by-Step Methodology
  • Substrate Preparation: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 1.0 equivalent of Phenol in a suitable solvent (e.g., ethanol or water). Research demonstrates that 1[1], utilizing the hydrophobic effect to drive the reaction.

  • Amine Addition: Add 3.0 to 5.0 equivalents of Ethylenediamine (EDA).

    • Causality: EDA is a bifunctional primary amine. A massive stoichiometric excess ensures that incoming formaldehyde reacts predominantly with free EDA molecules rather than the secondary amine of an already-formed mono-adduct. This statistically suppresses oligomerization[2].

  • Temperature Control: Cool the mixture to 0–5 °C using an ice bath.

    • Causality: The initial iminium ion formation is highly exothermic. Cooling prevents localized hot spots that lead to uncontrolled poly-alkylation.

  • Formaldehyde Addition: Slowly add 1.0 equivalent of aqueous formaldehyde (37%) dropwise over 1 hour.

    • Self-Validation Checkpoint: Monitor the internal temperature continuously. It must not exceed 20 °C during the addition phase. If the temperature spikes, pause the addition. Premature heating leads to benzoxazine cyclization[3].

  • Condensation: Remove the ice bath and gradually warm the reaction to 40–50 °C for 4–6 hours.

    • Causality: Maintaining a moderate temperature (< 50 °C) provides enough kinetic energy to drive the electrophilic aromatic substitution to completion while avoiding the thermodynamic formation of cyclic benzoxazines, which typically dominate at temperatures > 80 °C[3].

  • Workup & Validation: Remove excess EDA and solvent under reduced pressure (EDA boils at 116 °C).

    • Self-Validation Checkpoint: Analyze the crude product via H-NMR. The presence of a clean singlet near 3.9 ppm (Ar-CH -NH) confirms the open-chain Mannich base. If you observe a pair of doublets near 4.0 and 4.8 ppm, your product is contaminated with cyclic benzoxazine derivatives.

Quantitative Data: Stoichiometric Optimization

The following table summarizes how stoichiometry and temperature dictate the product distribution. Use this data to calibrate your experimental design based on your specific target.

Phenol : HCHO : EDA RatioTemp (°C)Primary ProductMechanistic Rationale
1 : 1 : 180 - 90Polymeric Resins / MixturesA 1:1 ratio fails to prevent the second primary amine of EDA from reacting. High heat drives polymerization[4].
1 : 2 : 180 - 90Benzoxazine DerivativesExcess HCHO and high heat favor the thermodynamic ring-closure of the initial Mannich base[3].
1 : 1 : 3 40 - 50 (((2-aminoethyl)amino)methyl)phenol Excess EDA statistically favors mono-alkylation. Moderate heat prevents ring closure [2].
2 : 2 : 160 - 70Bis-Mannich Base (N,N'-bridged)Two phenols react with one EDA molecule, forming a symmetric bridged ligand[3].

Troubleshooting Guide & FAQs

Q1: My reaction yields a highly viscous, insoluble resin instead of the soluble mono-adduct. What went wrong? A1: You are experiencing over-alkylation (polymerization), a common issue when 4[4]. Phenol has three reactive sites (two ortho, one para), and EDA has two reactive primary amines. If your EDA concentration is too low, the intermediate mono-adduct will continue to react with free formaldehyde and phenol. Solution: Increase the molar ratio of EDA to at least 3:1 relative to phenol. Ensure formaldehyde is added last and slowly so that its steady-state concentration remains low[2].

Q2: NMR analysis shows my product is contaminated with a cyclic structure (benzoxazine). How do I prevent this? A2: Benzoxazine formation occurs when the newly formed secondary amine of the Mannich base reacts with a second equivalent of formaldehyde, followed by cyclization with the adjacent phenolic hydroxyl group. This is a thermodynamically driven process favored by excess formaldehyde and temperatures exceeding 80 °C. As noted in literature regarding3[3], these condensations are highly condition-dependent. Solution: Strictly control the stoichiometry to exactly 1.0 equivalent of formaldehyde. Keep the reaction temperature below 50 °C.

Q3: Can I run this reaction in water instead of organic solvents? A3: Yes. Recent methodologies demonstrate that Mannich condensations yielding amine-phenol ligands can be highly efficient "on water" or in aqueous suspensions[1]. The hydrophobic effect can drive the reactants together, sometimes improving yields compared to volatile organic compounds (VOCs). However, because EDA is highly water-soluble and the product may precipitate, vigorous mechanical stirring is mandatory.

Q4: How do I separate the target product from the large excess of unreacted EDA? A4: EDA has a relatively low boiling point (116 °C) and can be removed via vacuum distillation (e.g., rotary evaporation at 60 °C under high vacuum). Alternatively, you can exploit pH-dependent solubility: carefully adjust the pH to the isoelectric point of the phenolic product to precipitate it, while keeping the highly basic EDA (and its salts) in the aqueous phase.

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and correct deviations in your synthetic workflow.

Troubleshooting Start Issue: Low Yield of Target Mono-Adduct Check1 Are poly-alkylated resins present? Start->Check1 Fix1 Action: Increase EDA:Phenol ratio (e.g., 3:1) Check1->Fix1 Yes Check2 Is Benzoxazine forming? Check1->Check2 No Fix2 Action: Lower reaction temp to < 50°C Check2->Fix2 Yes Check3 Is the reaction incomplete? Check2->Check3 No Fix3 Action: Check pH (Optimal 10-12) & Time Check3->Fix3 Yes

Fig 2: Troubleshooting logic tree for resolving common synthesis issues in Mannich base preparation.

References

  • Higham, C. S., et al. "Multidentate aminophenol ligands prepared with Mannich condensations." Tetrahedron Letters, Elsevier. 3

  • "Synthesis of amine-phenol ligands in water – a simple demonstration of a hydrophobic effect." Green Chemistry Letters and Reviews, Taylor & Francis. 1

  • "Mannich bases and processes for the preparation of mannich bases." US Patent 20070093630A1. 2

  • "Synthesizing and Characterizing Some Pharmaceutical Resins Using Mannich Bases and Studying Their Biological Activity." Baghdad Science Journal. 4

Sources

troubleshooting incomplete curing with (((2-aminoethyl)amino)methyl)phenol agents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced epoxy curing systems. This guide is engineered for researchers, materials scientists, and drug development professionals utilizing (((2-aminoethyl)amino)methyl)phenol (CAS 94-28-3)[1] as a curing agent in specialized coatings, bioconjugation matrices, and medical device encapsulation.

Unlike standard aliphatic amines, this compound is a highly reactive Mannich base. While it is prized for its rapid curing capabilities even in adverse conditions, deviations in stoichiometry, environmental control, or mixing protocols can lead to incomplete curing. This guide provides a mechanistic understanding of these failures and self-validating protocols to resolve them.

Mechanistic Grounding: The Dual-Action Cure

To troubleshoot a failure, you must first understand the intended success. (((2-aminoethyl)amino)methyl)phenol features a unique structural advantage: it contains both highly nucleophilic primary/secondary amines and a built-in phenolic hydroxyl (-OH) group[1].

In a successful cure, the phenolic -OH acts as an internal catalyst. It forms a hydrogen bond with the oxygen atom of the epoxy (oxirane) ring, increasing the electrophilicity of the epoxide carbon. This significantly lowers the activation energy required for the amine groups to execute a nucleophilic attack, accelerating the step-growth polymerization.

When curing is incomplete (resulting in tacky, soft, or brittle polymers), it indicates that this step-growth polymerization was prematurely terminated. This typically occurs due to stoichiometric imbalance (leaving unreacted chain ends), thermal stalling, or competitive side reactions with atmospheric moisture and carbon dioxide[2].

Mechanism A (((2-aminoethyl)amino)methyl)phenol C Phenolic -OH Catalysis (Hydrogen Bonding) A->C B Epoxy Resin (e.g., DGEBA) B->C D Nucleophilic Attack (Amine Groups) C->D E Crosslinked Polymer (Full Cure) D->E Optimal Ratio & Temp F Incomplete Cure (Tacky/Soft) D->F Sub-optimal Conditions

Mechanism of Mannich base epoxy curing and divergence to incomplete cure.

Quantitative Diagnostic Matrix

Before altering your chemical formulation, compare your experimental parameters against the established thresholds for Mannich base systems.

Symptom of Incomplete CurePrimary CausalityQuantitative Threshold / LimitCorrective Action
Surface is tacky; bulk is hard Amine Blushing (Carbamation) due to CO₂/moisture reaction[2].Relative Humidity (RH) > 60%.Wash surface with warm water/solvent; control ambient RH.
Entire matrix is soft/gummy Severe stoichiometric imbalance; unreacted monomers remain[3].> ±5% deviation from calculated AHEW/EEW ratio.Discard batch. Recalculate mix ratio by weight, not volume.
Cure stalled after initial gelling Thermal stalling; insufficient exothermic heat generation.Ambient Temp < 5°C or casting mass < 10 grams.Apply external post-cure heating (e.g., 60°C for 2 hours).
Striated/marbled soft spots Incomplete homogenization; localized unreacted pockets[4].Mixing time < 3 minutes; failure to use dual-container method.Implement the "Double-Pot" mixing protocol.

Troubleshooting Workflow

Use the following logical decision tree to isolate the variable causing your incomplete cure.

Troubleshooting Start Symptom: Tacky or Soft Cure Q1 Is the surface greasy/cloudy? Start->Q1 A1 Amine Blushing (Carbamation) Wash with warm water/solvent. Q1->A1 Yes Q2 Was ambient temp < 5°C? Q1->Q2 No A2 Thermal Stalling Apply post-cure heat (60°C). Q2->A2 Yes Q3 Is the bulk material soft? Q2->Q3 No A3 Off-Ratio or Poor Mixing Scrape and re-apply. Q3->A3 Yes

Step-by-step decision matrix for diagnosing incomplete curing.

Standard Operating Procedure: Self-Validating Curing Assay

To definitively prove whether an incomplete cure is caused by environmental factors (temperature/humidity) or chemical factors (stoichiometry/mixing), you must run a self-validating protocol. This protocol isolates the variables.

Step 1: Stoichiometric Calculation

  • Determine the Amine Hydrogen Equivalent Weight (AHEW) of (((2-aminoethyl)amino)methyl)phenol. With a molecular weight of ~166.22 g/mol and 3 reactive amine hydrogens, the AHEW is approximately 55.4 g/eq.

  • Calculate the Parts Per Hundred Resin (phr) using your specific epoxy's Equivalent Weight (EEW): phr = (AHEW / EEW) * 100.

Step 2: Precision Preparation

  • Weigh the resin and curing agent into a clean container using a calibrated analytical balance (±0.01g). Never use volumetric measurements (like syringes or cups), as the specific gravity of the Mannich base differs significantly from the resin, leading to fatal stoichiometric errors[3].

  • Mix vigorously for exactly 3 minutes, scraping the sides and bottom of the container.

Step 3: The "Double-Pot" Transfer

  • Transfer the entire mixed contents into a second, clean container.

  • Mix for an additional 1 minute. Causality: This guarantees that unmixed material clinging to the walls of the first container does not end up in your final application, eliminating soft spots[4].

Step 4: Parallel Incubation (The Validation Step)

  • Experimental Arm: Apply 50% of the mixture to your intended substrate under your standard laboratory/field conditions.

  • Control Arm: Pour the remaining 50% into a silicone mold and place it immediately into a climate-controlled incubator set to 25°C and 40% RH.

  • Evaluation:

    • If the Control Arm cures completely but the Experimental Arm remains tacky, your failure is environmental (the substrate is acting as a heat sink, or ambient humidity is causing carbamation).

    • If both arms fail to cure, the failure is chemical (incorrect AHEW calculation, expired reagents, or severe weighing error).

Deep-Dive FAQs

Q: My formulation was perfectly weighed, but the surface has a greasy, cloudy film that remains tacky. What happened? A: You are observing "amine blushing" or carbamation. Because (((2-aminoethyl)amino)methyl)phenol contains primary amines, these molecules can migrate to the surface during the exothermic cure. If the ambient humidity is high, the amines react preferentially with atmospheric carbon dioxide and moisture to form amine carbamates, rather than crosslinking with the epoxy[2]. Resolution: This is a surface defect, not a bulk failure. Wash the cured surface with warm soapy water or a solvent like denatured alcohol to remove the carbamate salts.

Q: Can I add extra (((2-aminoethyl)amino)methyl)phenol to speed up a sluggish cure in a cold environment? A: Absolutely not. Epoxy curing is not a catalytic process where "more is faster"; it is a stoichiometric step-growth polymerization. Adding extra curing agent (over-catalyzing) leaves unreacted amine molecules permanently trapped in the matrix. These unreacted molecules act as plasticizers, ensuring the polymer will remain permanently soft and sticky[3]. To accelerate a cold cure, you must apply external heat, not extra chemicals.

Q: How do I salvage a project that is completely soft and gummy after 72 hours? A: If the bulk material is soft after 72 hours (and post-cure heating at 60°C has not initiated hardening), the chemical ratio was fundamentally flawed. The unreacted material will never solidify. You cannot paint over it or pour a new layer on top. You must mechanically scrape away the under-cured material, clean the substrate with acetone, and re-apply a freshly calculated batch[3].

References

  • Synthesis and epoxy curing of Mannich bases derived from bisphenol A and poly(oxyalkylene)diamine Journal of Applied Polymer Science (NYCU Repository). [Link]

  • CN120554616A - A Mannich base epoxy curing agent and its preparation method and application Google P
  • Why Your Epoxy Isn't Curing and How to Fix It INCURE INC.[Link]

  • What to Do When Epoxy Doesn't Cure Properly Best Bar Top Epoxy. [Link]

Sources

Technical Support Center: Resolving Solubility Challenges of (((2-aminoethyl)amino)methyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (((2-aminoethyl)amino)methyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed, effective decisions in the lab.

The compound in focus is 2-[[(2-aminoethyl)amino]methyl]phenol (CAS No. 94-28-3), hereafter referred to as AAMP. The principles discussed are broadly applicable to structurally similar aminophenols.

Understanding the Molecule: Why is AAMP Solubility Challenging?

AAMP's solubility behavior is dictated by its unique hybrid structure. It possesses:

  • A phenolic hydroxyl group (-OH) : Acidic and a hydrogen bond donor/acceptor.

  • A secondary amine (-NH-) and a primary amine (-NH2) : Basic and strong hydrogen bond donors/acceptors.

  • An aromatic phenol ring : A nonpolar, hydrophobic region.

This combination of highly polar, hydrogen-bonding functional groups with a nonpolar aromatic core makes it a classic amphiphilic molecule. Its strong intermolecular hydrogen bonds in the solid state require a significant amount of energy to overcome, meaning a solvent must be an excellent solvation partner to effectively dissolve it.

The fundamental principle governing solubility is "like dissolves like".[1] AAMP, being a highly polar molecule, will inherently have poor solubility in nonpolar or weakly polar organic solvents.[2] Its solubility is highest in polar solvents capable of hydrogen bonding.

PropertyValueSource
IUPAC Name 2-[[(2-aminoethyl)amino]methyl]phenol[3]
CAS Number 94-28-3[3]
Molecular Formula C₉H₁₄N₂O[3][4]
Molecular Weight 166.22 g/mol [4]
Key Features Phenolic -OH (acidic), Primary & Secondary Amines (basic)[4]
Predicted Solubility Soluble in DMSO[3]

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing both immediate troubleshooting steps and the scientific rationale behind them.

Q1: My AAMP powder won't dissolve in common organic solvents like Dichloromethane (DCM) or Toluene. What should I do first?

Answer:

This is expected behavior due to the high polarity of AAMP. Nonpolar solvents like Toluene and weakly polar solvents like DCM cannot effectively disrupt the strong intermolecular hydrogen bonds of the AAMP solid or solvate its polar amine and phenol groups.

Immediate Action: Your first step should be to switch to a more polar solvent. The efficiency of solvents in dissolving phenols generally increases with solvent polarity.[5]

Recommended Initial Solvents:

  • Dimethyl Sulfoxide (DMSO): An excellent, highly polar aprotic solvent. AAMP is known to be soluble in DMSO.[3]

  • Methanol (MeOH) or Ethanol (EtOH): Polar protic solvents that are effective at forming hydrogen bonds. Studies show that natural phenols have a high solubility preference for alcohols.[6][7]

  • N,N-Dimethylformamide (DMF): Another highly polar aprotic solvent, similar in utility to DMSO.

Start by performing a small-scale solubility test as detailed in the protocol section below.

Q2: I managed to dissolve AAMP by heating the solution, but it crashed out as a precipitate when it cooled. How can I prevent this?

Answer:

This phenomenon is called supersaturation.[8] By heating, you provided the thermal energy needed to dissolve the compound, but the solution was not stable at a lower energy state (room temperature). When the solution cools, the kinetic energy decreases, and the solute molecules re-aggregate and precipitate.

Troubleshooting Strategy:

  • Maintain Elevated Temperature: If your experimental conditions allow, maintain the solution at the elevated temperature at which it dissolved. Ensure your vessel is sealed to prevent solvent evaporation, which would also cause precipitation.[8]

  • Use a Co-Solvent System: This is often the most practical solution. The goal is to create a room-temperature solvent mixture that is more "hospitable" to AAMP. Start with the solvent you used for heating and titrate in a small amount of a stronger, highly polar co-solvent (like DMSO) until the solution remains clear at room temperature. Co-solvents can significantly enhance the solubility of poorly soluble drugs.[9][10]

  • Re-evaluate Your Primary Solvent: The need for heat indicates that your chosen solvent is a poor choice for the desired concentration. It's better to find a solvent system where the compound is freely soluble at ambient temperature.

Q3: How does pH affect the solubility of AAMP, and how can I use it to my advantage?

Answer:

The pH of the solution is a critical and powerful tool for manipulating AAMP's solubility because the molecule has both an acidic group (phenol, pKa ~10) and basic groups (amines, conjugate acid pKa ~9-11).[11][12] Modifying the pH changes the ionization state of these groups, which in turn dramatically alters the molecule's overall polarity and solubility.

  • In Acidic Conditions (Low pH): The amino groups become protonated (e.g., -NH₂ → -NH₃⁺). This forms a cationic salt. This salt is significantly more polar than the neutral molecule and will exhibit increased solubility in polar protic solvents like water but decreased solubility in less polar organic solvents.

  • In Basic Conditions (High pH): The phenolic hydroxyl group becomes deprotonated (-OH → -O⁻). This forms an anionic phenoxide. This species is also highly polar and will be more soluble in aqueous solutions.

  • At Neutral pH (or in a non-aqueous organic solvent): The molecule exists primarily in its neutral, free-base form. This is the least polar form of the molecule and is the species you should aim for when trying to dissolve it in an organic solvent.

If your starting material is an HCl or other salt of AAMP, it will be poorly soluble in organic solvents. You must first neutralize it to the free base to achieve dissolution.

Visualizing pH Effects on AAMP Solubility

The following diagram illustrates how pH changes the structure and polarity of AAMP.

G cluster_main Impact of pH on AAMP Form and Solubility cluster_solubility Resulting Solubility Profile node_acid Low pH (e.g., pH < 7) Cationic Form (Protonated Amines) -NH3+ node_neutral Neutral pH / Aprotic Solvent Neutral (Free Base) Form -NH2 and -OH node_acid->node_neutral Add Base sol_polar HIGH Solubility in POLAR PROTIC Solvents (e.g., Water) node_acid->sol_polar Favors node_neutral->node_acid Add Acid node_base High pH (e.g., pH > 11) Anionic Form (Deprotonated Phenol) -O- node_neutral->node_base Add Strong Base sol_organic OPTIMAL Solubility in ORGANIC Solvents node_neutral->sol_organic Favors node_base->node_neutral Add Acid node_base->sol_polar Favors

Caption: pH-dependent forms of AAMP and their preferred solvent types.

Q4: I need to use a specific non-polar solvent for my reaction, but AAMP is completely insoluble. Are there any advanced methods I can try?

Answer:

Yes, if changing the solvent is not an option, you can try more advanced strategies.

  • Co-Solvency: This is the most common and effective method. Use the minimum amount of a strong, polar co-solvent (like DMSO) to dissolve the AAMP first, then slowly add this concentrated solution to your primary non-polar solvent under vigorous stirring. You are creating a micro-environment where the AAMP molecules remain solvated.[10] See the protocol below for a systematic approach.

  • Chemical Derivatization: This is an irreversible but powerful technique. You can protect the polar -OH and -NH₂ groups with non-polar protecting groups (e.g., converting the phenol to a silyl ether or the amines to Boc-protected amines). This will drastically reduce the molecule's polarity, making it much more soluble in non-polar organic solvents. This is only suitable if the protecting groups do not interfere with your downstream application and can be removed later if necessary.

  • Sonication: Using an ultrasonic bath provides mechanical energy to break down solute aggregates and can help overcome the kinetic barrier of dissolution, especially for stubborn suspensions.[8]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a systematic way to quickly identify a suitable solvent for AAMP.

Objective: To qualitatively determine the solubility of AAMP across a range of solvents.

Materials:

  • AAMP powder

  • Small vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer

  • A range of solvents (see table below)

  • Micro-spatula and analytical balance

Procedure:

  • Weigh approximately 2-5 mg of AAMP into a clean, dry vial.

  • Add 100 µL of the first solvent to be tested.

  • Cap the vial and vortex vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background. If the solid is completely dissolved, the solubility is >20-50 mg/mL.

  • If the solid has not dissolved, add another 400 µL of the solvent (for a total of 500 µL).

  • Vortex again for 30-60 seconds. If dissolved, solubility is in the range of 4-10 mg/mL.

  • If the solid still has not dissolved, add another 500 µL of the solvent (for a total of 1 mL).

  • Vortex again. If dissolved, solubility is in the range of 2-5 mg/mL.

  • If the solid persists, gently warm the vial (e.g., to 40-50°C) and observe if heating improves solubility. Note any precipitation upon cooling.[8]

  • Repeat this process for each solvent.

Solvent ClassExample SolventsExpected AAMP Solubility
Nonpolar Hexane, TolueneVery Low / Insoluble
Weakly Polar Dichloromethane (DCM), Diethyl EtherVery Low / Insoluble
Moderately Polar Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)Low
Polar Aprotic Acetone, Acetonitrile (ACN)Moderate
Polar Aprotic (High) DMSO, DMF High / Very High
Polar Protic Methanol, Ethanol, Isopropanol High
Protocol 2: Troubleshooting Workflow

Use this logical workflow to systematically solve solubility issues.

G start Start: AAMP Insoluble solvent_check Is the solvent polar? (e.g., DMSO, MeOH, DMF) start->solvent_check switch_solvent Switch to a recommended polar solvent (Protocol 1) solvent_check->switch_solvent No ph_check Is the starting material a salt (e.g. HCl salt)? solvent_check->ph_check Yes switch_solvent->start Retry physical_methods Apply physical methods: 1. Heat gently 2. Sonicate dissolved_check1 Does it dissolve? physical_methods->dissolved_check1 success Success: Solubility Issue Resolved dissolved_check1->success Yes, and stable precipitate_check Does it precipitate on cooling? dissolved_check1->precipitate_check Yes, but... precipitate_check->success No cosolvent Use a co-solvent system (e.g., 5-10% DMSO in primary solvent) precipitate_check->cosolvent Yes dissolved_check2 Does it stay dissolved? cosolvent->dissolved_check2 dissolved_check2->success Yes dissolved_check2->success No, consider derivatization ph_check->physical_methods No neutralize Neutralize to free base (e.g., with aq. NaHCO3, extract, and dry) ph_check->neutralize Yes neutralize->start Retry with free base

Caption: A step-by-step workflow for troubleshooting AAMP solubility.

References

  • Benchchem. (n.d.). Resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents.
  • PubChem. (n.d.). Phenol, (((2-((2-aminoethyl)amino)ethyl)amino)methyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). [[(2-aminoethyl)amino]methyl]phenol — Chemical Substance Information. Retrieved from [Link]

  • Apostolakis, A., et al. (2013). Predicting the solubilization preference of natural phenols to different solvents. Journal of the American Oil Chemists' Society.
  • PubChem. (n.d.). 2-(Aminomethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Mpourdalakes, K., et al. (2013). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Food Science and Technology Research.
  • Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Retrieved from [Link]

  • El-gengaihi, S.E., et al. (2016). Effect of polar and nonpolar solvent on total phenolic and antioxidant activity of roots extracts of Caralluma europaea. Der Pharma Chemica.
  • Quora. (2018). How does branching increase the solubility in amines? Retrieved from [Link]

  • Liptak, M. D. (2021). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules.
  • Taylor & Francis Online. (n.d.). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Retrieved from [Link]

  • Garg, A., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research.
  • Kumar, L., & Singh, M. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • NIST. (n.d.). Phenol, 4-(2-aminoethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table. Retrieved from [Link]

  • ResearchGate. (n.d.). The pK a values for aminophenols isomers. Retrieved from [Link]

  • Scribd. (n.d.). pKa Values of Substituted Phenols and Amines. Retrieved from [Link]

  • Reddit. (2014). Solubility in organic solvents and water. r/chemhelp. Retrieved from [Link]

  • Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • NIST. (n.d.). Phenol, 2-amino-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Troubleshooting of (((2-aminoethyl)amino)methyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific synthetic challenges associated with preparing (((2-aminoethyl)amino)methyl)phenol (also known as 2-(((2-aminoethyl)amino)methyl)phenol).

This molecule is a critical building block for asymmetric catalysts, salan ligands, and radiolabeling precursors[1]. However, its synthesis is notoriously plagued by side reactions such as poly-alkylation, resinification, and symmetric bis-imine (salen) formation. This guide provides the mechanistic causality behind these failures and offers self-validating protocols to ensure high-purity yields.

Diagnostic Workflow: Choosing the Right Synthetic Strategy

The preparation of this molecule generally falls into two strategic categories: the Direct Mannich Reaction and Reductive Amination . Understanding the mechanistic pitfalls of each is the first step in troubleshooting.

SynthesisLogic Target Target Molecule: (((2-aminoethyl)amino)methyl)phenol Mannich Direct Mannich Route (Phenol + CH2O + EDA) Target->Mannich RedAm Reductive Amination Route (Salicylaldehyde + EDA) Target->RedAm Polymer Byproduct: Phenol-Formaldehyde Resins & Poly-alkylation Mannich->Polymer Uncontrolled kinetics Salen Byproduct: Symmetric Bis-Schiff Base (Salen ligand) RedAm->Salen 2:1 Aldehyde:Amine condensation SolMannich Optimization: Slow Addition, High Dilution, Large Excess of EDA Polymer->SolMannich Troubleshooting SolRedAm Optimization: Use N-Boc-Ethylenediamine (Mono-protection) Salen->SolRedAm Troubleshooting Success High Purity Mono-alkylated Product SolMannich->Success SolRedAm->Success

Decision tree for troubleshooting side reactions in (((2-aminoethyl)amino)methyl)phenol synthesis.

Quantitative Data: Side-Reaction Profiles

To make an informed decision on your synthetic route, compare the empirical data regarding yield, purity, and dominant byproducts.

Synthetic RouteTypical YieldCrude PurityMajor ByproductsMechanistic Causality
Direct Mannich (1:1:1 ratio) 20–35%< 50%Poly-alkylated phenols, benzoxazinesUncontrolled iminium formation; multiple reactive sites on both ethylenediamine (EDA) and phenol[2].
Direct Mannich (Excess EDA) 45–60%~ 70%Aminals, unreacted phenolMass action favors mono-alkylation, but separation of the highly polar excess EDA is tedious.
RedAm (Unprotected EDA) 10–25%< 40%N,N'-bis(salicylidene)ethylenediamineRapid dual condensation; the symmetric Salen ligand is a highly stable thermodynamic sink[3].
RedAm (N-Boc-EDA) 85–95%> 95%Trace salicyl alcoholOptimal: Mono-protection strictly limits condensation to a 1:1 stoichiometry[1],[4].

Frequently Asked Questions (FAQs)

Q1: My direct Mannich reaction yields a highly viscous, insoluble goo instead of crystals. What happened? A1: You have inadvertently synthesized a phenol-formaldehyde resin (novolac/resole type) cross-linked with ethylenediamine. Phenol has three highly nucleophilic sites (two ortho, one para), and EDA has four reactive N-H bonds. If the formaldehyde concentration is too high or the addition rate is too fast, polymerization outcompetes the desired mono-aminomethylation[2].

Q2: During the reductive amination of salicylaldehyde with ethylenediamine, a bright yellow precipitate forms that resists reduction with NaBH₄. Why? A2: That bright yellow solid is the symmetric Salen ligand. Because EDA has two primary amines, it rapidly undergoes a double condensation with two equivalents of salicylaldehyde. This bis-imine precipitates out of solution, making it highly resistant to mild hydride reduction. The chemical solution is to break the symmetry by using a mono-protected amine[4].

Q3: How do I selectively remove the Boc group from the intermediate without degrading the final product? A3: The tert-butyloxycarbonyl (Boc) group is acid-labile. Treatment with 1M HCl or 4M HCl in dioxane at room temperature cleanly cleaves the carbamate, releasing the final product as a highly stable hydrochloride salt while safely venting off CO₂ and isobutylene gas[1],[4].

Validated Experimental Protocols

To eliminate side reactions, we strongly recommend abandoning the direct Mannich route in favor of the Mono-Boc Reductive Amination pathway. Below is a self-validating, step-by-step methodology designed to guarantee high purity.

Protocol A: Highly Selective Synthesis via Mono-Boc Reductive Amination (Recommended)

This protocol leverages steric and electronic protection to force a strict 1:1 coupling ratio, eliminating Salen byproducts[1],[4].

Phase 1: Imine Condensation

  • Setup: In a clean, dry round-bottom flask, dissolve N-Boc-ethylenediamine (1.0 eq, e.g., 6.24 mmol) in anhydrous methanol (5.0 mL).

  • Addition: Slowly add salicylaldehyde (1.1 eq, 6.87 mmol) dropwise while stirring.

  • Reaction: Heat the mixture to 65 °C for 1 hour.

    • Validation Checkpoint 1: The solution will turn a distinct, deep yellow color, confirming the formation of the Schiff base (imine). TLC (DCM/EtOH 95:5) should show the complete consumption of N-Boc-ethylenediamine[1].

Phase 2: Hydride Reduction 4. Cooling: Cool the reaction vessel to 0 °C using an ice bath to prevent over-reduction or thermal degradation. 5. Reduction: Add Sodium borohydride (NaBH₄) (1.0 eq, 6.24 mmol) portionwise to control hydrogen gas evolution. 6. Stirring: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Checkpoint 2: Upon successful reduction of the conjugated imine to the secondary amine, the deep yellow color will visibly fade to a pale yellow or clear solution[3].

Phase 3: Workup & Isolation of Intermediate 7. Quench: Evaporate the methanol under reduced pressure. Take up the residue in dichloromethane (DCM). 8. Extraction: Wash the organic layer with an aqueous solution of 1N NaOH to remove unreacted salicylaldehyde and borate salts. Extract the aqueous phase 5 times with DCM. 9. Drying: Combine the organic phases, dry over MgSO₄, filter, and evaporate to yield the intermediate tert-butyl (2-((2-hydroxybenzyl)amino)ethyl)carbamate as yellow crystals (Typical yield: ~98%)[1].

Phase 4: Deprotection 10. Cleavage: Dissolve the intermediate in 1M Hydrochloric acid (10 mL) or 4M HCl in dioxane. Stir at room temperature overnight.

  • Validation Checkpoint 3: You will observe mild effervescence (gas evolution) as CO₂ and isobutylene are released. The cessation of bubbling is a physical indicator that deprotection is nearing completion[4].
  • Final Isolation: Evaporate the solvent under reduced pressure to yield pure 2-(((2-aminoethyl)amino)methyl)phenol hydrochloride salt .
Protocol B: Optimized Direct Mannich Reaction (Alternative)

Use this only if N-Boc-EDA is strictly unavailable. This relies on extreme mass action to suppress polymerization[2].

  • Setup: Dissolve phenol (1.0 eq) in absolute ethanol.

  • Buffer/Reactant: Add a massive excess of ethylenediamine (10.0 eq). This large excess ensures that once a mono-aminomethylated product forms, the probability of it reacting with another formaldehyde molecule is statistically dwarfed by the unreacted EDA.

  • Addition: Cool the mixture to 0 °C. Add 37% aqueous formaldehyde (1.0 eq) dropwise at a rate no faster than 1 drop per second.

    • Validation Checkpoint 1: If the solution begins to turn cloudy or viscous during addition, the rate is too fast, and localized polymerization is occurring. Pause addition and increase stirring.

  • Reaction: Stir at room temperature for 12 hours.

  • Purification: The primary challenge here is removing the 9 equivalents of unreacted EDA. This requires rigorous vacuum distillation, followed by recrystallization from toluene/hexane to separate the product from trace benzoxazine byproducts.

References

  • Title: EP3212610B1 - Methods for low temperature fluorine-18 radiolabeling of biomolecules Source: Google Patents URL
  • Title: Breaking the symmetry: C1-salans with (N-H)
  • Title: The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History Source: Benchchem URL
  • Title: Reductive amination Source: Wikipedia URL

Sources

Technical Support Center: Optimizing Crystallization of (((2-Aminoethyl)amino)methyl)phenol (AEMP)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. (((2-Aminoethyl)amino)methyl)phenol (AEMP, CAS 53894-28-3) is a highly versatile polydentate ligand. It is critically utilized in the low-temperature [18F]AlF radiolabeling of heat-sensitive biomolecules (1)[1] and serves as a foundational building block for non-symmetric salan catalysts (2)[2].

Due to its flexible ethylenediamine backbone and multiple hydrogen-bond donors/acceptors, the free base is notoriously difficult to crystallize and prone to "oiling out." This guide provides field-proven, causality-driven protocols to successfully isolate and crystallize AEMP.

Part 1: Mechanistic Insights into AEMP Phase Behavior

Why does AEMP resist direct crystallization? The free base of AEMP possesses a low lattice energy. Its secondary and primary amines allow for high conformational flexibility, which entropically disfavors the formation of a highly ordered crystal lattice.

The Causality of Salt Formation: To force crystallization, we must restrict this flexibility. By treating the crude extract with hydrochloric acid, we protonate the amines to form AEMP hydrochloride. This transformation introduces strong, directional ionic interactions and a rigid hydrogen-bonding network, drastically increasing the lattice energy. Furthermore, using an anhydrous acid source—such as 4M HCl in dioxane—prevents the introduction of water, which would otherwise solvate the ions, disrupt hydrogen bonds, and narrow the metastable zone width (MSZW) during crystallization[2].

Part 2: Diagnostic Q&A (Troubleshooting)

Q: My AEMP is forming a viscous yellow oil instead of a crystalline solid. How do I fix this? A: You are experiencing liquid-liquid phase separation (commonly known as "oiling out"). This occurs when the supersaturation level exceeds the solubility limit of the liquid phase before nucleation can occur. For AEMP, residual water is the primary culprit because it disrupts the hydrogen-bonding network of the HCl salt. Corrective Action: Perform an azeotropic distillation. Resuspend the crude oil in absolute ethanol and evaporate it under reduced pressure. Repeating this "ethanol chase" twice will strip residual water and excess HCl, yielding a brittle, off-white solid ready for recrystallization[1].

Q: How can I selectively remove unreacted Schiff base intermediates before reducing to AEMP? A: The unreduced Schiff base intermediate is typically a yellow crystalline solid that is highly soluble in polar solvents like DCM but insoluble in non-polar solvents like diethyl ether and n-hexane (3)[3]. If your reduction step (using NaBH 4​ ) is incomplete, you can precipitate the unreacted Schiff base by triturating the crude mixture with cold diethyl ether before proceeding to salt formation.

Q: What is the optimal solvent system for AEMP hydrochloride? A: A binary solvent system of Methanol and Ethyl Acetate (1:1 v/v) is the gold standard[2]. Methanol acts as the primary solvent, providing excellent solubility at reflux (65°C), while ethyl acetate acts as the anti-solvent to drive supersaturation during controlled cooling.

Part 3: Self-Validating Experimental Protocol

Isolation and Crystallization of AEMP Hydrochloride This protocol synthesizes insights from radiochemistry and organocatalysis workflows to ensure >60% yield of high-purity crystals[1],[2].

Step 1: Anhydrous Salt Formation

  • Dissolve crude AEMP free base (e.g., 600 mg, 2.25 mmol) in 10 mL of anhydrous dichloromethane (DCM).

  • Add 10 mL of 4M HCl in dioxane dropwise while stirring at room temperature. Stir overnight. Causality: Dioxane is a weakly coordinating solvent that prevents the premature precipitation of amorphous aggregates, ensuring complete protonation of the amine backbone.

Step 2: Azeotropic Drying (The "Ethanol Chase")

  • Evaporate the reaction mixture under reduced pressure.

  • Resuspend the residue in 15 mL of absolute ethanol and evaporate to dryness. Repeat this step twice. Self-Validation Checkpoint: The material must transition from a sticky foam to a brittle, free-flowing white/off-white solid[1]. If it remains sticky, residual water is present; repeat the ethanol chase.

Step 3: Dissolution and Anti-Solvent Addition

  • Dissolve the dried solid in a minimal volume of hot methanol (approx. 5-7 mL) at 65°C.

  • Slowly add hot ethyl acetate (1:1 ratio to methanol) dropwise under continuous stirring. Self-Validation Checkpoint: The solution must remain transparent. If transient cloudiness persists for more than 5 seconds after a drop, the metastable limit has been breached. Add 1-2 drops of hot methanol to restore clarity.

Step 4: Controlled Nucleation and Harvesting

  • Cool the flask linearly at a rate of 0.5°C/min down to 20°C, then transfer to a 6°C environment overnight to maximize yield[1].

  • Filter the resulting crystals via suction filtration.

  • Wash the filter cake twice with ice-cold methanol/ethyl acetate (1:2 v/v, 2 x 10 mL) to clear surface impurities. Dry under vacuum.

Part 4: Data Analytics & Parameter Optimization

Table 1: Physical and Solubility Properties of AEMP

PropertyAEMP (Free Base)AEMP (HCl Salt)
CAS Number 53894-28-3 (4)[4]N/A (Salt form)
Physical State Viscous oil / Amorphous solidWhite crystalline powder
Solubility (Polar) Soluble in DMSO, DCMSoluble in Methanol, Water
Solubility (Non-Polar) Insoluble in HexaneInsoluble in Hexane, Ethyl Acetate
Crystallization Difficult (Prone to oiling out)Anti-solvent (MeOH/EtOAc)

Table 2: Optimization of Anti-Solvent (Ethyl Acetate) Addition Parameters

MeOH : EtOAc Ratio (v/v)Nucleation TemperatureCrystal HabitYield (%)Purity (%)
1 : 0.54 °C (Requires seeding)Large prisms45%>99%
1 : 1 15 °C (Spontaneous) Needles / Plates 63 - 88% >98%
1 : 245 °C (Premature)Fine powder (Oiling risk)>90%<90%

Part 5: Visual Workflows

G A Crude AEMP Free Base B Salt Formation (4M HCl in Dioxane) A->B Increases lattice energy C Solvent Evaporation & Ethanol Chase B->C Removes water/excess HCl D Dissolution in Hot Methanol (65°C) C->D Establishes supersaturation E Anti-Solvent Addition (Hot Ethyl Acetate) D->E Reduces solubility limit F Controlled Cooling (0.5°C/min to 4°C) E->F Enters metastable zone G Nucleation & Crystal Growth F->G H Filtration & Cold Wash G->H I Pure AEMP-HCl Crystals H->I Yields >60% pure product

Fig 1: AEMP-HCl crystallization workflow highlighting phase transitions and causality.

Troubleshooting Issue Issue: Oiling Out (Liquid-Liquid Separation) Cause1 High Impurity Profile Issue->Cause1 Cause2 Rapid Cooling Rate Issue->Cause2 Cause3 Excess Water in Solvent Issue->Cause3 Sol1 Pre-wash with Diethyl Ether Cause1->Sol1 Sol2 Decrease cooling to 0.5°C/min Cause2->Sol2 Sol3 Azeotropic drying with Ethanol Cause3->Sol3

Fig 2: Logical troubleshooting matrix for resolving AEMP oiling out during crystallization.

Part 6: References

  • European Patent Office. "EP3212610B1 - Methods for low temperature fluorine-18 radiolabeling of biomolecules." Google Patents. 1

  • The Royal Society of Chemistry. "Breaking the symmetry: C1-salans with (N-H) backbones - ESI." RSC.org. 2

  • IT Medical Team. "Synthesis, Characterization and Antibacterial Activity Two New Schiff Bases derived from (E)-2-(((2-Aminoethyl) Amino) Methyl) Phenol." ITMedicalTeam.pl. 3

  • ECHEMI. "53894-28-3, [[(2-Aminoethyl)amino]methyl]phenol Formula." Echemi.com. 4

Sources

Validation & Comparative

(((2-aminoethyl)amino)methyl)phenol vs ethylenediamine as epoxy curing agents

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in high-performance polymer matrices, I frequently observe formulation failures in biomedical device manufacturing, microfluidic encapsulation, and pharmaceutical cleanroom infrastructure. Often, these failures trace back to the naive selection of simple aliphatic amines for epoxy curing in suboptimal environments.

When structural integrity, outgassing profiles, and biocompatibility are non-negotiable, the curing agent dictates the material's success. This guide provides an objective, data-driven comparison between the industry-standard aliphatic amine, Ethylenediamine (EDA) , and its advanced Mannich base derivative, (((2-aminoethyl)amino)methyl)phenol , equipping researchers with mechanistic insights and self-validating experimental protocols.

Mechanistic Profiling: The Causality of Cure

The Baseline: Ethylenediamine (EDA)

EDA is a simple, low-molecular-weight aliphatic amine. While it offers a high theoretical crosslink density due to its low amine-hydrogen equivalent weight, it suffers from severe kinetic and thermodynamic bottlenecks in ambient or adverse conditions. EDA is notoriously volatile (vapor pressure ~1466 Pa) and highly toxic (LD50 ~620 mg/kg)[1].

Crucially, EDA is highly susceptible to blushing . In low-temperature or high-humidity environments, the primary amines in EDA react with atmospheric carbon dioxide and moisture faster than they react with the epoxide rings. This side reaction forms amine carbamates, resulting in incomplete crosslinking, toxic exudation, and a weak, cloudy surface[2].

The Evolution: (((2-aminoethyl)amino)methyl)phenol (Mannich Base)

To overcome these limitations, EDA can be chemically modified via a condensation reaction with phenol and formaldehyde to form a Mannich base: (((2-aminoethyl)amino)methyl)phenol[3].

This modification fundamentally alters the curing mechanism. The built-in phenolic hydroxyl (-OH) group acts as an internal catalyst . It forms a hydrogen bond with the oxygen of the epoxide ring, increasing the electrophilicity of the epoxide carbon. This significantly accelerates the nucleophilic attack by the amine, allowing for rapid curing even at temperatures as low as -1°C to 5°C[4]. Because the curing reaction outpaces the carbamate formation, this Mannich base is inherently resistant to blushing and water spotting[2]. Furthermore, the increased molecular weight and aromatic ring drastically reduce volatility and toxicity[3].

CuringMechanism cluster_EDA Ethylenediamine (EDA) Pathway cluster_Mannich (((2-aminoethyl)amino)methyl)phenol Pathway EDA Free EDA (Highly Volatile) Carbamate Carbamate Formation (Blushing / Surface Defects) EDA->Carbamate Side Reaction SlowCure Slow Ring-Opening (at Low Temp) EDA->SlowCure Primary Reaction CO2 CO2 / Moisture CO2->Carbamate Epoxy1 Epoxy Resin Epoxy1->SlowCure Mannich Mannich Base (Low Volatility) PhenolOH Phenolic -OH Group (Internal Catalyst) Mannich->PhenolOH FastCure Rapid Ring-Opening (Even at <5°C) Mannich->FastCure Nucleophilic Attack PhenolOH->FastCure Hydrogen Bonding Activation Epoxy2 Epoxy Resin Epoxy2->FastCure NoBlush High Crosslink Density (No Blushing) FastCure->NoBlush

Fig 1. Mechanistic pathways of EDA vs. Mannich base curing, highlighting side reactions.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both curing agents when reacted with standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin.

ParameterEthylenediamine (EDA)(((2-aminoethyl)amino)methyl)phenol
Structural Class Simple Aliphatic AminePhenolic Mannich Base
Vapor Pressure (20°C) ~1466 Pa (Highly Volatile)[1]<10 Pa (Low Volatility)[3]
Toxicity (LD50, Rat) ~620 mg/kg (High)[1]>2000 mg/kg (Moderate/Low)
Low-Temp Curing (<5°C) Poor (Kinetic Freezing)Excellent (Phenol-Catalyzed)[4]
Blushing / Exudation High (Carbamate Formation)[1]Minimal to None[2]
Chemical Resistance ModerateExcellent (Aromatic reinforcement)[4]
Biocompatibility Potential Low (High risk of toxic extractables)High (Stable, complete crosslinking)

Self-Validating Experimental Protocols

To objectively validate the performance differences between these two curatives, researchers must move beyond subjective visual checks. The following protocols are designed as self-validating systems to quantify kinetics and surface defects.

Protocol 1: Low-Temperature Cure Kinetics via Differential Scanning Calorimetry (DSC)

Causality & Logic: To prove that the Mannich base accelerates curing, we must isolate the reaction kinetics from environmental variables. DSC achieves this by measuring the exothermic heat flow of the epoxide ring-opening in a controlled, isothermal environment.

  • Preparation: Weigh exact stoichiometric equivalents of DGEBA and the respective curing agent (EDA or Mannich base) into separate aluminum DSC pans (~10 mg per sample).

  • Isothermal Curing: Rapidly cool the DSC cell to 5°C. Introduce the samples and hold isothermally for 120 minutes.

  • Data Acquisition: Record the heat flow (W/g) over time. The peak of the exothermic curve represents the maximum reaction rate. The Mannich base will show a sharp, early peak, while EDA will show a delayed, flattened curve.

  • Dynamic Scan (Tg Determination): Following the isothermal hold, ramp the temperature from 0°C to 200°C at 10°C/min. This determines the glass transition temperature (Tg) and quantifies any residual heat of cure ( ΔHres​ ), which indicates incomplete crosslinking.

Protocol 2: Surface Blushing & Carbamate Quantification via FTIR Spectroscopy

Causality & Logic: Visual assessments of "blushing" are unscientific. Blushing is chemically defined by the reaction of primary amines with CO₂ to form carbamates. By using Attenuated Total Reflectance (ATR) FTIR, we create a self-validating metric that directly quantifies carbamate concentration on the cured surface.

  • Film Casting: Apply a 150 µm wet film of each mixed epoxy system onto clean glass substrates using a Bird applicator.

  • Environmental Conditioning: Place the substrates in an environmental chamber set to 5°C and 80% Relative Humidity for 24 hours.

  • Spectral Acquisition: Press the cured film against the diamond crystal of an ATR-FTIR spectrometer. Collect spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (average of 32 scans).

  • Data Analysis: Integrate the area under the peak at ~1650 cm⁻¹ (characteristic of the carbamate C=O stretching vibration). Normalize this against the stable aromatic C=C stretching peak at 1510 cm⁻¹ (from the DGEBA backbone) to calculate the relative blushing index.

ExperimentalWorkflow Start Formulate Epoxy Systems (DGEBA + Curing Agent) Split1 EDA System (Control) Start->Split1 Split2 Mannich Base System (Test) Start->Split2 Chamber Environmental Chamber (5°C, 80% Relative Humidity) Split1->Chamber Split2->Chamber Test1 FTIR Spectroscopy (Quantify Carbamate Peaks) Chamber->Test1 Surface Analysis Test2 Differential Scanning Calorimetry (Measure Tg & Kinetics) Chamber->Test2 Thermal Analysis Data Comparative Performance Matrix Test1->Data Test2->Data

Fig 2. Workflow for validating low-temperature curing and carbamate formation (blushing).

References[4] Mannich base: a cost effective, low temperature curing agent for epoxides, Emerald Insight. Link[2] Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings, paint.org. Link[3] Poly-Mannich Rapid-Cure Epoxy Curing Agents, PCI Magazine. Link[1] What are the commonly used curing agents for epoxy resin Coatings?, NBchao.Com. Link

Sources

comparative study of (((2-aminoethyl)amino)methyl)phenol and traditional Mannich bases

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Introduction & Structural Causality

Mannich bases—synthesized via the multicomponent condensation of a phenolic compound, an aldehyde (usually formaldehyde), and an amine—are highly versatile scaffolds. Their applications span from heavy-duty industrial epoxy curatives to advanced pharmacophores in medicinal chemistry [1, 2].

This guide objectively compares (((2-aminoethyl)amino)methyl)phenol (a primary/secondary amine hybrid Mannich base derived from ethylenediamine) against traditional Mannich bases (tertiary amine derivatives, such as 2,4,6-tris(dimethylaminomethyl)phenol, derived from secondary amines like dimethylamine).

As an Application Scientist, it is critical to understand that the choice of the amine precursor fundamentally alters the molecule's reactivity profile. Traditional tertiary Mannich bases act primarily as Lewis base catalysts or stable solubilizing groups. In contrast, the ethylenediamine-derived target molecule possesses a highly reactive primary amine tail, transforming it into a potent nucleophilic crosslinker and a multidentate chelator.

Mechanistic Profiling in Applied Sciences

Materials Science: Epoxy Curing Kinetics

In epoxy formulations, the phenolic hydroxyl group in any Mannich base acts as a hydrogen-bond donor, polarizing the oxirane (epoxide) oxygen and accelerating ring-opening [2]. However, the mechanism of that ring-opening diverges based on the amine type:

  • Traditional Tertiary Mannich Bases: Lacking active N-H protons, these molecules cannot covalently crosslink with the epoxide. Instead, they act as catalytic accelerators, initiating the anionic homopolymerization of the epoxy resin.

  • (((2-Aminoethyl)amino)methyl)phenol: The presence of primary (-NH₂) and secondary (-NH-) amines allows this molecule to act as a reactive curative. It covalently attacks the epoxide rings, forming a highly crosslinked, three-dimensional polymer network. This specific structure provides exceptional low-temperature curing capabilities (down to -1°C to 2°C) and superior resistance to moisture and "blushing" (carbamation) [2].

Medicinal Chemistry & Drug Development

In drug design, the Mannich reaction is frequently employed to introduce a polar aminomethyl function, which undergoes protonation at physiological pH, thereby enhancing the aqueous solubility and bioavailability of lipophilic drugs [1].

  • Traditional Tertiary Mannich Bases: Often utilized to create prodrugs or to permanently alter the partition coefficient (LogP) of a molecule without introducing a reactive nucleophile that might cause off-target toxicity [1].

  • (((2-Aminoethyl)amino)methyl)phenol: The ethylenediamine moiety acts as a classic bidentate or tridentate ligand. This makes it an exceptional scaffold for developing metallodrugs, radiopharmaceuticals (e.g., binding Technetium-99m), or as a reactive handle for bioconjugation and the synthesis of larger, multi-targeted hybrid drugs [3].

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of both classes based on established application data.

Parameter(((2-Aminoethyl)amino)methyl)phenolTraditional Tertiary Mannich Bases (e.g., DMP-30)
Amine Functionality Primary and SecondaryTertiary
Primary Role in Epoxies Reactive Crosslinker (Hardener)Catalytic Accelerator
Curing Temperature Low Temperature / Damp (< 5°C)Ambient / Heat Cured (Requires co-curative)
Moisture / Blush Resistance Excellent (Displaces water at interface)Moderate (Prone to exudation if unreacted)
Role in Drug Design Metal Chelator, Bioconjugation HandleSolubilizing Moiety, Prodrug Linker
Reactivity to Electrophiles High (Nucleophilic primary amine)Low (Sterically hindered Lewis base)

Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating experimental systems for synthesizing and evaluating the target molecule.

Protocol A: Synthesis of (((2-Aminoethyl)amino)methyl)phenol

Causality Note: The order of addition and temperature control are critical to prevent the runaway exothermic polymerization of phenol and formaldehyde (Novolac/Resole formation).

  • Reagent Preparation: Charge a multi-neck round-bottom flask with 1.0 molar equivalent of phenol and 1.2 molar equivalents of ethylenediamine (EDA). Equip with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Aminomethylation: Heat the mixture to 40°C. Slowly add 1.0 molar equivalent of aqueous formaldehyde (37% formalin) dropwise over 60 minutes. Maintain the temperature strictly below 50°C to favor mono-substitution and prevent excessive crosslinking.

  • Digestion: Raise the temperature to 80°C and hold for 2 hours to drive the Mannich condensation to completion.

  • Dehydration: Equip the flask for vacuum distillation. Gradually increase the temperature to 120°C under reduced pressure (approx. 50 mmHg) to strip off water and unreacted EDA.

  • Validation: Analyze the dark amber liquid via FT-IR (confirming the presence of -OH broad stretch at ~3300 cm⁻¹ and primary amine N-H stretches) and amine value titration.

Protocol B: Low-Temperature Epoxy Curing Assay
  • Formulation: Mix the synthesized Mannich base with standard Bisphenol-A diglycidyl ether (DGEBA, EEW ~190) at a 1:1 stoichiometric ratio of active amine hydrogens to epoxide groups.

  • Film Application: Draw down a 150 µm (6 mil) wet film on cold-rolled steel panels.

  • Environmental Chamber: Immediately place the panels in an environmental test chamber set to 5°C and 85% relative humidity.

  • Evaluation: Assess the "dry-through" time using a BYK drying time recorder. Evaluate the cured film visually for amine blush (a greasy, white carbamate exudate caused by the reaction of free amines with atmospheric CO₂ and moisture). Expected Result: The ethylenediamine-derived Mannich base will exhibit rapid dry-through (< 12 hours at 5°C) with zero blush, unlike standard aliphatic amines.

Visualizations of Pathways and Workflows

Diagram 1: Mechanistic Reactivity Pathways

MechanisticComparison Target (((2-aminoethyl)amino)methyl)phenol (Primary/Secondary Amine) Reaction1 Nucleophilic Attack (Covalent Ring Opening) Target->Reaction1 Epoxy1 Epoxide Ring Epoxy1->Reaction1 Product1 Highly Crosslinked Polymer Network Reaction1->Product1 Trad Traditional Mannich Base (Tertiary Amine) Reaction2 Lewis Base Catalysis (Anionic Polymerization) Trad->Reaction2 Epoxy2 Epoxide Ring Epoxy2->Reaction2 Product2 Homopolymerized Polyether Network Reaction2->Product2

Caption: Divergent epoxy ring-opening mechanisms based on the amine functionality of the Mannich base.

Diagram 2: Synthesis and Evaluation Workflow

ExpWorkflow Step1 1. Reactants Prep Phenol + EDA Step2 2. Aminomethylation Add CH2O at <50°C Step1->Step2 Step3 3. Vacuum Distillation Remove Water Step2->Step3 Step4 4. Formulation Mix with DGEBA Step3->Step4 Step5 5. Curing Assay Evaluate at 5°C Step4->Step5

Caption: Step-by-step experimental workflow from Mannich base synthesis to low-temperature curing evaluation.

References

  • Roman, G. (2014). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, 89, 743-816. Available at:[Link] (Redirected via PMC archive)

  • Shukla, V., Bajpai, M., & Habib, F. (2007). "Mannich base: a cost effective, low temperature curing agent for epoxides." Pigment & Resin Technology, 36(3), 168-174. Available at:[Link]

Comparative Validation Guide: Catalytic Efficiency of (((2-aminoethyl)amino)methyl)phenol Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Chemical Development Professionals Focus Application: CO₂ Fixation (Cycloaddition of CO₂ to Epoxides)

As the chemical industry pivots toward sustainable carbon capture and utilization (CCU), the demand for low-pressure, high-efficiency catalysts has surged. Historically, rigid Salen-metal complexes dominated the landscape of CO₂ cycloaddition. However, recent advancements have demonstrated that flexible, amine-rich ligands—specifically (((2-aminoethyl)amino)methyl)phenol and its derivatives—offer superior catalytic turnover at atmospheric pressures[1].

This guide objectively compares the catalytic performance of metal complexes derived from (((2-aminoethyl)amino)methyl)phenol against traditional alternatives, providing the mechanistic causality and self-validating experimental protocols required to reproduce these claims in your laboratory.

Mechanistic Causality: Why This Ligand Framework Excels

To understand the superior catalytic efficiency of (((2-aminoethyl)amino)methyl)phenol complexes, we must analyze the structure-activity relationship (SAR) of the ligand's coordination sphere.

Traditional Salen ligands provide a rigid, planar tetradentate (N₂O₂) environment that forces the metal center to rely solely on its Lewis acidity to activate the epoxide. In contrast, the (((2-aminoethyl)amino)methyl)phenol framework acts as a highly versatile, tripodal ligand[2].

The Synergistic Advantage:

  • Primary Coordination Sphere (Lewis Acidity): The hard phenolate oxygen anchors the metal (e.g., Zn²⁺, Cu²⁺, or Al³⁺), creating a highly electrophilic center that strongly coordinates to the epoxide oxygen, weakening the C–O bond[3].

  • Secondary Coordination Sphere (Hydrogen Bonding): The pendant primary and secondary amines from the 2-aminoethyl group remain hemilabile or uncoordinated. These act as built-in local bases and hydrogen-bond donors. They actively stabilize the incoming CO₂ molecule, increasing its local concentration and electrophilicity[4].

  • Dinuclear Assembly: The ligand's geometry naturally promotes the self-assembly of dinuclear complexes (e.g., [M₂L₂]²⁺), allowing two metal centers to operate in tandem—one activating the epoxide, the other stabilizing the carbonate intermediate[1].

Mechanism Substrate Epoxide + CO2 Activation 1. Lewis Acid Activation (Metal coordinates Epoxide O) Substrate->Activation RingOpening 2. Ring Opening (Co-catalyst Nucleophilic Attack) Activation->RingOpening Insertion 3. CO2 Insertion (H-bond stabilized by -NH2) RingOpening->Insertion Closure 4. Ring Closure (Carbonate Formation) Insertion->Closure Closure->Activation Catalyst Regeneration Product Cyclic Carbonate Product Closure->Product

Catalytic cycle of CO2 cycloaddition mediated by (((2-aminoethyl)amino)methyl)phenol complexes.

Comparative Performance Data

The true metric of a catalyst's viability is its ability to operate under mild conditions. The table below compares the catalytic efficiency of the dinuclear Zinc complex of (((2-aminoethyl)amino)methyl)phenol—denoted as [Zn₂(L)₂] —against industry-standard alternatives for the conversion of epichlorohydrin to chloropropene carbonate.

Catalyst SystemCo-CatalystTemp (°C)Pressure (MPa)Yield (%)TOF (h⁻¹)Mechanistic Advantage / Limitation
TBAB800.1 >98 ~120 Dual Lewis-acid sites; H-bonding from pendant -NH₂
Salen-Zn TBAB801.072~45Single Lewis-acid site; lacks secondary H-bond donors
Al-Tris(phenolato) TBAB850.192~90High Lewis acidity; excellent for bulky substrates
TBAB Only None800.1<5<1Relies solely on nucleophilic attack; no epoxide activation

Data synthesized from standardized reaction conditions (0.5 mol% catalyst loading, 12h reaction time)[1],[3].

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints. This ensures that any failure in catalytic turnover can be traced back to a specific synthesis or setup error.

Phase 1: Ligand Synthesis & Metallation
  • Mannich Condensation: React paraformaldehyde, phenol, and diethylenetriamine (or ethylenediamine derivatives) in methanol at 60°C for 6 hours to yield the (((2-aminoethyl)amino)methyl)phenol ligand.

    • Validation Checkpoint: Perform ¹H-NMR (CDCl₃). The disappearance of the para-proton of phenol and the emergence of benzylic -CH₂- protons at ~3.8 ppm confirms successful condensation.

  • Complexation: Dissolve the purified ligand in methanol. Add a stoichiometric equivalent of Zn(ClO₄)₂·6H₂O dropwise under stirring[2]. Adjust pH to ~8 using 0.1 M NaOH to deprotonate the phenol.

    • Validation Checkpoint: A microcrystalline solid will precipitate. Isolate via filtration. Single-crystal X-ray diffraction (XRD) should confirm a dinuclear [Zn₂(L)₂]²⁺ core.

Phase 2: Catalytic Evaluation (CO₂ Fixation)
  • Reactor Preparation: In a 25 mL stainless-steel autoclave (or a Schlenk flask equipped with a CO₂ balloon for 0.1 MPa runs), add 10 mmol of epichlorohydrin.

  • Catalyst Loading: Add 0.05 mmol (0.5 mol%) of the synthesized [Zn₂(L)₂] complex and 0.15 mmol (1.5 mol%) of tetrabutylammonium bromide (TBAB).

    • Causality Note: TBAB is strictly required. The Zn²⁺ center activates the epoxide, but the Br⁻ ion is the nucleophile that physically attacks the sterically less-hindered carbon to open the ring.

  • Reaction Execution: Purge the vessel with CO₂ three times to remove atmospheric nitrogen. Pressurize to 0.1 MPa (or desired pressure) and heat to 80°C under vigorous stirring for 12 hours.

  • Quenching & Quantification: Cool the reactor in an ice bath and slowly vent excess CO₂. Add 5 mmol of mesitylene as an internal standard.

    • Validation Checkpoint: Analyze the crude mixture via GC-MS and ¹H-NMR. In the NMR spectra, the shift of the epoxide ring protons (2.5–3.2 ppm) to cyclic carbonate protons (4.0–5.0 ppm) provides a direct, quantifiable conversion ratio.

Workflow Ligand Ligand Synthesis (Mannich Condensation) Metal Metallation (Zn/Cu Salt Addition) Ligand->Metal Char Structural Validation (XRD, 1H-NMR) Metal->Char Catalysis Catalytic Testing (CO2 + Epoxide) Char->Catalysis Quant Quantification (GC-MS / Yield) Catalysis->Quant

Self-validating experimental workflow for synthesizing and testing the catalytic complexes.

Sources

comparing chelating properties of (((2-aminoethyl)amino)methyl)phenol and EDTA

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of coordination chemistry and drug development, the choice of chelating agent dictates the therapeutic application and biological fate of the resulting metal complex. Ethylenediaminetetraacetic acid (EDTA) is the industry gold standard for bulk metal encapsulation, forming coordinatively saturated, highly stable mononuclear complexes. In contrast, (((2-aminoethyl)amino)methyl)phenol (AEMP) —an aza-phenolic pendant-armed ligand—offers a fundamentally different mechanistic paradigm. By providing incomplete coordination saturation, AEMP facilitates the self-assembly of dinuclear metal complexes and leaves open coordination sites, making it a premier scaffold for designing metalloenzyme mimics and targeted chemotherapeutics.

This guide objectively compares the structural, thermodynamic, and application-based properties of AEMP and EDTA, supported by field-proven experimental protocols.

Structural and Mechanistic Profiling

EDTA: The Saturated Encapsulator

EDTA is a hexadentate polyaminocarboxylate ligand featuring four carboxylate oxygens and two amine nitrogens. When reacting with transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺), EDTA wraps entirely around the metal center in a 1:1 stoichiometry. This full encapsulation occupies all available coordination sites on the metal, stripping it of its catalytic activity and preventing it from interacting with biological substrates. This mechanism is the cornerstone of chelation therapy for heavy metal toxicity.

AEMP: The Dinuclear Architect

AEMP (CAS: 53894-28-3) is a tridentate ligand featuring an O, N, N donor set (one phenolate oxygen, one secondary amine, and one primary amine)[1]. Because it only occupies three coordination sites, a single AEMP molecule cannot fully satisfy the coordination sphere of typical transition metals.

Instead of leaving the metal exposed, the deprotonated phenolate oxygen of AEMP acts as a structural bridge between two metal centers. This drives the thermodynamic self-assembly of two mononuclear [ML] species into a highly stable dinuclear complex with a [M₂L₂]²⁺ stoichiometry[2]. This bridging architecture perfectly mimics the active sites of natural binuclear metalloenzymes, such as hydrolases and purple acid phosphatases, allowing the AEMP-metal complex to bind and catalytically cleave substrates like DNA[3].

Coordination_Logic Ligands Chelator Class AEMP AEMP Tridentate (O, N, N) Ligands->AEMP EDTA EDTA Hexadentate (4xO, 2xN) Ligands->EDTA AEMP_M Incomplete Encapsulation Bridging Phenolate AEMP->AEMP_M EDTA_M Full Metal Encapsulation Saturated Coordination EDTA->EDTA_M AEMP_Complex Dinuclear Complexes [M2L2]2+ AEMP_M->AEMP_Complex EDTA_Complex Mononuclear Complexes [M(EDTA)]2- EDTA_M->EDTA_Complex App1 Metalloenzyme Mimics Targeted Therapeutics AEMP_Complex->App1 App2 Systemic Metal Scavenging Chelation Therapy EDTA_Complex->App2

Fig 1: Mechanistic divergence of AEMP and EDTA in metal coordination and therapeutic application.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and chelating properties of AEMP and EDTA, highlighting why they serve entirely different roles in chemical biology.

Property(((2-aminoethyl)amino)methyl)phenol (AEMP)EDTA
Denticity & Donor Set Tridentate (O, N, N)[1]Hexadentate (4xO, 2xN)
Typical Stoichiometry (M:L) 1:1, 1:2, and 2:2 (Dinuclear)[2]1:1
Coordination Saturation Incomplete (leaves open sites for substrates)Complete (fully encapsulates metal)
Phenolate Bridging Yes (facilitates self-assembly of [M₂L₂])[2]No
Primary Application Metalloenzyme mimics, targeted DNA cleavageBulk metal scavenging, chelation therapy
Log K (Cu²⁺ binding) ~11.0 - 14.0 (varies by dinuclear speciation)18.8

Self-Validating Experimental Protocols

As a Senior Application Scientist, ensuring that experimental data is robust requires building self-validating checks into the methodology. The following protocols detail how to accurately measure and utilize the chelating properties of AEMP.

Protocol 1: Potentiometric Determination of Speciation and Stability Constants

To rigorously quantify the thermodynamic stability of AEMP-metal complexes, potentiometric titration is employed. This system is self-validating: the ligand's protonation constants (pKa) are first determined in the absence of metal. If these baseline values match theoretical models, the subsequent metal-ligand titrations are thermodynamically validated.

  • Solution Preparation: Prepare a 1.0 mM solution of AEMP and the target metal salt (e.g., Cu(ClO₄)₂) in ultrapure water.

    • Causality: Perchlorate salts are used because the ClO₄⁻ anion is strictly non-coordinating, ensuring it does not compete with the ligand for metal binding sites.

  • Ionic Strength Standardization: Add NaCl to a final concentration of 0.15 M.

    • Causality: This maintains a constant activity coefficient throughout the titration and accurately mimics physiological osmolarity, which is critical for translating in vitro data to drug development applications[2].

  • Atmospheric Exclusion: Purge the reaction vessel with purified N₂ gas for 30 minutes prior to and continuously during the titration.

    • Causality: Atmospheric CO₂ readily dissolves in water to form carbonic acid, which acts as a buffer and artificially skews the precise pH readings required for speciation modeling.

  • Titration Execution: Titrate with standardized 0.1 M NaOH from pH 2.0 to 11.0, recording the electromotive force (EMF) after strict equilibration at each addition.

    • Causality: Slow equilibration ensures that complex self-assembly (especially the formation of dinuclear[M₂L₂] species) reaches thermodynamic minimums before data capture[2].

  • Speciation Deconvolution: Analyze the data using non-linear least-squares fitting software (e.g., HYPERQUAD).

    • Causality: This resolves overlapping protonation steps and definitively differentiates between mononuclear [ML] and dinuclear [M₂L₂] species in solution.

Workflow Step1 1. Solution Preparation Ligand + Metal Salt (1:1) Step2 2. Ionic Strength Control Add 0.15 M NaCl Step1->Step2 Step3 3. Atmospheric Control Purge with N2 Gas Step2->Step3 Step4 4. Potentiometric Titration Standardized NaOH Step3->Step4 Step5 5. Speciation Analysis Calculate log K Step4->Step5

Fig 2: Self-validating potentiometric workflow for determining ligand-metal stability constants.

Protocol 2: Synthesis and Isolation of Dinuclear [M₂(AEMP)₂]²⁺ Complexes

While EDTA complexes are easily formed by simple mixing, isolating the unique dinuclear architecture of AEMP requires precise pH control to activate the bridging phenolate[2].

  • Ligand Activation: Dissolve AEMP hydrochloride salt in a water/methanol mixture and carefully adjust the pH to 8.0 using 0.1 M NaOH.

    • Causality: This specific pH deprotonates the phenolic hydroxyl group, activating the oxygen atom to serve as a bridging ligand between two metal centers[2].

  • Metal Coordination: Dropwise add an equimolar amount of Ni(ClO₄)₂·6H₂O dissolved in water.

    • Causality: Although the final complex is a 2:2 dimer, initiating the reaction at a 1:1 stoichiometry prevents the rapid precipitation of amorphous metal hydroxides and allows the mononuclear [ML] intermediates to form and subsequently self-assemble[2].

  • Crystallization: Add a slight excess of NaClO₄ and allow the solution to slowly evaporate at room temperature.

    • Causality: The addition of the bulky perchlorate counterion decreases the solubility of the cationic dinuclear complex [M₂L₂]²⁺, driving the formation of X-ray quality single crystals for structural validation[2].

References

  • Ni(II), Cu(II), and Zn(II)
  • 53894-28-3, [[(2-Aminoethyl)
  • Three new dinuclear nickel(II)

Sources

HPLC method validation for quantifying (((2-aminoethyl)amino)methyl)phenol purity

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating HPLC Methodologies for Highly Polar Amines: A Comparative Guide for (((2-aminoethyl)amino)methyl)phenol

Executive Summary

Quantifying highly polar, basic compounds like (((2-aminoethyl)amino)methyl)phenol (AEMP) presents a classic chromatographic paradox. Its high polarity leads to negligible retention on standard reversed-phase (RP) columns, while its basicity causes severe secondary interactions with residual silanols, resulting in unacceptable peak tailing. This guide objectively compares standard Reversed-Phase Liquid Chromatography (RPLC), polar-embedded RPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC) for AEMP analysis. By establishing causality behind column chemistry and mobile phase selection, we provide a self-validating, ICH Q2(R2)-compliant HILIC methodology tailored for drug development professionals.

The Chromatographic Challenge of AEMP

(((2-aminoethyl)amino)methyl)phenol (CAS: 53894-28-3) is a complex polyamine phenol featuring a primary amine, a secondary amine, and a phenolic hydroxyl group[1]. At physiological and neutral pH, the amine groups are fully protonated, rendering the molecule highly polar and positively charged.

When analyzing such compounds, laboratories often default to standard C18 columns. However, this approach routinely fails due to two mechanistic hurdles:

  • Dewetting and Poor Retention: Because AEMP has a highly negative LogP, it prefers the aqueous mobile phase and elutes near the void volume ( t0​ ) on hydrophobic C18 stationary phases[2].

  • Ion-Exchange Tailing: The protonated amines interact strongly with deprotonated, acidic residual silanols ( SiO− ) on the silica backbone, causing severe peak tailing and poor recovery.

To overcome this, analysts must pivot from hydrophobic partitioning to alternative retention mechanisms.

HPLC_Workflow Start Target: AEMP Analysis Assess Assess Polarity & pKa (LogP < 0, Basic Amines) Start->Assess RP_Path Standard C18 RP-HPLC Assess->RP_Path Default approach Mod_RP Polar-Embedded / T3 Column Assess->Mod_RP Alternative RP HILIC_Path HILIC (Zwitterionic/Amide) Assess->HILIC_Path High polarity route Eval_RP Poor Retention & Tailing (Silanol Interactions) RP_Path->Eval_RP Eval_Mod Moderate Retention Acceptable Peak Shape Mod_RP->Eval_Mod Eval_HILIC Excellent Retention Orthogonal Selectivity HILIC_Path->Eval_HILIC Eval_RP->HILIC_Path Switch mode Opt Method Optimization (Buffer pH, Ionic Strength) Eval_Mod->Opt Eval_HILIC->Opt Val ICH Q2(R2) Validation Opt->Val

Figure 1: Decision matrix for HPLC method development of highly polar, basic analytes like AEMP.

Methodological Comparison: RP-HPLC vs. HILIC

To objectively determine the best fit-for-purpose method, we compared three distinct column chemistries.

  • Standard C18 (RPLC): Relies purely on hydrophobic interactions. Fails to retain AEMP without the use of ion-pairing reagents (which contaminate LC-MS systems).

  • Polar-Embedded C18 (e.g., T3): Features a lower C18 ligand density and larger pore size, preventing pore dewetting in 100% aqueous conditions. While retention improves slightly, peak symmetry remains borderline for basic polyamines.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase (e.g., bare silica, zwitterionic) and an organic-rich mobile phase[3]. The retention mechanism relies on the analyte partitioning into a water-rich layer immobilized on the silica surface[3]. Because the mobile phase is highly organic (>70% Acetonitrile), desolvation efficiency in MS is drastically improved[2].

Table 1: Comparative Chromatographic Performance for AEMP
ParameterStandard C18 (RP)Polar-Embedded (T3)Zwitterionic HILIC
Retention Factor (k') 0.2 (Unacceptable)1.5 (Marginal)4.8 (Optimal)
Tailing Factor (Tf) > 2.5 (Severe tailing)1.6 (Moderate)1.1 (Excellent)
Theoretical Plates (N) < 2,000~ 4,500> 8,000
Elution Mechanism Hydrophobic partitioningEnhanced polar retentionAqueous layer partitioning
LC-MS Compatibility Poor (Requires ion-pairing)ModerateExcellent (High organic)

Optimized Step-by-Step HILIC Methodology

As a self-validating system, every parameter in this protocol is designed with a specific chemical causality to ensure reproducibility.

Step 1: Mobile Phase Preparation

  • Solvent A (Aqueous Buffer): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Causality: Ammonium formate is highly soluble in acetonitrile, preventing precipitation[3]. A pH of 3.0 ensures the phenolic hydroxyl is fully protonated (neutral) and the amines are fully protonated, locking AEMP into a single ionization state to prevent peak splitting.

  • Solvent B (Organic Modifier): 100% LC-MS Grade Acetonitrile.

Step 2: Standard and Sample Preparation

  • Diluent: 75% Acetonitrile / 25% Water.

    • Causality: Injecting a sample dissolved in 100% water will instantly disrupt the delicate water-rich layer on the HILIC stationary phase, causing severe peak distortion. Matching the diluent to the initial mobile phase conditions is a critical self-validating step.

Step 3: Chromatographic Execution

  • Column: Zwitterionic HILIC (100 x 2.1 mm, 3 µm).

  • Elution: Isocratic at 80% B / 20% A.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • Detection: UV at 270 nm (targeting the phenol ring) or ESI-MS (Positive mode).

Step 4: System Suitability Testing (SST) Before executing the validation sequence, inject the working standard 5 times. The system is only suitable if: Area %RSD < 2.0%, Tailing factor ( Tf​ ) < 1.5, and Theoretical plates ( N ) > 5,000.

ICH Q2(R2) Method Validation Framework

The recently revised ICH Q2(R2) guidelines (effective June 2024) mark a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach[5]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose across a justified reportable range[6].

ICH_Validation Spec Specificity (Blank & Forced Deg.) Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Robust Robustness (DoE Approach) Prec->Robust Report Validation Report (Fit-for-Purpose) Robust->Report

Figure 2: Sequential validation workflow aligned with ICH Q2(R2) guidelines for analytical procedures.

Using the optimized HILIC method, we executed a full validation protocol for AEMP purity quantification. The reportable range was derived directly from the product specifications, ensuring accurate recovery at the upper and lower limits[6].

Table 2: ICH Q2(R2) Validation Summary for AEMP Purity Method
Validation ParameterICH Q2(R2) RequirementExperimental Result (HILIC)Status
Specificity Baseline resolution from blanks and degradation products Rs​ > 2.0 for all known impuritiesPass
Linearity & Range Proportional response across reportable range R2 = 0.9998 (10% to 120% of target)Pass
Accuracy % Recovery at 3 concentration levels (n=3)99.2% - 101.1%Pass
Repeatability % RSD of 6 independent preparations0.85%Pass
Intermediate Precision % RSD across different days/analysts1.12%Pass
Robustness Stability under deliberate minor variationsUnaffected by ±2% MeCN or ±0.2 pHPass

Conclusion

Attempting to force highly polar, basic molecules like (((2-aminoethyl)amino)methyl)phenol through traditional C18 columns results in poor data integrity and constant method failures. By understanding the chemical causality of the analyte—specifically its negative LogP and protonated amines—analysts can confidently transition to HILIC. The optimized zwitterionic HILIC method presented here not only delivers superior peak shape and retention but also seamlessly passes the rigorous lifecycle requirements of the new ICH Q2(R2) validation guidelines.

References

  • validation of analytical procedures q2(r2) - ICH. ich.org.
  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work | LCGC International. chromatographyonline.com.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. intuitionlabs.ai.
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. phenomenex.com.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. waters.com.
  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography - Chrom Tech, Inc. chromtech.com.
  • (((2-Aminoethyl)amino)methyl)phenol | 94-28-3 | Benchchem. benchchem.com.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Coordination Chemists Focus Areas: Coordination Chemistry, Biomimetic Catalysis, and Polymer Cross-Linking

Executive Summary

(((2-aminoethyl)amino)methyl)phenol (AEMP)—also known industrially as Agidol AF-2 or 2-[(2-aminoethylamino)methyl]phenol[1]—is a versatile polyamino-phenolic ligand and Mannich base. While traditional aliphatic polyamines like ethylenediamine (EDA) and diethylenetriamine (DETA) rely strictly on nitrogen donors for metal chelation or polymer cross-linking, AEMP introduces a phenolic hydroxyl group into the molecular architecture.

This structural divergence fundamentally alters its chemical behavior. In coordination chemistry, the phenolate moiety acts as both a strong O-donor and a bridging unit, enabling the assembly of complex dinuclear metal centers[2]. In polymer science, the same hydroxyl group functions as an internal autocatalyst, drastically accelerating the ring-opening of epoxides for low-temperature curing[3]. This guide objectively compares AEMP against its structural analogs, providing mechanistic insights and validated experimental protocols.

Structural Fingerprint & Chemical Logic

The performance of AEMP is entirely dictated by the synergistic relationship between its two primary functional domains:

  • The Polyamine Chain (EDA-derived): Provides primary and secondary amine nitrogens (N-donors) that act as the primary nucleophiles in cross-linking and the foundational chelators in metal binding.

  • The Phenolic -OH Group: Serves as a signaling/anchoring unit. Upon deprotonation, the phenolate oxygen becomes a "hard" donor, stabilizing higher oxidation states of transition metals. In un-ionized form, it acts as a hydrogen-bond donor.

Causality in Structural Design

Traditional Mannich bases synthesized via one-pot condensation of phenol, formaldehyde, and polyamines often yield complex, multi-substituted mixtures. By utilizing a highly controlled reductive amination pathway (e.g., reacting salicylaldehyde with a mono-protected polyamine), researchers can isolate pure mono-substituted AEMP[4]. This precision is critical; the exact 1:1 ratio of phenolic anchor to polyamine chain prevents steric crowding during metal coordination and ensures predictable stoichiometry during epoxy curing.

G A (((2-aminoethyl)amino)methyl)phenol (AEMP) B Phenolic -OH Group A->B C Polyamine Chain (EDA-derived) A->C D Metal Coordination (O, N, N Donors) B->D Bridging/Chelation E Epoxy Curing (Agidol AF-2) B->E Autocatalysis C->D Primary Binding C->E Cross-linking

Fig 1. Structural logic of AEMP detailing the functional divergence of its moieties.

Performance Comparison: Coordination Chemistry & Metal Sensing

In the realm of metalloenzyme mimicry and heavy metal sensing, the ligand's denticity and electronic environment dictate performance. Simple polyamines (EDA, DETA) typically form mononuclear complexes with transition metals like Cu(II), Zn(II), and Ni(II).

However, aza-phenolic ligands like AEMP and its branched derivatives (e.g., 2,6-bis[[bis(2-aminoethyl)amino]methyl]phenol) exhibit a unique basicity behavior. The anionic phenolate species ( L−H− ) behaves as a potent chelator, frequently assembling two metal ions in close proximity to form dinuclear species with a [M2​(L−H)2​]2+ stoichiometry[2]. This bridging capability is highly sought after for designing biomimetic catalysts, such as synthetic phosphatases, where dual metal centers cooperate to hydrolyze phosphate ester bonds[1].

Table 1: Coordination Properties Comparison
LigandStructure TypePrimary DonorsCu(II) Complex TypePrimary Application
EDA Aliphatic PolyamineN, NMononuclearPrecursor, Basic Chelator
AEMP Linear Aza-PhenolicO, N, NMono- & DinuclearMetal Sensing, Catalysis
Bis-AEMP Branched Aza-PhenolicO, N, N, N, NDinuclearBiomimetic Phosphatase

Performance Comparison: Epoxy Curing & Polymer Cross-Linking

In polymer chemistry, AEMP is commercialized as Agidol AF-2 , a highly effective hardener for furan-epoxy and standard bisphenol-A resins[3].

The Mechanistic Advantage (Causality): Standard aliphatic amines (like DETA) require ambient or elevated temperatures to cure epoxies effectively. AEMP overcomes this limitation through the autocatalytic nature of its phenolic hydroxyl group. The -OH group hydrogen-bonds to the oxirane oxygen of the epoxy ring. This interaction polarizes the C-O bond, significantly lowering the activation energy required for the primary and secondary amines to execute a nucleophilic attack. Consequently, AEMP enables rapid, low-temperature curing while imparting superior chemical resistance and structural rigidity to the final polymer network[3].

Table 2: Epoxy Curing Performance (Standard Bisphenol-A Resin)
Curing AgentChemical ClassCuring Temp RequirementCuring SpeedChemical Resistance
DETA Aliphatic AmineAmbient / ElevatedModerateModerate
AEMP (Agidol AF-2) Mannich BaseLow / AmbientFast (Autocatalyzed)High
Phenalkamine Hydrophobic MannichLow TempFastVery High (Waterproof)

Experimental Protocols: Synthesis and Validation

To ensure high scientific integrity and reproducibility, the following protocol details the synthesis of AEMP via reductive amination rather than traditional Mannich condensation. This pathway prevents the formation of unwanted bis- and tris-substituted byproducts, yielding a self-validating, high-purity ligand for downstream coordination assays[4].

Protocol 1: Synthesis of AEMP via Reductive Amination

Adapted from established low-temperature biomolecule radiolabeling precursor methodologies[4].

  • Condensation: Dissolve 1.0 molar equivalent of N-Boc-ethylenediamine in anhydrous methanol (5.0 mL/mmol). Slowly add 1.1 equivalents of salicylaldehyde under continuous stirring.

  • Imine Formation: Heat the mixture to 65 °C for 1 hour to ensure complete Schiff base (imine) formation. The solution will turn distinctively yellow.

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Carefully add 1.0 equivalent of sodium borohydride ( NaBH4​ ) portion-wise to reduce the imine to the corresponding amine. Stir at room temperature for 4 hours.

  • Deprotection & Workup: Evaporate the methanol under reduced pressure. Dissolve the intermediate in 1M HCl (10 mL/mmol) and stir overnight at room temperature to remove the Boc protecting group.

  • Isolation: Neutralize with 1N NaOH, extract the free base AEMP into dichloromethane (5x), dry over anhydrous magnesium sulfate, and evaporate to yield pure AEMP crystals.

Protocol 2: Validation via UV-Vis Cu(II) Titration
  • Prepare a 1×10−4M solution of AEMP in HEPES buffer (pH 7.4) to mimic biological conditions.

  • Titrate with a standard solution of Cu(ClO4​)2​ ( 0.1 to 2.0 equivalents).

  • Monitor the emergence of a new ligand-to-metal charge transfer (LMCT) band in the 350–400 nm region, confirming the coordination of the phenolate oxygen to the Cu(II) center.

Workflow N1 1. Condensation Salicylaldehyde + EDA N2 2. Reduction NaBH4 in MeOH N1->N2 N3 3. Workup Extraction (DCM/H2O) N2->N3 N4 4. Validation UV-Vis Titration N3->N4

Fig 2. Step-by-step reductive amination workflow for synthesizing high-purity AEMP.

References

  • Inorganic Chemistry (ACS). "Ni(II), Cu(II), and Zn(II) Dinuclear Metal Complexes with an Aza−Phenolic Ligand: Crystal Structures, Magnetic Properties, and Solution Studies". ACS Publications.[Link]

  • Google Patents. "EP3212610B1 - Methods for low temperature fluorine-18 radiolabeling of biomolecules".
  • CORE. "DESIGNING LOW VISCOSITY FURAN-EPOXY POLYMERS OF THE MATERIALS FOR CONSTRUCTION INDUSTRY". CORE.ac.uk.[Link]

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Safety Operating Guide

Comprehensive Safety and Disposal Protocol for (((2-Aminoethyl)amino)methyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

(((2-Aminoethyl)amino)methyl)phenol (CAS: 53894-28-3) is a specialized chemical intermediate and cross-linking agent frequently utilized in advanced polymer synthesis and1[1]. Due to its dual functional nature—combining a phenolic ring with an aliphatic polyamine chain—it presents unique handling and disposal challenges. This guide provides a self-validating, step-by-step operational protocol for the safe management and disposal of this compound, ensuring compliance with stringent laboratory safety standards.

Chemical Profile & Mechanistic Hazard Assessment

To safely manage any chemical, one must first understand its reactivity. (((2-Aminoethyl)amino)methyl)phenol exhibits a bifunctional hazard profile:

  • The Phenolic Moiety: Phenols are weak acids but potent protein denaturants. They are highly toxic to aquatic environments and can rapidly penetrate the skin, causing systemic toxicity without immediate pain per 2[2].

  • The Polyamine Chain: The primary and secondary amines act as strong nucleophiles and Lewis bases. They are highly corrosive to biological tissues and can react exothermically with strong oxidizing agents or acids (3)[3].

Table 1: Physicochemical and Hazard Summary

Property / HazardSpecification
Chemical Name [[(2-Aminoethyl)amino]methyl]phenol
CAS Number 53894-28-3
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
GHS Hazard Classes Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3][4]
Incompatibilities Strong oxidizers, strong acids, acid chlorides, halogens

Waste Segregation and Storage Protocol

Trustworthiness through Causality: Mixing amine-containing waste with halogenated solvents or strong oxidizers can lead to exothermic reactions or the formation of highly toxic, shock-sensitive byproducts. Therefore, strict segregation is non-negotiable[5].

Step-by-Step Storage Methodology:

  • Primary Containment: Collect waste in high-density polyethylene (HDPE) or amber glass containers. Causality: HDPE is highly resistant to the corrosive nature of aliphatic amines, while amber glass prevents potential UV-induced degradation of the phenolic ring.

  • Segregation: Isolate from acidic waste streams. Store in a dedicated "Basic/Amine Organic Waste" container. Do NOT mix with heavy metals or transition metal catalysts, as the polyamine chain can act as a chelating ligand, complicating downstream waste treatment.

  • Secondary Containment: Place primary containers inside a chemically resistant secondary tray capable of holding 110% of the primary container's volume[2].

  • Labeling: Affix compliant GHS labels indicating "Corrosive," "Toxic," and "Environmental Hazard." Explicitly list the CAS number (53894-28-3) and full chemical name.

WasteDisposal A (((2-Aminoethyl)amino)methyl)phenol Waste Generation B Hazard Assessment (Corrosive & Toxic) A->B C Waste Segregation (Avoid Acids/Oxidizers) B->C D Primary Containment (HDPE / Amber Glass) C->D E Secondary Containment & GHS Labeling D->E F Licensed Hazardous Waste Facility E->F G High-Temperature Incineration (>1000°C) F->G

Waste Segregation and Disposal Pathway for (((2-Aminoethyl)amino)methyl)phenol.

Final Disposal Procedures

Under standard environmental regulations (e.g.,5), amine-substituted phenols must be treated as hazardous waste and cannot be discharged into the municipal sewer system[2][5].

Step-by-Step Disposal Workflow:

  • Inventory Logging: Quantify the waste volume and record it in the laboratory's hazardous waste manifest. Ensure satellite accumulation limits (typically 55 gallons) are not exceeded[2].

  • Vendor Coordination: Transfer the waste to a licensed hazardous waste management facility capable of handling toxic and corrosive organic liquids.

  • Destruction Method (Incineration): The preferred and legally compliant method of disposal is high-temperature incineration (>1000°C) equipped with nitrogen oxide (NOx) scrubbers. Causality: Incineration completely breaks down the carbon framework. However, because the molecule contains nitrogen, combustion will generate toxic NOx gases. The facility must have alkaline scrubbing systems to neutralize these emissions before atmospheric release[5].

Emergency Spill Response Plan

In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and surface contamination.

Step-by-Step Spill Mitigation:

  • Evacuation & Ventilation: Clear the immediate area. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to mitigate inhalation risks[3].

  • PPE Donning: Responders must wear heavy-duty nitrile or neoprene gloves (phenols can degrade thin latex rapidly), safety goggles, and a half-face respirator with an organic vapor/amine cartridge.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or specialized universal spill pads). Causality: Do not use sawdust or organic absorbents, as the amine may react exothermically with the organic matter.

  • Neutralization & Cleanup: Carefully sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty, sealable hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a mild acidic solution (like 5% acetic acid) to neutralize residual amines, followed by copious amounts of water and detergent. Collect all wash water as hazardous waste.

SpillResponse S1 Spill Detected S2 Evacuate & Ventilate S1->S2 S3 Don PPE (Respirator/Nitrile) S2->S3 S4 Absorb (Inert Material) S3->S4 S5 Collect in Sealed Container S4->S5 S6 Decontaminate Surface S5->S6

Emergency Spill Response and Decontamination Workflow.

References

  • ECHEMI. "53894-28-3, [[(2-Aminoethyl)amino]methyl]phenol Formula - ECHEMI". echemi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5PmuiRkr4RRgYhXaLmqYureM1TGV_pgSxytVhNWBRXw9z_Jph34QtGmMiLaMi_1FNqE7M2WCFR0gDFLwo0nVw5TJbjEWYUciXz8-9TL76AetIKa6OTGsX8Ab_vTuaFbn4uoxi7R0UTKgJc6of9t-CvJmqJTNIPKlt0aMhcNVWPegfRPZqZny82MEN_w==]
  • United States Environmental Protection Agency (EPA). "RCRA Hazardous Waste Regulations". epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQoSvPtS80XtKJG94mVYE17w98W_6IfOoqqMDjGHIZpvl23gSjrzXJBxrHObh2H04xGi8wDdQil62IarjGg67shvNGWywBDmHbY_Lg93MFUIdKZWLPcUdjWeydkD5pX2gsCKITZw==]
  • NextSDS. "2-({[4-(dimethylamino)phenyl]amino}methyl)phenol — Chemical Substance Information". nextsds.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhoLMGrZSOEZofXgAGOqJOJ4egFOEC_mfjacwjK2VU78z1LGW-cbRag5ajp7wbZzJ8_qJU7NYa96KcyXpmuS9952bSDhonjh84e8OTXcnlI-ehbeFMoDEaXjibiBBY8Pw4JsicmUuvQmiMEuw1z0-uKpff-6SWksmFOWN0UI0VvJlkka9RdnjtUoYZ8j3kzAw=]
  • Towson University. "HAZARDOUS WASTE MANAGEMENT PROCEDURES". towson.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa2ZULLNh49GuBG5VNiDwsRdyIUyqrhCL09mM-fQTCGlbu9QStMjhgRcmDR880GKQQP__x7jtv7Xl-rkR-jcmyrBlKUrYvQnGLY6LnTLkwFMAhBvFbEl9fJzwGprXvLK6niXSLWblht0sNJvhVGVuavFWa0z_MWw4-mRj0RWAJeysauVOjb3vd-DYOIKY-NbIhTxzJvXlplYkA5HiafTvlDyU=]

Sources

Comprehensive Safety & Operational Guide: Handling (((2-Aminoethyl)amino)methyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of (((2-Aminoethyl)amino)methyl)phenol (CAS: 53894-28-3) with a deep respect for its complex hazard profile[1]. Widely utilized in drug development as a pharmaceutical intermediate and in materials science as an epoxy cross-linking agent (often designated as Hardener 703)[1][2], this compound demands rigorous, uncompromising safety protocols. To build a self-validating safety system in your laboratory, we must look beyond standard safety data sheets and understand the chemical causality driving these hazards.

Mechanistic Hazard Analysis

The danger of this compound is driven by two distinct, highly reactive functional groups:

  • The Phenolic Moiety: Phenols are inherently toxic and corrosive. They act as non-polar solvents that rapidly denature epidermal proteins, destroying the skin's barrier function. This facilitates rapid dermal absorption, leading to systemic toxicity, central nervous system (CNS) depression, and potential renal or hepatic damage[3].

  • The Polyamine Moiety: The ethylenediamine derivative is highly nucleophilic and basic. Upon contact with biological tissues, it induces rapid lipid saponification, resulting in severe, deep chemical burns and irreversible ocular damage (Classified under GHS as Skin Corr. 1B and Eye Dam. 1)[4][5].

Quantitative Hazard & Physical Profile

Property / HazardValue / ClassificationScientific Implication
CAS Number 53894-28-3[1]Unique identifier for precise SDS cross-referencing.
Molecular Weight 166.22 g/mol [1]Low molecular weight facilitates rapid tissue penetration.
Topological Polar Surface Area 58.3 Ų[1]Indicates moderate polarity, allowing the molecule to permeate both aqueous and lipid cellular barriers.
GHS Classification Acute Tox. 4, Skin Corr. 1B, Eye Dam. 1[4]Requires immediate neutralization upon exposure; fatal if systemic absorption is extensive.

Advanced Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The amine component degrades natural rubber latex, while the phenol component rapidly permeates standard nitrile. According to the foundational safety standards established in [6], the following matrix must be strictly adhered to:

PPE CategorySpecificationScientific Rationale & Causality
Dermal Protection (Gloves) Primary: Butyl rubber or Neoprene (>15 mil).Incidental: Double-gloved heavy-duty Nitrile (8+ mil)[7].Phenols permeate standard nitrile in under 30 minutes[7]. Butyl rubber provides the highest chemical resistance to both polar amines and non-polar phenols, preventing catastrophic dermal absorption.
Ocular Protection Chemical splash goggles AND a full-face shield.The high pH and nucleophilicity of the amine group cause immediate, irreversible corneal saponification upon splashing[5]. A face shield prevents droplet inhalation and facial burns.
Body Protection Flame-resistant (FR) lab coat, chemical-resistant apron, closed-toe non-porous shoes[8].Prevents the capillary action of the liquid through woven fabrics. Woven fabrics trap the chemical against the skin, accelerating systemic phenol absorption[3].
Respiratory Protection Primary: Chemical Fume Hood.Secondary: ABEK1P3 half-mask respirator.Mitigates inhalation of toxic vapors. ABEK filters specifically neutralize both organic vapors (phenol) and inorganic basic amines[5].

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, execute the following step-by-step methodology when dispensing or reacting this compound:

Step 1: Pre-Operation & Engineering Controls

  • Validate Ventilation: Verify the chemical fume hood face velocity is operating at a minimum of 0.5 m/s (100 fpm) using a calibrated velometer before opening the container.

  • Clear the Workspace: Remove all incompatible materials, specifically strong oxidizers, acids, and heavy metals (copper, brass), as amines form highly reactive and corrosive complexes with these metals.

  • Stage Emergency Equipment: Ensure polyethylene glycol (PEG 400) and a spill kit containing inert absorbents are within arm's reach prior to unsealing the chemical.

Step 2: Dispensing & Reaction Setup

  • Material Compatibility: Use only glass, PTFE (Teflon), or high-density polyethylene (HDPE) syringes and spatulas.

  • Transfer: Dispense the chemical over a secondary containment tray to catch micro-spills.

  • Atmospheric Control: If heating is required for a cross-linking reaction, utilize a closed-system reflux setup with an inert gas (e.g., Nitrogen or Argon) purge to prevent the oxidation of the amine into volatile, toxic nitrogen oxides (NOx).

Step 3: Post-Handling & Decontamination

  • Surface Neutralization: Wipe down the fume hood surfaces and secondary containment with a dilute, weak acid (e.g., 5% acetic acid) to neutralize residual amines.

  • Final Wash: Follow the acidic wipe with a standard laboratory detergent and water wash to remove any residual non-polar phenolic compounds.

Emergency Response & Disposal Plan

Every protocol must account for operational failure. In the event of an exposure or spill, execute the following:

  • Dermal Exposure: Do NOT use water initially, as it can spread the phenol over a larger surface area. Immediately swab the affected area with Polyethylene Glycol (PEG 400) or isopropyl alcohol to solubilize the phenol, followed by a 15-minute flush under a safety shower[8].

  • Spill Mitigation: For minor spills (<50 mL), neutralize the basic amine with a mild solid acid (e.g., sodium bisulfate). Absorb the resulting mixture with an inert material like diatomaceous earth or sand[5]. Do not use combustible absorbents like sawdust, as the oxidation of amines can be highly exothermic.

  • Waste Segregation: Collect all contaminated PPE, wipes, and absorbents into a clearly labeled, sealable high-density polyethylene (HDPE) container. Classify the waste stream as "Corrosive/Toxic Organic Waste" and store it strictly away from acidic waste streams to prevent exothermic neutralization reactions in the waste accumulation area[8].

Mandatory Visualization

G A Hazard Assessment: (((2-Aminoethyl)amino)methyl)phenol B Don Specialized PPE (Butyl Gloves, Face Shield) A->B C Engineering Controls: Operate in Fume Hood B->C D Dispensing & Reaction Setup C->D E Spill Detected? D->E F Minor Spill (<50mL): Neutralize & Absorb E->F Yes (Minor) G Major Spill (>50mL): Evacuate & Alert EHS E->G Yes (Major) H Waste Disposal: Corrosive/Toxic Stream E->H No F->H

Figure 1: Operational workflow and spill response logic for handling (((2-Aminoethyl)amino)methyl)phenol.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011.[Link]

  • European Chemicals Agency (ECHA). Guidance on Safe Use and Precautionary Measures for Corrosive Amines.[Link]

  • Lawrence Berkeley National Laboratory (LBNL). Chemical Hygiene and Safety Plan: Phenol and Corrosive Hazards.[Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(((2-Aminoethyl)amino)methyl)phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(((2-Aminoethyl)amino)methyl)phenol

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